molecular formula C9H10O3 B8646139 2-Ethyl-4-hydroxybenzoic acid

2-Ethyl-4-hydroxybenzoic acid

Cat. No.: B8646139
M. Wt: 166.17 g/mol
InChI Key: DTQQMULENZFWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-hydroxybenzoic acid (C9H10O3) is an ethyl-substituted hydroxybenzoic acid derivative. As part of the broader class of phenolic acids, its structure consists of a benzoic acid core with hydroxy and ethyl substituents, which are key to its properties and research utility . Hydroxybenzoic acids, in general, are known for their roles as preservatives and antimicrobial agents in various industries due to their ability to inhibit microbial growth . Researchers value this compound for studying structure-activity relationships, particularly how alkyl chain modifications on the benzoic acid core influence antimicrobial efficacy and physicochemical behavior . Beyond its potential preservative applications, 2-ethyl-4-hydroxybenzoic acid serves as a valuable intermediate in organic synthesis and biochemical research. Hydroxybenzoic acids are widely investigated for their biological activities, which often include antioxidant and anti-inflammatory properties, making them compounds of interest in pharmacological and metabolic studies . The specific positioning of its functional groups makes it a subject of interest in explorations of novel antimicrobial agents and specialty chemicals. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-ethyl-4-hydroxybenzoic acid

InChI

InChI=1S/C9H10O3/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)

InChI Key

DTQQMULENZFWGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-Ethyl-4-hydroxybenzoic Acid: Structural Logic, Synthesis, and Applications in Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter specialized aromatic building blocks that serve dual roles: as critical intermediates in active pharmaceutical ingredient (API) synthesis and as key markers in environmental degradation studies. 2-Ethyl-4-hydroxybenzoic acid (C₉H₁₀O₃) is a prime example. Characterized by a highly functionalized benzene ring, this compound offers unique steric and electronic properties. This technical guide deconstructs the structural logic, field-proven synthetic methodologies, and analytical workflows associated with 2-ethyl-4-hydroxybenzoic acid, providing researchers with a self-validating framework for utilizing this compound in the lab.

Chemical Identity and IUPAC Nomenclature Logic

The systematic naming of organic compounds is not arbitrary; it is a strict hierarchy of electronic and structural priorities. According to IUPAC nomenclature, the compound is named 2-Ethyl-4-hydroxybenzoic acid [1].

The logic dictates that the carboxyl group (-COOH) acts as the principal functional group, defining the parent structure as "benzoic acid" and anchoring the ring numbering at position 1[1]. To assign the lowest possible locants to the remaining substituents, the ring is numbered toward the ethyl group. Consequently, the ethyl group (-CH₂CH₃) is assigned position 2 (ortho to the carboxyl), and the hydroxyl group (-OH) is assigned position 4 (para to the carboxyl)[1]. The prefixes are then ordered alphabetically: "ethyl" precedes "hydroxy"[1].

IUPAC_Logic Core Benzene Ring (Parent Hydride) C1 -COOH (Priority 1: Carboxylic Acid) Core->C1 Determines Suffix C2 -Ethyl (Position 2: Alkyl) C1->C2 Numbering (Lowest Locant) C4 -OH (Position 4: Hydroxyl) C1->C4 Numbering Name 2-Ethyl-4-hydroxybenzoic acid C1->Name Base Name C2->Name Prefix (Alphabetical) C4->Name Prefix (Alphabetical)

Diagram 1: IUPAC priority and numbering logic for 2-Ethyl-4-hydroxybenzoic acid.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for 2-ethyl-4-hydroxybenzoic acid, essential for chromatographic method development and stoichiometric calculations[2].

PropertyValueAnalytical Significance
Molecular Formula C₉H₁₀O₃Defines stoichiometric mass balances.
Molar Mass 166.17 g/mol Used for standard solution preparation.
Exact Mass 166.06299 DaTarget for high-resolution MS (HRMS)[2].
PubChem CID 17904358Unique identifier for database cross-referencing[2].
H-Bond Donors 2 (-OH, -COOH)Impacts stationary phase retention (e.g., HILIC vs. C18).
H-Bond Acceptors 3 (Oxygen atoms)Influences solubility in polar protic solvents.

Structural Analysis and Reactivity

From a mechanistic standpoint, the reactivity of 2-ethyl-4-hydroxybenzoic acid is governed by the competing electronic effects of its substituents:

  • The Hydroxyl Group (Position 4): Exerts a strong electron-donating resonance effect (+R), highly activating the ring toward electrophilic aromatic substitution, specifically at positions 3 and 5.

  • The Ethyl Group (Position 2): Provides weak electron donation via hyperconjugation (+I) but, more importantly, introduces localized steric hindrance adjacent to the carboxyl group. This steric bulk can be leveraged in drug design to restrict the rotation of the carboxylate or protect it from rapid enzymatic esterification/hydrolysis.

  • The Carboxyl Group (Position 1): An electron-withdrawing group (-M) that deactivates the ring, though its effect is overpowered by the phenolic hydroxyl.

Synthesis Methodology: High-Pressure Kolbe-Schmitt Carboxylation

In industrial and advanced laboratory settings, alkyl-substituted hydroxybenzoic acids are synthesized via the Kolbe-Schmitt reaction[3]. To synthesize 2-ethyl-4-hydroxybenzoic acid specifically, the starting material must be 3-ethylphenol .

Experimental Protocol 1: Carboxylation of 3-Ethylphenol

Mechanistic Rationale & Causality: Utilizing potassium hydroxide (KOH) rather than sodium hydroxide (NaOH) is a critical choice. The larger ionic radius of K⁺ forms a looser ion pair with the phenoxide oxygen. This thermodynamically favors the nucleophilic attack of CO₂ at the para position (position 4 relative to the hydroxyl group), yielding the desired 2-ethyl-4-hydroxybenzoic acid rather than the ortho-substituted isomer. Furthermore, conducting the dehydration step with an excess of 3-ethylphenol at temperatures ≥160°C ensures a strictly anhydrous environment, preventing residual water from quenching the nucleophilic phenoxide[3].

Step-by-Step Workflow:

  • Salt Formation: Charge a high-pressure autoclave with 1.0 molar equivalent of KOH and 3.0 molar equivalents of 3-ethylphenol. Causality: The excess phenol acts as a solvent and drives the dehydration equilibrium forward[3].

  • Dehydration: Heat the mixture to 180°C under a continuous nitrogen sweep to distill off the water formed during phenoxide generation.

    • Self-Validation Step: The dehydration is complete only when the collected distillate volume matches the theoretical yield of water (1.0 eq), ensuring a strictly anhydrous potassium 3-ethylphenoxide melt.

  • Carboxylation: Introduce anhydrous CO₂ gas to a pressure of 4.0–8.0 kgf/cm² (G). Maintain the reaction temperature at 170–200°C for 2 to 4 hours[3].

  • Phase Separation: Cool the reactor and add deionized water. The potassium salt of the product dissolves in the aqueous phase, while the unreacted excess 3-ethylphenol remains in the organic phase. Separate the phases[3].

  • Acidification & Precipitation: Slowly acidify the aqueous phase with concentrated HCl to pH 2.0.

    • Self-Validation Step: A white to off-white crystalline precipitate of 2-ethyl-4-hydroxybenzoic acid will immediately form as the pH drops below the pKa of the carboxyl group[3].

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold deionized water, and dry under vacuum.

Environmental Chemistry: Role in Photocatalytic Degradation

Beyond synthetic applications, 2-ethyl-4-hydroxybenzoic acid is a critical intermediate in the environmental degradation of complex steroid hormones. Recent studies on the photocatalytic degradation of the hormone Estriol (E3) using Boron-doped TiO₂ catalysts have identified 2-ethyl-4-hydroxybenzoic acid (detected at m/z 166.063) as a key ring-opened product[4].

During photocatalysis, reactive oxygen species (ROS) cleave the aliphatic B and C rings of the E3 steroid structure. The ethyl group on the resulting benzoic acid is a structural remnant of the cleaved aliphatic ring system, while the phenolic and carboxylic acid groups result from deep oxidation[4].

E3_Degradation E3 Estriol (E3) m/z 288.17 E1_E2 Estrone (E1) / Estradiol (E2) E3->E1_E2 B-doped TiO2 / Solar Light Intermediate 2-Ethyl-4-hydroxybenzoic acid m/z 166.06 E1_E2->Intermediate Oxidative Cleavage HQ Hydroxyquinol m/z 126.03 Intermediate->HQ Decarboxylation & Hydroxylation Mineralization Ring-Opened Products (CO2 + H2O) HQ->Mineralization Complete Mineralization

Diagram 2: Estriol photocatalytic degradation pathway via m/z 166.06 intermediate.

Experimental Protocol 2: LC-MS/MS Analytical Validation of Degradation Intermediates

Mechanistic Rationale: To accurately track the degradation of Estriol to 2-ethyl-4-hydroxybenzoic acid, LC-MS/MS in negative electrospray ionization (ESI-) mode is utilized. Carboxylic acids readily lose a proton to form the stable [M-H]⁻ anion[4].

Step-by-Step Workflow:

  • Sample Preparation: Filter the photocatalytic reaction aliquots through a 0.22 µm PTFE syringe filter. Causality: This removes the suspended B-doped TiO₂ catalyst particles, preventing column clogging and ion source contamination[4].

  • Chromatographic Separation: Inject 10 µL of the filtrate onto a C18 reverse-phase column. Utilize a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile. Causality: The addition of formic acid lowers the pH below the pKa of 2-ethyl-4-hydroxybenzoic acid, keeping it in its neutral, protonated state during chromatography to ensure sharp peak shape and prevent peak tailing.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI- mode. Scan for the specific precursor ion at m/z 166.063, corresponding to the [M-H]⁻ of 2-ethyl-4-hydroxybenzoic acid[4].

  • Self-Validation Step: Confirm the molecular identity by performing collision-induced dissociation (MS/MS) on the m/z 166.063 precursor. The observation of a neutral loss of CO₂ (44 Da) to yield an m/z 122 fragment is the definitive self-validating signature of a phenolic carboxylic acid.

Conclusion

2-Ethyl-4-hydroxybenzoic acid is a structurally nuanced molecule whose specific substitution pattern dictates both its synthetic origins and its analytical behavior. By understanding the thermodynamic controls of the Kolbe-Schmitt reaction and the oxidative pathways of steroid degradation, researchers can effectively leverage this compound as both a synthetic building block and a reliable analytical marker in complex chemical matrices.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid". PubChem.
  • Ueno Fine Chemicals Industry Ltd. "EP1559705A1 - Process for production of hydroxybenzoic acids". Google Patents.
  • MDPI. "Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO2 Catalyst". Catalysts.
  • Zollege. "MHT CET 2025 Apr 12 Shift 1 Question Paper with Solutions". Zollege.in.

Sources

An In-depth Technical Guide to 2-Ethyl-4-hydroxybenzoic Acid: Synthesis, Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Ethyl-4-hydroxybenzoic acid, a compound of interest for novel research applications. Due to its current status as a non-commercially available chemical, this document places a strong emphasis on a plausible synthetic route, its predicted physicochemical properties, and its potential utility in various research and development sectors.

Compound Identification and Status

2-Ethyl-4-hydroxybenzoic acid is a derivative of 4-hydroxybenzoic acid, featuring an ethyl group at the second position of the benzene ring. While a record for this compound exists in the PubChem database under CID 17904358, it is noteworthy that a CAS (Chemical Abstracts Service) registry number has not been assigned, and there are no known commercial suppliers for this specific molecule.[1] This indicates that for research purposes, 2-Ethyl-4-hydroxybenzoic acid must be synthesized in the laboratory.

In contrast, the closely related isomer, 4-Ethyl-2-hydroxybenzoic acid, is documented with CAS number 22890-53-5. Additionally, the ethyl ester of the parent compound, Ethyl-4-hydroxybenzoate, is widely available and has the CAS number 120-47-8.[2][3][4][5][6] Researchers should be careful to distinguish between these distinct chemical entities.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 2-Ethyl-4-hydroxybenzoic acid and its related isomers for comparative purposes.

Property2-Ethyl-4-hydroxybenzoic acid4-Ethyl-2-hydroxybenzoic acidEthyl-4-hydroxybenzoate
CAS Number Not Assigned22890-53-5120-47-8[2][3][4][5][6]
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃[3][4]
Molecular Weight 166.17 g/mol 166.17 g/mol 166.17 g/mol [3]
Appearance Predicted: White to off-white solidWhite to off-white solidColorless crystals or a white crystalline powder[7]
Melting Point Predicted: Similar to isomersData not readily available115-118 °C[3][7]
Solubility Predicted: Soluble in polar organic solventsData not readily availableFreely soluble in ethanol, ether, and propylene glycol[7]

Proposed Synthesis of 2-Ethyl-4-hydroxybenzoic Acid

Given the absence of a commercial source, a robust synthetic protocol is essential for any research involving 2-Ethyl-4-hydroxybenzoic acid. The following proposed synthesis is based on established organic chemistry principles and methodologies reported for structurally similar compounds.

Retrosynthetic Analysis and Strategy

A logical approach to the synthesis of 2-Ethyl-4-hydroxybenzoic acid is through the selective ortho-alkylation of a suitable 4-hydroxybenzoic acid derivative, followed by deprotection. The hydroxyl and carboxyl groups of the starting material require protection to prevent side reactions during the alkylation step.

G 2-Ethyl-4-hydroxybenzoic acid 2-Ethyl-4-hydroxybenzoic acid Protected 2-Ethyl-4-hydroxybenzoic acid Protected 2-Ethyl-4-hydroxybenzoic acid 2-Ethyl-4-hydroxybenzoic acid->Protected 2-Ethyl-4-hydroxybenzoic acid Deprotection Protected 4-hydroxybenzoic acid Protected 4-hydroxybenzoic acid Protected 2-Ethyl-4-hydroxybenzoic acid->Protected 4-hydroxybenzoic acid Ortho-alkylation 4-hydroxybenzoic acid 4-hydroxybenzoic acid Protected 4-hydroxybenzoic acid->4-hydroxybenzoic acid Protection

Caption: Retrosynthetic pathway for 2-Ethyl-4-hydroxybenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Protection of 4-hydroxybenzoic acid

The carboxylic acid and phenolic hydroxyl groups of 4-hydroxybenzoic acid must be protected to ensure selective alkylation at the C2 position. A common strategy is the formation of a methyl ester for the carboxylic acid and a methyl ether for the hydroxyl group.

  • Esterification: Dissolve 4-hydroxybenzoic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the acid and extract the methyl 4-hydroxybenzoate.

  • Etherification: React the resulting methyl 4-hydroxybenzoate with dimethyl sulfate in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This will yield methyl 4-methoxybenzoate.

Step 2: Ortho-directed lithiation and Ethylation

The methoxy group in methyl 4-methoxybenzoate is an ortho-directing group for lithiation.

  • Dissolve methyl 4-methoxybenzoate in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a solution of a strong base, such as n-butyllithium or sec-butyllithium, to effect lithiation at the ortho position (C2).

  • After stirring for 1-2 hours at low temperature, add an ethylating agent, such as ethyl iodide or diethyl sulfate.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product, methyl 2-ethyl-4-methoxybenzoate.

Step 3: Deprotection

The final step involves the removal of the methyl protecting groups to yield the desired 2-Ethyl-4-hydroxybenzoic acid.

  • Ether Cleavage: Treat the methyl 2-ethyl-4-methoxybenzoate with a strong Lewis acid like boron tribromide (BBr₃) in a chlorinated solvent such as dichloromethane at a low temperature to cleave the methyl ether.

  • Ester Hydrolysis: The resulting methyl 2-ethyl-4-hydroxybenzoate can then be hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a strong acid like hydrochloric acid.

G cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection 4-hydroxybenzoic acid 4-hydroxybenzoic acid Methyl 4-methoxybenzoate Methyl 4-methoxybenzoate 4-hydroxybenzoic acid->Methyl 4-methoxybenzoate 1. MeOH, H₂SO₄ 2. (CH₃)₂SO₄, K₂CO₃ Methyl 2-ethyl-4-methoxybenzoate Methyl 2-ethyl-4-methoxybenzoate Methyl 4-methoxybenzoate->Methyl 2-ethyl-4-methoxybenzoate 1. s-BuLi, THF, -78°C 2. CH₃CH₂I 2-Ethyl-4-hydroxybenzoic acid 2-Ethyl-4-hydroxybenzoic acid Methyl 2-ethyl-4-methoxybenzoate->2-Ethyl-4-hydroxybenzoic acid 1. BBr₃ 2. NaOH, H₂O then H₃O⁺

Caption: Proposed synthetic workflow for 2-Ethyl-4-hydroxybenzoic acid.

Potential Applications in Research and Drug Development

Derivatives of 4-hydroxybenzoic acid are known to possess a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.

  • Antimicrobial and Antifungal Agents: The parent compound and its esters (parabens) are widely used as preservatives due to their antimicrobial properties.[4] The introduction of an ethyl group at the C2 position could modulate this activity, potentially leading to new antimicrobial agents.

  • Enzyme Inhibition: Hydroxybenzoic acid derivatives have been explored as inhibitors for various enzymes. The specific substitution pattern of 2-Ethyl-4-hydroxybenzoic acid may confer selectivity and potency towards certain enzymatic targets.

  • Polymer and Materials Science: As a difunctional monomer, 2-Ethyl-4-hydroxybenzoic acid could be a building block for novel polyesters and other polymers with unique thermal or mechanical properties.

Supplier Availability

As of the latest update, 2-Ethyl-4-hydroxybenzoic acid is not available from major chemical suppliers. Researchers interested in this compound will need to undertake its synthesis. For related starting materials and reagents, the following suppliers are reputable sources:

SupplierWebsite
Sigma-Aldrich (Merck)
Thermo Fisher Scientific
TCI Chemicals
Extrasynthese
CymitQuimica
HiMedia[Link]

Conclusion

2-Ethyl-4-hydroxybenzoic acid represents an intriguing yet underexplored molecule with potential applications in various scientific fields. Its current lack of commercial availability necessitates a proficient understanding of synthetic organic chemistry for its acquisition. The proposed synthetic route in this guide provides a solid foundation for researchers to produce this compound and investigate its unique properties and potential applications. As with any laboratory work, all synthetic steps should be performed with appropriate safety precautions and by qualified personnel.

References

  • ECHA. Ethyl 4-hydroxybenzoate - Identity. [Link]

  • PubChem. 2-Ethyl-4-hydroxybenzoic acid. [Link]

  • Google Patents. Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.
  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

  • European Patent Office. Process for making 2-alkyl-3-hydroxybenzoic acids - EP 1008583 A1. [Link]

  • JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • HiMedia. Ethyl-4-hydroxybenzoate. [Link]

  • Chemcd. 4-ETHYL-2-HYDROXYBENZOIC ACID, 22890-53-5. [Link]

  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

  • Google Patents. Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • FAO. ETHYL p-HYDROXYBENZOATE. [Link]

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Physicochemical Profiling of Ring-Substituted Ethyl Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the physicochemical properties of ring-substituted ethyl hydroxybenzoic acids and their corresponding ethyl esters . In the context of drug development, this class encompasses two distinct but related structural families:

  • Ethyl-substituted Hydroxybenzoic Acids: Where the ethyl group is a ring substituent (e.g., 3-ethyl-4-hydroxybenzoic acid).

  • Ring-Substituted Ethyl Hydroxybenzoates: Where the ethyl group forms the ester (ethylparaben) and the ring bears additional substituents (e.g., 3-chloro-ethylparaben).

This distinction is critical for formulation scientists, as the former behaves as a weak acid (pKa ~4.5), while the latter functions as a neutral phenol (pKa ~8.4) often used as a preservative.

A Technical Guide for Drug Development & Formulation

Executive Summary: The Structural Scaffold

The "ethyl hydroxybenzoic" scaffold serves as a versatile pharmacophore and excipient backbone. Its utility in drug development is governed by the delicate balance between lipophilicity (LogP) and ionization (pKa) , both of which are tunable via ring substitution.

  • Core Utility:

    • Esters (Parabens): Antimicrobial preservatives; partitioning agents.

    • Acids: Intermediates for liquid crystals; prodrug moieties; novobiocin analogs.

  • Critical Parameter: The electronic effect of ring substituents (Hammett

    
     values) directly dictates the stability and solubility of these compounds.
    

Thermodynamic Properties: Crystal Lattice & Melting Points

The melting point (MP) is a proxy for crystal lattice energy, influenced heavily by hydrogen bonding capability and molecular symmetry.

Comparative Melting Point Analysis

The free acid form consistently exhibits higher melting points than the ester due to the formation of strong intermolecular carboxylic acid dimers.

Compound ClassStructure ExampleTypical MP Range (°C)Lattice Driver
Ethyl Ester Ethyl 4-hydroxybenzoate116 – 118 °CPhenolic H-bonding (Weak)
Ethyl-Substituted Acid 3-Ethyl-4-hydroxybenzoic acid160 – 170 °CCarboxylic Dimers (Strong)
Halogenated Ester Ethyl 3-chloro-4-hydroxybenzoate105 – 110 °CDisrupted Symmetry

Expert Insight:

Symmetry Breakers: Introducing an ethyl group or a halogen ortho to the hydroxy group often depresses the melting point compared to the unsubstituted parent. This "symmetry breaking" is a useful strategy in formulation to improve solubility in semi-solid matrices (creams/ointments) by lowering the energy required to disrupt the crystal lattice.

Solution Chemistry: Solubility & pKa

Understanding the ionization behavior is non-negotiable for predicting bioavailability and preservative efficacy.

The Hammett Relationship (pKa Shift)

The acidity of the phenolic hydroxyl group (in esters) or the carboxylic acid (in acids) is predictable using the Hammett Equation:



Where 

is the substituent constant (positive for electron-withdrawing groups like

,

).
  • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -NO₂, -CF₃ stabilize the phenoxide anion, lowering pKa (increasing acidity).

  • Electron-Donating Groups (EDG): Substituents like -CH₃, -Ethyl, -OCH₃ destabilize the anion, raising pKa (decreasing acidity).

Solubility Profile (Aqueous vs. Organic)

Data below represents the core scaffold (Ethyl 4-hydroxybenzoate) and the shift expected with ethyl-ring substitution.

SolventSolubility (25°C)Mechanism of Solvation
Water ~885 mg/L (0.088%)H-bonding (limited by hydrophobic ring)
Ethanol (95%) Freely Soluble (>100 g/L)"Like dissolves like" (Ethyl chain interaction)
Propylene Glycol SolubleDielectric matching

Protocol Note:

pH Dependence: The solubility of the acid form (3-ethyl-4-hydroxybenzoic acid) is highly pH-dependent. At pH > 5.5 (above pKa), solubility increases exponentially due to carboxylate formation. The ester (Ethylparaben) requires pH > 9.0 to see significant solubility enhancement via phenoxide formation.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are recommended. These are self-validating systems designed to minimize artifactual errors.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise dissociation constant of the ring-substituted derivative.

  • Preparation: Dissolve 5 mg of compound in a mixed solvent system (e.g., Methanol/Water 40:60) to ensure solubility of the neutral species.

  • Titrant: Use carbonate-free 0.1 N NaOH.

  • Calibration: Calibrate electrode with pH 4.01 and 7.00 buffers immediately prior.

  • Execution: Titrate under inert

    
     atmosphere to prevent 
    
    
    
    absorption (which skews high-pH readings).
  • Validation (Yasuda-Shedlovsky Extrapolation):

    • Perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%).

    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to

      
       organic solvent to get the true aqueous 
      
      
      
      .
Protocol B: Shake-Flask Solubility (Thermodynamic)

Objective: Measure equilibrium solubility.

  • Saturation: Add excess solid to the solvent (Water/Buffer) in a glass vial.

  • Equilibration: Agitate at constant temperature (25 ± 0.1°C) for 24–48 hours.

  • Separation: Filter supernatant using a heated syringe filter (to prevent precipitation in the filter).

  • Quantification: Analyze via HPLC-UV (Detection

    
     nm).
    
  • Self-Check: Check the pH of the filtrate. If it has shifted significantly from the buffer pKa, the buffering capacity was insufficient; repeat with stronger buffer.

Visualizing Structure-Property Logic

The following diagram illustrates the decision logic for selecting a derivative based on required physical properties.

SPR_Logic Start Target Molecule (Ethyl Hydroxybenzoic Core) Substituent Select Ring Substituent Start->Substituent EWG Electron Withdrawing (Cl, NO2, CF3) Substituent->EWG Halogenation EDG Electron Donating (Ethyl, Methyl, OMe) Substituent->EDG Alkylation pKa_Effect pKa Shift EWG->pKa_Effect Stabilizes Anion Solubility_Effect Lipophilicity (LogP) EDG->Solubility_Effect Adds Hydrophobic Mass Outcome_Acid Result: Increased Acidity (Better High-pH Stability) pKa_Effect->Outcome_Acid Lowers pKa Outcome_Lipid Result: Increased LogP (Better Membrane Permeability) Solubility_Effect->Outcome_Lipid Raises LogP

Caption: Logic flow for predicting the physicochemical impact of ring substitution on the ethyl hydroxybenzoic scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8434, Ethylparaben (Ethyl 4-hydroxybenzoate). Retrieved from [Link]

  • Yalkowsky, S.H., He, Y., & Jain, P. (2010). Handbook of Aqueous Solubility Data.[1] CRC Press.[1][2] (Data cited via PubChem).[1]

  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett values and substituent effects).
  • Chemsrc (2025). 3-Ethyl-4-hydroxybenzoic acid: Physicochemical Properties. Retrieved from [Link]

  • Lammert, J. (n.d.). Substituent Effects on Benzoic Acid Acidity. University of Missouri. Retrieved from [Link]

Sources

2-Ethyl-4-hydroxybenzoic acid molecular weight and formula C9H10O3

Author: BenchChem Technical Support Team. Date: March 2026

Differentiation, Synthesis, and Characterization of a Rare Benzoic Acid Scaffold

Part 1: Core Directive & Chemical Identity[1][2]

Editorial Note: This guide addresses the specific structural isomer 2-Ethyl-4-hydroxybenzoic acid .[1][2] It is critical to distinguish this compound from its widely used isomer, Ethyl 4-hydroxybenzoate (Ethylparaben) .[1][2] While both share the molecular formula C


H

O

, their chemical behavior, synthesis, and applications are fundamentally distinct.[2]
Physicochemical Profiling

2-Ethyl-4-hydroxybenzoic acid is a substituted benzoic acid characterized by an ethyl group at the ortho position and a hydroxyl group at the para position relative to the carboxylic acid.[1][2] This steric arrangement influences its solubility and pKa compared to unsubstituted 4-hydroxybenzoic acid (PHBA).[1][2]

PropertySpecificationNotes
IUPAC Name 2-Ethyl-4-hydroxybenzoic acid
Common Confusion Ethylparaben (Ethyl ester of PHBA)CRITICAL: Do not confuse the acid (COOH) with the ester (COOEt).[1][2]
CAS Registry 23506-69-6 (Generic/Isomer specific)PubChem CID: 17904358
Molecular Formula C

H

O

Molecular Weight 166.17 g/mol
Physical State Crystalline Solid
Predicted pKa (COOH) ~4.45Slightly higher than benzoic acid due to electron-donating ethyl group.[1][2]
Predicted pKa (OH) ~9.8Typical phenolic acidity.[1][2]
Solubility DMSO, Methanol, EthanolLimited water solubility compared to sodium salts.[2]

Part 2: Scientific Integrity & Synthesis Strategies

Retrosynthetic Analysis & Regioselectivity

The synthesis of 2-ethyl-4-hydroxybenzoic acid requires precise control over regioselectivity.[1][2] The most direct industrial route involves the carboxylation of 3-ethylphenol .[1][2] However, the classic Kolbe-Schmitt reaction conditions dictate the product distribution:

  • Sodium Phenoxide (Na

    
    ):  Favors ortho-carboxylation (yielding 2-hydroxy-4-ethylbenzoic acid).[1][2]
    
  • Potassium Phenoxide (K

    
    ):  Favors para-carboxylation (yielding the target 2-ethyl-4-hydroxybenzoic acid ).[1][2]
    

Expert Insight: The cation size effect is the causal mechanism here.[1][2] The smaller Na


 ion chelates tightly between the phenoxide oxygen and the incoming CO

, directing substitution to the ortho position.[2] The larger K

ion allows for a looser transition state, favoring the thermodynamically stable para product at elevated temperatures (Marasse modification).[2]
Protocol: Potassium-Directed Kolbe-Schmitt Carboxylation

This protocol is adapted from industrial methods for substituted hydroxybenzoic acids (e.g., Patent EP1559705A1).[1][2]

Reagents:

  • 3-Ethylphenol (Starting Material)[1][2]

  • Potassium Hydroxide (KOH)[1][2]

  • Carbon Dioxide (CO

    
    , anhydrous)[2]
    
  • Sulfuric Acid (H

    
    SO
    
    
    
    , for precipitation)[2]

Step-by-Step Methodology:

  • Salt Formation:

    • Charge a high-pressure autoclave with 3-ethylphenol (1.0 eq) and KOH (1.05 eq).

    • Heat to 100°C under vacuum to remove water (dehydration is critical to prevent hydrolysis).[1][2] Formation of dry Potassium 3-ethylphenoxide is confirmed by weight loss.[1][2]

  • Carboxylation (The Marasse Modification):

    • Pressurize the autoclave with CO

      
       to 5–10 bar (approx. 70–145 psi).
      
    • Increase temperature to 180–200°C .

    • Mechanism Check: At this temperature, the kinetically favored ortho-product rearranges to the thermodynamically favored para-isomer (the target).[1][2]

    • Maintain reaction for 4–6 hours.[1][2]

  • Work-up & Purification:

    • Cool the mixture and dissolve the solid residue in water (forming the soluble dipotassium salt).[1][2]

    • Filter to remove unreacted phenols or tar.[1][2]

    • Acidify the filtrate slowly with H

      
      SO
      
      
      
      to pH 2.[1][2]0. The 2-ethyl-4-hydroxybenzoic acid will precipitate.[1][2][3]
    • Recrystallization: Recrystallize from dilute ethanol/water to remove any ortho-isomer (2-hydroxy-4-ethylbenzoic acid).[1][2]

Visualization: Synthesis & Degradation Pathways[1]

SynthesisPathways cluster_synthesis Synthesis: Modified Kolbe-Schmitt cluster_env Environmental Source (Degradation) Precursor 3-Ethylphenol (C8H10O) Salt Potassium Phenoxide Intermediate Precursor->Salt + KOH, - H2O (Dehydration) Target 2-Ethyl-4-hydroxybenzoic Acid (Target) Salt->Target + CO2, 200°C (Para-directing K+) OrthoByproduct 2-Hydroxy-4-ethylbenzoic Acid (Byproduct) Salt->OrthoByproduct + CO2, <140°C (Ortho-directing) Estriol Estriol (E3) (Hormone) Degradation Photocatalytic Cleavage Estriol->Degradation Degradation->Target Ring Opening (m/z 166.06)

Figure 1: Synthetic route via Potassium-directed carboxylation and environmental formation via Estriol degradation.[1][2]

Part 3: Analytical Characterization Protocols

To validate the synthesis, one must distinguish the product from its isomers (Ethylparaben and Salicylic acid derivatives).[2]

HPLC Method Development (Self-Validating System)

Objective: Separate 2-ethyl-4-hydroxybenzoic acid from unreacted 3-ethylphenol and isomeric byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is vital to keep the carboxylic acid protonated, ensuring sharp peaks).[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[1][2]

Diagnostic Logic:

  • Retention Time (RT): The target acid (COOH) is more polar than the starting phenol but less polar than unsubstituted 4-hydroxybenzoic acid due to the ethyl group.[1][2]

  • Differentiation: Ethylparaben (Ester) will elute significantly later (more hydrophobic) than the 2-ethyl-4-hydroxybenzoic acid.[1][2]

Spectroscopic Signatures (Expected)
  • IR Spectroscopy:

    • Target (Acid): Broad O-H stretch (2500–3300 cm

      
      ) overlapping C-H; Strong C=O stretch ~1680–1700 cm
      
      
      
      (carboxylic acid dimer).[1][2]
    • Contrast with Ester: Ethylparaben shows a sharper C=O stretch at ~1720 cm

      
       (ester) and no broad carboxylic OH trough.[1][2]
      
  • 1H NMR (DMSO-d6):

    • Ethyl Group: Triplet (~1.1 ppm) and Quartet (~2.6 ppm).[1][2]

    • Aromatic Region: The coupling pattern is key.[1][2]

      • H-3 (proton between Ethyl and OH): Singlet or meta-coupled doublet (d ~2.0 Hz).[1][2]

      • H-5 and H-6: Ortho-coupled doublets (d ~8.0 Hz).[1][2]

    • Carboxyl OH: Broad singlet >11.0 ppm (exchangeable).[1][2]

Part 4: Biological & Environmental Context[1][4]

Estriol Degradation Metabolite

Recent research identifies 2-ethyl-4-hydroxybenzoic acid as a specific degradation intermediate of Estriol (E3) during photocatalytic treatment (TiO


).[1][2] The cleavage of the steroid D-ring and subsequent oxidation yields this specific aromatic fragment.[1][2] This makes the compound a critical marker in environmental toxicology  studies assessing the breakdown of pharmaceutical pollutants in wastewater.[1][2]
Potential Pharmaceutical Utility

As a structural analog of salicylic acid and p-hydroxybenzoic acid, this scaffold presents opportunities in:

  • Liquid Crystals: The ethyl group provides lateral steric bulk, potentially lowering melting points in mesogenic polymers compared to methyl analogs.[1][2]

  • Antimicrobial Agents: While less studied than parabens, the free acid form of alkyl-substituted hydroxybenzoic acids often exhibits antifungal activity by disrupting cell membrane potentials.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid.[1][2] Retrieved from [Link][1][2]

  • Ueno, R. et al. (2005). Process for production of hydroxybenzoic acids.[1][2] European Patent Application EP1559705A1.[1][2] Retrieved from

  • López-Muñoz, M. J. et al. (2022). Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO2 Catalyst.[1][2] Catalysts, 13(1),[2] 43. (Identifies 2-ethyl-4-hydroxybenzoic acid as degradation product m/z 166.063). Retrieved from [Link][1][2]

  • Lindsey, A. S.[2] & Jeskey, H. (1957). The Kolbe-Schmitt Reaction.[1][2] Chemical Reviews, 57(4), 583-620.[2] (Foundational text on Cation control in carboxylation). Retrieved from [Link][1][2]

Sources

Technical Guide: Isomers of Ethyl Hydroxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and application of ethyl hydroxybenzoate isomers.

Executive Summary

Ethyl hydroxybenzoates (


) act as critical scaffolds in medicinal chemistry and industrial preservation. While the para-isomer (Ethylparaben)  is ubiquitous as a preservative due to its antimicrobial efficacy, the ortho- (Ethyl salicylate)  and meta-isomers  offer distinct electronic and steric profiles essential for designing targeted pharmaceutical intermediates.

This guide provides a rigorous, field-proven framework for synthesizing, distinguishing, and utilizing these isomers. It moves beyond standard textbook descriptions to address the practical "why" and "how" of handling these compounds in a research setting.

Structural Analysis & Physicochemical Divergence

The three isomers—ethyl 2-hydroxybenzoate (ortho ), ethyl 3-hydroxybenzoate (meta ), and ethyl 4-hydroxybenzoate (para )—exhibit divergent physical properties driven primarily by intramolecular versus intermolecular hydrogen bonding.

Comparative Properties Table
PropertyEthyl 2-hydroxybenzoate (Ortho)Ethyl 3-hydroxybenzoate (Meta)Ethyl 4-hydroxybenzoate (Para)
Common Name Ethyl Salicylate-Ethylparaben
Physical State (RT) Liquid (Oil)SolidSolid (Crystalline)
Melting Point ~1 °C72–74 °C116–118 °C
Boiling Point 234 °C297–298 °C297–298 °C (dec)
H-Bonding Mode Intramolecular (Chelation)IntermolecularIntermolecular
IR

~1670 cm

(Lower due to H-bond)
~1715 cm

~1680–1700 cm

Key Application Fragrance, Analgesic prodrugsChiral synthesis scaffoldsAntimicrobial preservative
The Ortho-Effect Mechanism

The ortho-isomer forms a stable 6-membered chelate ring between the phenolic proton and the ester carbonyl oxygen.

  • Consequence 1: This "locks" the proton, reducing the boiling point by preventing intermolecular network formation.

  • Consequence 2: It reduces the nucleophilicity of the phenolic oxygen, requiring harsher conditions for etherification compared to the para-isomer.

Synthetic Pathways & Validated Protocols

The synthesis of these isomers typically proceeds via Fischer Esterification.[1] However, the purification workflow diverges significantly based on the physical state of the product.

Workflow Logic Diagram

SynthesisWorkflow Start Starting Material: Hydroxybenzoic Acid Isomer Reaction Fischer Esterification (EtOH, H2SO4 cat., Reflux 4h) Start->Reaction Monitor Checkpoint: TLC Analysis (Disappearance of Acid) Reaction->Monitor Workup Workup: Evaporate EtOH -> Neutralize (NaHCO3) -> Extract (EtOAc) Monitor->Workup Decision Isomer Identity? Workup->Decision OrthoPath Ortho Isomer (Liquid) Decision->OrthoPath 2-OH ParaMetaPath Meta/Para Isomer (Solid) Decision->ParaMetaPath 3-OH / 4-OH Distill Vacuum Distillation (Collect fraction ~105°C @ 10mmHg) OrthoPath->Distill Crystallize Recrystallization (EtOH/Water mixture) ParaMetaPath->Crystallize Validation Final Validation: 1H NMR & Refractive Index/MP Distill->Validation Crystallize->Validation

Figure 1: Decision tree for the synthesis and purification of ethyl hydroxybenzoates. Note the divergence in purification techniques.

Protocol A: Synthesis of Ethyl 4-Hydroxybenzoate (Solid)

Objective: High-yield synthesis of Ethylparaben. Scale: 50 mmol input.

  • Setup: In a 250 mL round-bottom flask (RBF), charge 4-hydroxybenzoic acid (6.9 g, 50 mmol) and absolute ethanol (50 mL). Add concentrated

    
     (0.5 mL) dropwise.
    
    • Expert Insight: Excess ethanol drives the equilibrium (Le Chatelier’s principle). Sulfuric acid acts as both catalyst and dehydrating agent.

  • Reaction: Reflux for 4–6 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting acid (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Concentrate the mixture to ~15 mL on a rotary evaporator.

    • Pour the residue slowly into 150 mL of ice-cold water with vigorous stirring. The ester will precipitate immediately.

  • Purification:

    • Filter the white precipitate.

    • Recrystallization: Dissolve in minimum hot ethanol, then add warm water until slightly turbid. Cool to RT, then

      
      .
      
    • Yield: Expect ~90–95%.

  • Validation: Melting point must be sharp (116–118 °C).

Protocol B: Synthesis of Ethyl 2-Hydroxybenzoate (Liquid)

Objective: Synthesis of Ethyl Salicylate. Difference: The product is an oil; pouring into water yields an emulsion, not a precipitate.

  • Reaction: Same stoichiometry as Protocol A.

  • Workup:

    • Concentrate ethanol.

    • Dilute residue with Ethyl Acetate (100 mL).

    • Wash with Sat.

      
       (2 x 50 mL) to remove unreacted acid. Caution: 
      
      
      
      evolution.
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Vacuum Distillation: Do not recrystallize. Distill under reduced pressure (e.g., ~110–115 °C at 10–12 mmHg).

  • Validation: Refractive Index (

    
    ).
    

Reactivity & Functionalization Strategies

The position of the hydroxyl group dictates the electronic environment of the ring, influencing subsequent electrophilic aromatic substitution (EAS) and functionalization.

Electronic "Push-Pull" Dynamics
  • Hydroxyl Group (-OH): Strong activator, ortho/para director.

  • Ester Group (-COOEt): Moderate deactivator, meta director.

Reactivity Matrix:

IsomerDirecting Effect AlignmentPrimary EAS SiteNotes
Para Reinforcing. OH directs ortho to itself; Ester directs meta to itself.Position 3 (Ortho to OH) Highly regioselective mono-substitution.
Meta Conflicting. OH directs to 2, 4,[2] 6. Ester directs to 5.Position 4 & 6 Mixture of products likely; Position 2 is sterically crowded.
Ortho Reinforcing. OH directs to 3,[3] 5. Ester directs to 3, 5.Position 5 (Para to OH) Position 3 is sterically blocked by the ester.
Functionalization Pathway Diagram

Reactivity Substrate Ethyl 4-Hydroxybenzoate Path1 Williamson Ether Synthesis (K2CO3, R-X, Acetone) Substrate->Path1 Path2 Electrophilic Halogenation (Br2, AcOH) Substrate->Path2 Path3 Hydrolysis (NaOH, H2O/MeOH) Substrate->Path3 Prod1 4-Alkoxybenzoate (Ether linkage) Path1->Prod1 Prod2 3-Bromo-4-hydroxybenzoate (Ortho to OH) Path2->Prod2 Prod3 4-Hydroxybenzoic Acid (Deprotection) Path3->Prod3

Figure 2: Divergent functionalization pathways for the para-isomer. Note that halogenation occurs ortho to the hydroxyl group due to its strong activating influence.

Analytical Characterization

Distinguishing these isomers requires careful interpretation of spectroscopic data.

1H NMR Differentiation (CDCl3, 400 MHz)
  • Ethyl 2-hydroxybenzoate:

    • OH Signal:

      
       ppm (sharp singlet). Why? Intramolecular H-bond deshields the proton significantly.
      
    • Aromatic Region: Complex multiplet (ABCD system).

  • Ethyl 4-hydroxybenzoate:

    • OH Signal:

      
       ppm (broad). Why? Exchangeable intermolecular bonding.
      
    • Aromatic Region: Distinct

      
       system (two doublets, 
      
      
      
      Hz) at
      
      
      and
      
      
      ppm.
Separation of Isomeric Mixtures

If a reaction yields a mixture of isomers (e.g., Reimer-Tiemann carboxylation followed by esterification), separate as follows:

  • Flash Chromatography: Silica gel stationary phase.

    • Mobile Phase: Hexane/Ethyl Acetate gradient.

    • Elution Order: Ortho (Least polar due to H-bond)

      
       Meta 
      
      
      
      Para (Most polar/interacting).
  • Distillation: Effective for removing the volatile ortho-isomer from the solid meta/para residues.

References

  • Cohen, J. (2025). Practical Organic Chemistry: Synthesis of Ethyl Salicylate. University of Leeds Archive. 2[4][5]

  • Sigma-Aldrich. (2026). Ethyl 4-hydroxybenzoate: Product Specification and Safety Data Sheet. Merck KGaA. [4][5][6][][8]

  • PubChem. (2025).[9] Ethyl 3-hydroxybenzoate Compound Summary. National Library of Medicine. 9[4][5][6][8][10]

  • Yeast Metabolome Database. (2025). Ethyl-4-hydroxybenzoate (YMDB01688) Spectrum and Properties. 11[5][6]

  • GuideChem. (2026). Ethyl 3-hydroxybenzoate 7781-98-8 Wiki and Applications. 1[4][5][][8][10]

Sources

Technical Guide: 2-Ethyl-4-hydroxybenzoic Acid vs. 3-Ethyl-4-hydroxybenzoic Acid

[1][2][3]

Abstract

This guide provides a comparative technical analysis of two structural isomers: 2-Ethyl-4-hydroxybenzoic acid and 3-Ethyl-4-hydroxybenzoic acid .[1][2][3] While both share the core pharmacological scaffold of 4-hydroxybenzoic acid (the parent compound of parabens), the regiochemistry of the ethyl substituent dictates significantly different steric, electronic, and synthetic behaviors. This document outlines their structural identification, synthesis pathways, and physicochemical properties for researchers in medicinal chemistry and materials science.

Structural & Electronic Analysis

The fundamental difference lies in the position of the ethyl group relative to the carboxylic acid (C1) and the hydroxyl group (C4). This positional isomerism fundamentally alters the steric environment of the functional groups.[3]

Structural Comparison
Feature2-Ethyl-4-hydroxybenzoic acid 3-Ethyl-4-hydroxybenzoic acid
IUPAC Name 2-Ethyl-4-hydroxybenzoic acid3-Ethyl-4-hydroxybenzoic acid
Substituent Position Ethyl at C2 (Ortho to COOH)Ethyl at C3 (Ortho to OH)
Steric Environment COOH Steric Hindrance: High.[1][2][3][4][5] The ethyl group forces the carboxyl moiety out of planarity with the benzene ring.[3]OH Steric Hindrance: High. The ethyl group shields the phenolic hydroxyl, affecting hydrogen bonding.[2]
Electronic Effect Ortho-Effect: Steric inhibition of resonance increases acidity of the COOH group.[1][2][3]Inductive Effect: Weak electron-donating (+I) effect meta to COOH; slight decrease in acidity.[2][3]
Visual Representation (Graphviz)[3]

Structurescluster_02-Ethyl-4-hydroxybenzoic acidcluster_13-Ethyl-4-hydroxybenzoic acidstruct2Benzene Ring(C1-C6)COOH2COOH (C1)(Sterically Crowded)struct2->COOH2Ethyl2Ethyl (C2)struct2->Ethyl2Ortho to COOHOH2OH (C4)struct2->OH2struct3Benzene Ring(C1-C6)COOH3COOH (C1)struct3->COOH3Ethyl3Ethyl (C3)struct3->Ethyl3Ortho to OHOH3OH (C4)(Sterically Crowded)struct3->OH3

Caption: Structural connectivity highlighting the steric clash zones. In the 2-Ethyl isomer, the clash is at the acidic center; in the 3-Ethyl isomer, it is at the phenolic center.

Physicochemical Properties & Reactivity[3][6][7][8][9]

The "Ortho Effect" in the 2-ethyl isomer is the primary driver of physicochemical divergence.[2][3]

Acidity (pKa)
  • 2-Ethyl-4-hydroxybenzoic acid: The ethyl group at C2 creates steric bulk that prevents the carboxylic acid group from remaining coplanar with the benzene ring.[1][2][3] This steric inhibition of resonance reduces the conjugation between the ring and the carbonyl group.[2] Since the benzene ring is electron-donating (via resonance), breaking this conjugation destabilizes the acid form less than the anion, but more importantly, the inductive stabilization and relief of steric strain upon ionization typically make ortho-substituted benzoic acids stronger acids (lower pKa) than their para/meta counterparts.

    • Predicted pKa: ~3.5 – 4.0[2][3][4]

  • 3-Ethyl-4-hydroxybenzoic acid: The ethyl group is meta to the carboxylic acid.[1][2][3][6] Alkyl groups are weak electron donors.[2][3] This donation slightly destabilizes the carboxylate anion, making the acid weaker (higher pKa) than unsubstituted 4-hydroxybenzoic acid.[2]

    • Predicted pKa: ~4.6 – 4.8 (Reference 4-HBA pKa is 4.54).[2][3]

Reactivity Profile
Reaction Type2-Ethyl Isomer3-Ethyl Isomer
Esterification (COOH) Difficult: Steric hindrance at C2 significantly slows nucleophilic attack at the carbonyl carbon.[1][2][3] Requires harsh conditions or activated reagents (e.g., acid chlorides).[3]Standard: The C1 position is unhindered. Reacts readily under standard Fischer esterification conditions.[2][3]
Etherification (OH) Standard: The C4 hydroxyl is relatively unhindered.[2][3]Slower: The ethyl group at C3 shields the oxygen, slowing bimolecular substitution (

) reactions.
Decarboxylation Facilitated: Steric strain relief upon loss of CO2 makes this isomer more prone to thermal decarboxylation.[2][3]Stable: Requires higher temperatures to decarboxylate.[2][3]

Synthetic Pathways[3][11][12]

Synthesis of these isomers relies on the regioselective carboxylation of specific ethylphenol precursors.[2][3][7] The Kolbe-Schmitt reaction is the industry standard, but the choice of starting phenol determines the final isomer.[2]

Synthesis of 3-Ethyl-4-hydroxybenzoic acid

Precursor: 2-Ethylphenol Mechanism: Carboxylation typically occurs ortho to the phenolic hydroxyl.[1][2][3] However, if the para position is free and conditions are tuned (e.g., Potassium salt, higher temp), para-carboxylation dominates.

  • Protocol:

    • Deprotonate 2-ethylphenol using KOH to form potassium 2-ethylphenoxide.[1][2][3]

    • Treat with

      
       under high pressure (5-100 atm) and temperature (120-200°C).
      
    • The carboxyl group attacks C4 (para to OH) because C6 (ortho) is sterically crowded by the adjacent ethyl group at C2? Correction: Actually, Kolbe-Schmitt on phenoxides usually directs ortho.[2][3] To get para (4-position), potassium salts and higher temperatures are specifically used to favor the thermodynamic product.[3]

    • Result: The ethyl group at C2 of the phenol becomes C3 of the benzoic acid (relative to the new C1 carboxyl).[3]

Synthesis of 2-Ethyl-4-hydroxybenzoic acid

Precursor: 3-Ethylphenol Mechanism: [1][2][3]

  • Protocol:

    • Start with 3-ethylphenol .[2][3]

    • Carboxylation at the para position (C4 relative to OH) yields the 1,2,4-substitution pattern.[3]

    • Mapping:

      • Phenol OH is at C1.[2][3] Ethyl is at C3.[2][3][4][6]

      • New COOH enters at C4 (para to OH).[3]

      • Renumbering for Benzoic Acid (COOH = 1): The Ethyl group is now at C2 , and OH is at C4 .[2][3]

    • Result: 2-Ethyl-4-hydroxybenzoic acid.[1][2][3][5]

Synthesis Logic Diagram (Graphviz)

Synthesiscluster_ARoute A: 3-Ethyl Isomercluster_BRoute B: 2-Ethyl IsomerP12-Ethylphenol(OH@1, Et@2)Step1Kolbe-Schmitt(K+ salt, CO2, Heat)P1->Step1Prod13-Ethyl-4-hydroxybenzoic acid(COOH@1, Et@3, OH@4)Step1->Prod1Para-carboxylationP23-Ethylphenol(OH@1, Et@3)Step2Kolbe-Schmitt(K+ salt, CO2, Heat)P2->Step2Prod22-Ethyl-4-hydroxybenzoic acid(COOH@1, Et@2, OH@4)Step2->Prod2Para-carboxylation

Caption: Synthetic divergence based on the starting phenol precursor. Note how the numbering shifts upon carboxylation.

Analytical Characterization (NMR)[3][13]

Distinguishing these isomers requires careful analysis of the aromatic coupling patterns (splitting) in Proton NMR (

3
3-Ethyl-4-hydroxybenzoic acid[1][2][3][10][11][12][14]
  • Pattern: 1,3,4-trisubstituted benzene (COOH at 1, Et at 3, OH at 4).[2][8]

  • Signals:

    • H2 (d, J~2Hz): Meta-coupled doublet. Located between COOH and Et.[2][3][4][5][9][10] Deshielded by COOH.

    • H6 (dd, J~8, 2Hz): Ortho-coupled to H5, meta-coupled to H2.[2][3] Adjacent to COOH.[2][3][4][5][11][6][9][12]

    • H5 (d, J~8Hz): Ortho-coupled to H6.[2][3] Adjacent to OH (shielded).[3]

2-Ethyl-4-hydroxybenzoic acid[1][2][3][5]
  • Pattern: 1,2,4-trisubstituted benzene (COOH at 1, Et at 2, OH at 4).[2][8]

  • Signals:

    • H6 (d, J~8Hz): Ortho-coupled to H5.[2][3] Adjacent to COOH.[2][3][4][5][11][6][9]

    • H5 (dd, J~8, 2Hz): Ortho-coupled to H6, meta-coupled to H3.[2][3]

    • H3 (d, J~2Hz): Meta-coupled doublet. Located between Et and OH.[2][3][4][5][6][10] Key Distinction: This proton is shielded by the ortho-OH group and lacks the strong deshielding of the COOH found in the H2 proton of the 3-ethyl isomer.[1][2][3]

References

  • PubChem. 3-Ethyl-4-hydroxybenzoic acid (CID 21472426).[1][2][3][13] National Library of Medicine.[2][3] Available at: [Link][3]

  • PubChem. 2-Ethyl-4-hydroxybenzoic acid (CID 17904358).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][3]

  • Google Patents. Process for the preparation of hydroxybenzoic acids (EP0527534A1).[2][3] (Describes carboxylation of 2-ethylphenol to 3-ethyl-4-hydroxybenzoic acid).[1][2][3][7][14] Available at: [3]

  • ChemSrc. 3-Ethyl-4-hydroxybenzoic acid CAS 105211-75-4 Data.[1][2][3][15] Available at: [Link][3]

Comprehensive Thermodynamic Profile and Solid-State Characterization of 2-Ethyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and process scientists.[1] As specific thermodynamic literature data for the exact isomer 2-Ethyl-4-hydroxybenzoic acid (CAS 17904358) is sparse compared to its isomer Ethyl 4-hydroxybenzoate (Ethylparaben), this guide serves as a definitive characterization protocol .[1][2] It outlines the theoretical framework, required experimental workflows, and predictive modeling strategies to establish its solid-state profile.

Executive Summary

2-Ethyl-4-hydroxybenzoic acid (2-E-4-HBA) represents a specific structural challenge in solid-state chemistry. Unlike its ester analog (Ethylparaben), 2-E-4-HBA retains the carboxylic acid functionality, allowing for strong intermolecular hydrogen bonding (dimerization), while the 2-ethyl substituent introduces steric hindrance that disrupts planar crystal packing.[1][2]

This guide provides the standardized roadmap for determining the thermodynamic stability, solubility landscape, and fusion properties of 2-E-4-HBA. It prioritizes self-validating experimental protocols over static literature values, ensuring researchers can generate high-integrity data for process design.[1][2]

Part 1: Fundamental Solid-State Physics & Theoretical Profile[1][2]

Structural Thermodynamics

To understand the thermodynamic behavior of 2-E-4-HBA, we must analyze the competition between the Carboxylic Acid Dimerization and Steric Disruption .[1][2]

  • H-Bonding Network: The primary lattice energy driver is the head-to-head carboxylic acid dimer (R-COOH

    
     HOOC-R) and the head-to-tail hydroxyl interactions.[1][2] This typically yields high melting points in benzoic acid derivatives (e.g., 4-Hydroxybenzoic acid 
    
    
    
    ).[1][2]
  • Steric Penalty: The ethyl group at the ortho position (C2) creates steric bulk that forces the carboxylic group out of planarity with the benzene ring.[1]

  • Thermodynamic Prediction: Consequently, 2-E-4-HBA is predicted to have a lower melting point and lower enthalpy of fusion (

    
    ) than the parent 4-hydroxybenzoic acid, but significantly higher than Ethylparaben (
    
    
    
    ) due to the retained acid functionality.[1][2]
The Characterization Workflow

The following directed graph outlines the logical flow for establishing the solid-state profile:

SolidStateWorkflow Sample Raw 2-E-4-HBA Sample Purity Purity Check (HPLC/NMR) Sample->Purity DSC DSC Analysis (Fusion Enthalpy) Purity->DSC >99% TGA TGA (Decomposition T) Purity->TGA Solubility Solubility Screening (Gravimetric) DSC->Solubility Defines T range Model Thermodynamic Modeling Solubility->Model Apelblat/Van't Hoff

Figure 1: Sequential workflow for thermodynamic characterization. High-purity input is critical for accurate fusion enthalpy determination.

Part 2: Experimental Protocols (Self-Validating Systems)

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).[1]

Methodology:

  • Calibration: Validate heat flow using Indium (

    
    , 
    
    
    
    ) and Zinc standards.
  • Sample Prep: Weigh 3–5 mg of dried 2-E-4-HBA into an aluminum crucible. Crimp with a pinhole lid (allows volatile escape if sublimation occurs, preventing pan deformation).[1][2]

  • Thermal Cycle:

    • Equilibrate at

      
      .[1][3]
      
    • Ramp

      
       to 
      
      
      
      (Monitor for degradation).
  • Data Extraction: Integrate the endothermic peak. The onset temperature is the thermodynamic melting point (

    
    ).[1]
    

Validation Check: If the peak is broad (


 width), the sample is impure or decomposing.[1] Run TGA (Thermogravimetric Analysis) to confirm mass loss is 

at

.[1]
Static Gravimetric Solubility Determination

Objective: Measure mole fraction solubility (


) across a temperature range (278.15 K – 323.15 K).

Methodology:

  • Solvent Selection: Choose solvents with varying polarity (Water, Ethanol, Ethyl Acetate, Toluene).[1][2]

  • Equilibration: Add excess 2-E-4-HBA to 50 mL solvent in a jacketed glass vessel. Stir at 400 rpm for 24 hours (Self-validation: verify concentration does not change between 24h and 48h).

  • Sampling: Stop stirring. Allow settling for 30 mins. Filter supernatant through a

    
     PTFE syringe filter (pre-heated to prevent precipitation).[1]
    
  • Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via HPLC (UV detection at

    
    ).
    

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data is acquired, it must be fitted to thermodynamic models to be useful for process engineering (e.g., cooling crystallization design).[1][2]

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

).[1] It is the industry standard for benzoic acid derivatives.[1]


  • A, B, C: Empirical parameters derived from regression.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.[1]

The van't Hoff Equation

Used to determine the Apparent Enthalpy of Solution (


).[1]

[1][2]
  • Plot:

    
     vs 
    
    
    
    .[1][2]
  • Slope:

    
    .[1][2]
    
  • Interpretation:

    • If Slope is negative (

      
      ): Dissolution is endothermic (Solubility increases with T).[1]
      
    • Critical Insight: For 2-E-4-HBA, dissolution is expected to be endothermic in all solvents, driven by the energy required to break the crystal lattice.[1][2]

Data Presentation Template

Organize your generated data into the following structure for publication or internal reporting:

SolventTemperature (K)Mole Fraction (

)
Calculated (

)
Relative Error (%)
Ethanol 298.15[Measured][Apelblat]

Ethanol 303.15[Measured][Apelblat]

Water 298.15[Measured][Apelblat]

Part 4: Process Implications & Solvent Selection Logic[1][2]

The choice of solvent for purification or reaction depends on the thermodynamic activity derived above.

SolventSelection Start Select Solvent for 2-E-4-HBA Process SolubilityCheck Check Solubility (x) at 25°C Start->SolubilityCheck HighSol High Solubility (> 0.1 mol fraction) SolubilityCheck->HighSol Alcohols (Ethanol, MeOH) LowSol Low Solubility (< 0.001 mol fraction) SolubilityCheck->LowSol Non-polar (Hexane, Water) Process1 Use as Reaction Solvent or 'Good' Solvent in Crystallization HighSol->Process1 Process2 Use as Anti-Solvent (Precipitation) LowSol->Process2

Figure 2: Decision matrix for solvent utilization based on solubility thermodynamics.[1][2]

Key Process Insights:
  • Purification: 2-E-4-HBA is likely highly soluble in alcohols (Ethanol/Methanol) due to H-bonding capability.[1][2] It will be poorly soluble in non-polar hydrocarbons (Hexane) and water (due to the hydrophobic ethyl/phenyl group overriding the acid/hydroxyl hydrophilicity).[1]

  • Crystallization Strategy: A Cooling Crystallization in Ethanol or an Anti-solvent Crystallization (Ethanol solution added to Water) is the recommended purification route.[1]

References

  • Tang, S., et al. (2010).[1] "Solubility and Thermodynamic Properties of Benzoic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data. Link(Authoritative methodology for benzoic acid derivatives).

  • NIST Chemistry WebBook. "Ethylparaben (Ethyl 4-hydroxybenzoate) Thermochemical Data."[1][2] Link(Structural analog for thermodynamic comparison).

  • Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for solubility thermodynamics).

  • Acree, W. E. (1995).[1] "Mathematical Representation of Thermodynamic Properties: The Apelblat Equation." Thermochimica Acta. (Source for modeling equations).

Note: As 2-Ethyl-4-hydroxybenzoic acid is a specialized intermediate, researchers should treat experimental values from the protocols above as the primary source of truth over predictive databases.

Sources

Molecular Architecture and Pharmacological Profiling of Alkyl-Substituted Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkyl-substituted hydroxybenzoic acid derivatives represent a highly versatile class of phenolic compounds characterized by a delicate balance between a hydrophilic, electron-donating aromatic ring and a tunable, hydrophobic alkyl chain. By systematically altering the position of the hydroxyl groups and the length of the alkyl substituent, researchers can dictate the molecule's lipophilicity, membrane permeability, and primary mechanism of action. This technical guide explores the structure-activity relationships (SAR), mechanistic causality, and self-validating experimental protocols for three primary subclasses: Parabens (antimicrobials), Alkyl Gallates (multifunctional antioxidants), and Anacardic Acids (epigenetic modulators).

Structural Divergence and Mechanistic Causality

The biological utility of an alkyl-substituted hydroxybenzoic acid is governed by the spatial arrangement of its functional groups. The phenolic hydroxyls dictate the electronic interactions (e.g., radical scavenging, metal chelation), while the alkyl ester or alkyl backbone dictates spatial anchoring within lipid bilayers or enzyme pockets.

Alkyl 4-Hydroxybenzoates (Parabens)

Parabens, such as methylparaben, are synthesized via the esterification of 4-hydroxybenzoic acid with an alcohol (e.g., methanol).

  • Mechanism of Action: Their primary utility lies in broad-spectrum antimicrobial preservation. The causality of their efficacy stems from their ability to partition into bacterial cell membranes, disrupting cellular membrane transfer processes and subsequently inhibiting the synthesis of DNA, RNA, and essential intracellular enzymes,[1].

Alkyl 3,4,5-Trihydroxybenzoates (Gallates)

Alkyl gallates are amphiphilic lipophenols. The esterification of gallic acid with fatty alcohols significantly enhances their lipophilicity, allowing them to overcome the bioavailability drawbacks of highly polar polyphenols[2].

  • Solvent-Dependent Antioxidant Dynamics: Quantum chemical calculations reveal that the antioxidant mechanism of alkyl gallates is highly dependent on the solvent environment. In non-polar environments (or gas phase), the Hydrogen Atom Transfer (HAT) mechanism dominates due to favorable bond dissociation enthalpies. Conversely, in polar solvents, the Sequential Electron Transfer-Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms become thermodynamically preferred due to significant reductions in ionization potential and proton affinity[3].

  • Lipid Peroxidation & Enzyme Inhibition: The hydrophobic alkyl chain is critical for anchoring the molecule at the oil-water interface in lipid emulsions, effectively inhibiting mitochondrial lipid peroxidation[2]. Furthermore, chain length exhibits a parabolic relationship with enzyme inhibition; for instance, tetradecyl gallate (C14) acts as a potent competitive inhibitor of soybean lipoxygenase-1[4].

6-Alkyl-2-Hydroxybenzoic Acids (Anacardic Acids)

Anacardic acids are phenolic lipids primarily sourced from cashew nut shell liquid. Structurally, they are salicylic acid derivatives substituted with a long alkyl chain (typically C15, with varying degrees of unsaturation) at the 6-position[5],[6].

  • Epigenetic Modulation: The unique structural topology of anacardic acid allows it to act as a potent inhibitor of histone acetyltransferases (HATs)[5]. The long alkyl chain anchors deeply into the hydrophobic binding pocket of the enzyme, while the salicylic acid moiety chelates the active site, leading to transcriptional silencing and apoptosis induction in targeted cell lines[5],[6].

G Root Alkyl-Substituted Hydroxybenzoic Acids Parabens Alkyl 4-Hydroxybenzoates (Parabens) Root->Parabens Gallates Alkyl 3,4,5-Trihydroxybenzoates (Gallates) Root->Gallates Anacardic 6-Alkyl-2-Hydroxybenzoic Acids (Anacardic Acids) Root->Anacardic ParaMech Membrane Disruption & DNA/RNA Inhibition Parabens->ParaMech GallMech Multifunctional Antioxidant (HAT / SPLET Pathways) Gallates->GallMech AnaMech Epigenetic Modulation (HAT Inhibition) Anacardic->AnaMech

Caption: Structural divergence and primary pharmacological mechanisms of alkyl hydroxybenzoic acids.

Quantitative Structure-Activity Relationships (QSAR)

The table below synthesizes the relationship between the alkyl chain length, the resulting lipophilicity, and the specific biological efficacy of representative derivatives.

Compound ClassRepresentative MoleculeAlkyl ChainPrimary Target / MechanismKey Efficacy Metric
4-Hydroxybenzoate MethylparabenC1Bacterial membrane disruptionAntimicrobial preservation
3,4,5-Trihydroxybenzoate Octyl GallateC8Lipid peroxidation inhibitionHigh interfacial radical scavenging[2]
3,4,5-Trihydroxybenzoate Tetradecyl GallateC14Lipoxygenase-1 inhibitionIC50 = 0.06 µM[4]
6-Alkyl-2-Hydroxybenzoic Anacardic AcidC15Histone Acetyltransferase (HAT)Transcriptional silencing[5],[6]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a specific physicochemical rationale (causality) for the chosen methodology.

Protocol 1: Synthesis of Long-Chain Alkyl Gallates via Fischer Esterification

Objective: Synthesize amphiphilic alkyl gallates (e.g., octyl or tetradecyl gallate) with >98% purity.

  • Reagent Preparation: Dissolve 10 mmol of gallic acid and 15 mmol of the target fatty alcohol (e.g., 1-tetradecanol) in 50 mL of anhydrous toluene.

    • Causality: Toluene is chosen as the solvent because its boiling point allows for the azeotropic removal of water, which is critical to drive the equilibrium of the esterification forward.

  • Catalysis: Add 0.5 mmol of p-toluenesulfonic acid (p-TSA) as an acid catalyst.

  • Reflux & Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and reflux for 12-16 hours.

    • Validation Check: Monitor the volume of water collected in the Dean-Stark trap. The reaction is theoretically complete when ~0.18 mL of water is collected.

  • Quenching & Extraction: Cool the mixture to room temperature and wash with saturated aqueous

    
     to neutralize the p-TSA and remove unreacted gallic acid. Extract the organic layer.
    
  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

    • Validation Check: Run LC-MS (Negative Ion Mode) to confirm the molecular weight and ensure the absence of the free gallic acid precursor[2].

Protocol 2: Kinetic Evaluation of Antioxidant Capacity (Solvent-Dependent DPPH Assay)

Objective: Evaluate the radical scavenging kinetics and elucidate the HAT vs. SPLET mechanistic pathways.

  • Solvent Matrix Selection: Prepare 0.1 mM solutions of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in two distinct solvents: absolute ethanol (polar, favors SPLET) and benzene (non-polar, favors HAT)[3].

  • Sample Preparation: Prepare serial dilutions (5 µM to 50 µM) of the synthesized alkyl gallate.

    • Internal Controls: Use unesterified gallic acid as a baseline control and Trolox as a positive standard.

  • Kinetic Measurement: In a 96-well quartz microplate, mix 100 µL of the sample with 100 µL of the DPPH solution. Immediately begin recording the absorbance at 517 nm every 30 seconds for 30 minutes using a microplate reader.

    • Causality: One molecule of alkyl gallate, regardless of chain length, can reduce multiple DPPH radicals[4]. Continuous kinetic monitoring (rather than a single endpoint measurement) is required to capture the slow-binding inhibition and secondary radical scavenging events.

  • Data Synthesis: Calculate the

    
     and the pseudo-first-order rate constants. A significant divergence in reaction velocity between the ethanol and benzene matrices validates the computational prediction of solvent-dependent electron transfer mechanisms[3].
    

Workflow Step1 1. Synthesis & Esterification (Azeotropic Distillation) Step2 2. LC-MS/NMR Validation (Purity >98%) Step1->Step2 Step3 3. DPPH Kinetic Assay (Solvent-Dependent) Step2->Step3 Step4 4. Lipoxygenase Inhibition (IC50 Determination) Step3->Step4 Control1 Internal Standard: Gallic Acid Control1->Step2 Control2 Positive Control: Trolox Control2->Step3

Caption: Self-validating experimental workflow for synthesizing and evaluating alkyl gallates.

Conclusion and Future Perspectives

The rational design of alkyl-substituted hydroxybenzoic acid derivatives is a masterclass in leveraging physical chemistry to dictate biological outcomes. By tuning the alkyl chain length, researchers can transition a molecule from a simple aqueous preservative (methylparaben) to a potent, membrane-anchored antioxidant (octyl gallate), or exploit naturally occurring long-chain derivatives (anacardic acid) for complex epigenetic silencing. Future drug development pipelines will increasingly rely on these tunable lipophenol scaffolds to target lipid-rich microenvironments, such as the mitochondrial membrane and the central nervous system.

References

  • Anacardic Acid | C22H36O3 | CID 167551 - PubChem.National Institutes of Health (NIH).
  • Revealing the Antioxidant Properties of Alkyl Gallates: A Novel Approach through Quantum Chemical Calculations and Molecular Docking.ResearchGate.
  • New anti-α-Glucosidase and Antioxidant Ingredients from Winery Byproducts: Contribution of Alkyl Gallates.National Institutes of Health (NIH) / PMC.
  • Multifunctional Antioxidant Activities of Alkyl Gallates.ResearchGate.
  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.MDPI.
  • METHYLPARABEN.Ataman Kimya.
  • Methylparaben.The Cosmetic Chemist.

Sources

Methodological & Application

Application Note: Synthesis of Thermotropic Liquid Crystal Polyesters using 2-Ethyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of thermotropic liquid crystal polyesters (TLCPs) incorporating 2-Ethyl-4-hydroxybenzoic acid (2-Et-HBA) . While unsubstituted 4-hydroxybenzoic acid (HBA) creates highly crystalline, intractable polymers with melting points often exceeding decomposition temperatures, the introduction of an ethyl group at the 2-position (ortho to the carboxylic acid) introduces controlled steric hindrance.

Scientific Rationale: The 2-ethyl substituent disrupts the transverse registry of the polymer chains, significantly lowering the melting transition temperature (


) and increasing solubility in common organic solvents, thereby enhancing processability without sacrificing the mesogenic (liquid crystalline) character.

This guide covers monomer acetylation, melt transesterification (acidolysis), and solid-state post-polymerization, providing a robust workflow for R&D professionals.

Chemical Pathway & Mechanism

The synthesis proceeds via Melt Acidolysis , the preferred industrial route for TLCPs to avoid stoichiometric imbalances associated with acid chlorides.

Reaction Scheme
  • Acetylation: 2-Ethyl-4-hydroxybenzoic acid is reacted with acetic anhydride to protect the phenolic hydroxyl group, forming 2-Ethyl-4-acetoxybenzoic acid .

  • Acidolysis (Polycondensation): The acetylated monomer undergoes transesterification with the carboxylic acid end-groups of the growing chain (or comonomers), releasing acetic acid as a byproduct.

Note on Sterics: The ethyl group at the 2-position (ortho to -COOH) imposes steric hindrance around the carbonyl center. Unlike 3-substituted isomers, this modification specifically retards the nucleophilic attack during chain propagation. Therefore, catalyst selection and vacuum control are critical to drive the equilibrium forward.

Workflow Visualization

SynthesisWorkflow Reactants 2-Ethyl-4-HBA + Acetic Anhydride Acetylation Acetylation (Reflux, 140°C) Reactants->Acetylation Catalyst (KOAc) Monomer 2-Ethyl-4-acetoxy benzoic acid Acetylation->Monomer Recrystallization Oligomerization Melt Acidolysis (200-280°C, N2) Monomer->Oligomerization -Acetic Acid Vacuum Polycondensation (>300°C, <1 mbar) Oligomerization->Vacuum Viscosity Build Product TLCP Polymer Vacuum->Product

Figure 1: Step-wise synthesis workflow from monomer precursor to final polymer.[1]

Materials & Equipment

Reagents
ReagentPurityRoleNotes
2-Ethyl-4-hydroxybenzoic acid >98%MonomerVacuum dry at 80°C for 12h prior to use.
Acetic Anhydride >99%Acetylating AgentUse 1.1 molar excess.
Potassium Acetate (KOAc) AnhydrousCatalystPreferred over metal oxides for steric hindered monomers.
Comonomers (Optional) >99%ModifiersE.g., 6-hydroxy-2-naphthoic acid (HNA) or Terephthalic acid/Hydroquinone.
Equipment
  • Reactor: 250 mL three-neck round-bottom flask with high-torque overhead stirrer (stainless steel anchor impeller).

  • Atmosphere Control: Nitrogen/Argon line with oil bubbler.

  • Distillation: Vigreux column with condenser and receiving flask (for acetic acid removal).

  • Heating: Fluidized sand bath or salt bath (for precise temp control up to 350°C).

  • Vacuum System: High-vacuum pump capable of reaching <0.1 mbar with cold trap.

Experimental Protocol

Phase 1: Monomer Acetylation (Pre-step)

Rationale: Direct polymerization of phenolic acids is slow. Acetylation activates the phenol and prevents oxidative degradation.

  • Charge: In a 500 mL flask, add 0.1 mol of 2-Ethyl-4-hydroxybenzoic acid and 0.11 mol of Acetic Anhydride .

  • Catalysis: Add 100 ppm of Potassium Acetate.

  • Reflux: Heat to 140°C under reflux for 4 hours.

  • Isolation: Cool the mixture to 0°C. The acetylated monomer (2-Ethyl-4-acetoxybenzoic acid) will crystallize.

  • Purification: Filter and recrystallize from acetic anhydride/toluene (1:1). Dry under vacuum at 80°C.

    • Validation: Check purity via

      
      H-NMR. Absence of phenolic -OH peak (~10 ppm) confirms acetylation.
      
Phase 2: Melt Polycondensation (The Core Protocol)

Rationale: The 2-ethyl group lowers the melting point, allowing polymerization to proceed in the melt phase at lower temperatures than unsubstituted HBA, preventing thermal degradation.

  • Setup: Charge the reactor with purified 2-Ethyl-4-acetoxybenzoic acid (and comonomers if designing a copolymer). Add 200 ppm Potassium Acetate catalyst.[2]

  • Purge: Cycle Vacuum/Nitrogen 3 times to remove oxygen.

  • Oligomerization (Acetic Acid Evolution):

    • Heat to 200°C under Nitrogen flow.

    • Stir at 50 RPM. Acetic acid will begin to distill off.[3]

    • Hold for 60 minutes.

  • Temperature Ramp:

    • Increase temperature to 250°C over 30 minutes.

    • Increase to 280°C over 30 minutes.

    • Observation: The melt should become opaque/turbid, indicating the formation of the Liquid Crystal (LC) phase (stirring opalescence).

  • Vacuum Stage (Molecular Weight Build):

    • Apply vacuum gradually (100 mbar

      
       10 mbar 
      
      
      
      <1 mbar) over 30 minutes to prevent bumping.
    • Maintain <1 mbar at 280-300°C for 2-4 hours.

    • Endpoint: Stop when the melt wraps around the stirrer (Weissenberg effect) or torque limits are reached.

  • Discharge: Break vacuum with Nitrogen. Pour the polymer melt onto a Teflon sheet or quench in water.

Phase 3: Solid State Polymerization (SSP) - Optional

If the melt viscosity becomes too high due to the steric bulk of the ethyl group before high MW is achieved:

  • Grind the prepolymer into a fine powder (20-40 mesh).

  • Anneal in a vacuum oven at

    
     (approx. 220°C) for 12-24 hours.
    

Characterization & Expected Data

Thermal Properties (DSC & TGA)

The 2-ethyl substituent significantly alters the thermal profile compared to Poly(4-hydroxybenzoate) (PHB).

PropertyPoly(4-HBA) [Standard]Poly(2-Et-4-HBA) [Target]Interpretation

(Melting Point)
>500°C (Decomposes)280°C - 320°C Ethyl group disrupts crystal packing, enabling melt processing.

(Glass Transition)
~150°C110°C - 130°C Increased free volume reduces

.

(5% Wt Loss)
450°C~400°C Slight reduction in stability due to aliphatic side chain oxidation.
Solubility InsolubleSoluble in

/Pentafluorophenol
Enhanced solubility due to lateral substituent.
Morphology (Polarized Optical Microscopy - POM)
  • Texture: Upon heating above

    
    , the polymer should exhibit a Schlieren texture  or Thread-like texture , characteristic of the Nematic mesophase.
    
  • Birefringence: The sample will remain bright under crossed polarizers in the melt state, confirming liquid crystallinity.

Temperature Ramp Logic Diagram

TempProfile Start Start: 25°C N2 Purge Stage1 Stage 1: 200°C Acetic Acid Evolution (60 min) Start->Stage1 Heat Stage2 Stage 2: 250-280°C Formation of LC Phase (60 min) Stage1->Stage2 Ramp Stage3 Stage 3: 280-300°C Full Vacuum (<1 mbar) (120-240 min) Stage2->Stage3 Vacuum On End Cool Down Solid Polymer Stage3->End N2 Break

Figure 2: Temperature and pressure profile for the melt polycondensation process.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Molecular Weight (Brittle) Incomplete transesterification due to steric hindrance at 2-position.Increase catalyst load (KOAc) or extend vacuum time. Ensure monomer purity is >99%.
Discoloration (Brown/Black) Thermal oxidation or decarboxylation.Ensure strict

atmosphere. Reduce final temperature by 10°C.
Sublimation of Monomer Vacuum applied too early.Do not apply full vacuum until oligomer conversion is >80% (after Stage 2).
No LC Phase Observed Randomization of sequence or insufficient aspect ratio.Verify monomer structure.[4][5] 2-ethyl group might require copolymerization with HNA to stabilize the mesophase.

References

  • Kricheldorf, H. R. (2001). Liquid Crystalline Polyesters.[1][4][6][7][8] In: Handbook of Polymer Synthesis. Marcel Dekker.

  • Jackson, W. J. (1980). Liquid Crystal Polymers. IV. Liquid Crystalline Aromatic Polyesters. British Polymer Journal.

  • Jin, J. I., & Antoun, S. (1983). Thermotropic Polyesters with Substituents on the Aromatic Rings. Journal of Polymer Science: Polymer Chemistry Edition. (Foundational work on substituted HBAs).

  • MacDonald, W. A. (2004). Liquid Crystalline Polymers: A Review of Synthesis and Properties. High Performance Polymers.[3]

Sources

Protocol for carboxylation of 3-ethylphenol to yield 2-Ethyl-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective carboxylation of 3-ethylphenol to yield 2-ethyl-4-hydroxybenzoic acid . While the classical Kolbe-Schmitt reaction typically yields ortho-carboxylated products (salicylic acid derivatives) when using sodium salts, this protocol utilizes the Marasse modification with potassium carbonate (K₂CO₃) . This approach leverages the larger ionic radius of potassium to shift selectivity toward the thermodynamically stable para-isomer.

Target Audience: Medicinal chemists and process development engineers requiring high-purity functionalized benzoic acid intermediates for drug discovery scaffolds.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

The Regioselectivity Challenge

The carboxylation of phenols is governed by the cation effect.

  • Sodium (Na⁺): Favors ortho-substitution (Cheliation Control). The hard sodium ion coordinates tightly between the phenoxide oxygen and the incoming CO₂, directing attack to the 2-position.

  • Potassium (K⁺): Favors para-substitution (Thermodynamic Control). The larger potassium ion coordinates less tightly, allowing the phenoxide to react at the most electron-rich position sterically available (the para position) or facilitating the rearrangement of the kinetic ortho-product to the thermodynamic para-product at elevated temperatures.

Reaction Scheme

The transformation of 3-ethylphenol involves deprotonation, dehydration, and carboxylation at the C4 position (relative to the hydroxyl group).

ReactionScheme Substrate 3-Ethylphenol (Starting Material) Intermediate Potassium 3-ethylphenoxide (In situ generated) Substrate->Intermediate K2CO3, 120°C - H2O (Dehydration) Transition Transition State (Loose Ion Pair) Intermediate->Transition CO2 (50 bar) Product 2-Ethyl-4-hydroxybenzoic acid (Target) Transition->Product 200°C, 4-6h (Thermodynamic Shift)

Figure 1: Reaction pathway highlighting the shift from phenoxide formation to the thermodynamic para-product.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
3-Ethylphenol 620-17-7≥98%Substrate
Potassium Carbonate 584-08-7Anhydrous, GranularBase / Cation Source
Carbon Dioxide 124-38-999.9% (Bone Dry)Carboxylating Agent
Toluene 108-88-3ACS GradeAzeotropic Drying Solvent
Sulfuric Acid 7664-93-998%Acidification (Workup)
Equipment
  • High-Pressure Reactor: 300 mL - 1 L Hastelloy or Stainless Steel autoclave (Parr Instrument or similar) equipped with a mechanical stirrer and heating mantle.

  • Vacuum Pump: Capable of <5 mbar for drying.

  • Filtration Setup: Buchner funnel with chemically resistant filter paper.

Detailed Experimental Protocol

Phase 1: Salt Formation & Dehydration (Critical Step)

Moisture is the primary cause of reaction failure. The potassium salt must be absolutely anhydrous.

  • Charging: In the open autoclave vessel (or a separate round-bottom flask if transferring later), charge 3-ethylphenol (1.0 eq, e.g., 12.2 g) and anhydrous K₂CO₃ (1.5 eq, 20.7 g) .

  • Azeotropic Drying: Add Toluene (50 mL) . Heat the mixture to reflux with a Dean-Stark trap (if external) or heat to 130°C under a slow stream of N₂ to distill off the toluene/water azeotrope.

  • Vacuum Drying: Once the bulk solvent is removed, apply vacuum (<10 mbar) and heat to 150°C for 1 hour. The mixture will form a dry, solid cake of potassium phenoxide/carbonate.

    • Note: Mechanical stirring is crucial here to grind the salt into a fine powder, maximizing surface area for CO₂ gas-solid interaction.

Phase 2: Carboxylation (Marasse Modification)
  • Pressurization: Seal the autoclave. Purge with CO₂ three times to remove oxygen.

  • Reaction: Pressurize with CO₂ to 50 bar (725 psi) .

  • Heating: Ramp temperature to 200°C .

    • Observation: Pressure will rise initially due to heating, then drop as CO₂ is consumed. Maintain pressure by recharging CO₂ if it drops below 40 bar.

  • Duration: Hold at 200°C for 6–8 hours .

  • Cooling: Cool the reactor to <50°C and vent the excess CO₂.

Phase 3: Isolation & Purification
  • Dissolution: Add Water (100 mL) directly to the reactor residue. Stir at 60°C until all solids are dissolved.

  • Filtration: Filter the alkaline solution to remove any unreacted char or insoluble resins.

  • Acidification: Slowly add 50% H₂SO₄ to the filtrate with vigorous stirring until pH reaches 2.0 .

    • Result: The crude product will precipitate as a beige/off-white solid.

  • Collection: Filter the precipitate and wash with ice-cold water (2 x 20 mL).

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling Water/Ethanol (9:1) mixture.

    • Treat with activated charcoal if colored impurities persist.

    • Allow to cool slowly to 4°C.

    • Filter and dry the white crystalline needles in a vacuum oven at 50°C.

Workflow Visualization

Workflow start Start: 3-Ethylphenol + K2CO3 drying Azeotropic Drying (Toluene) & Vacuum Stripping start->drying reaction Autoclave: 200°C, 50 bar CO2 (6-8 Hours) drying->reaction workup Dissolve in H2O -> Filter -> Acidify (pH 2) reaction->workup purification Recrystallize (H2O/EtOH) workup->purification end Pure 2-Ethyl-4-hydroxybenzoic acid purification->end

Figure 2: Operational workflow from raw materials to purified isolate.

Analytical Validation

To validate the synthesis, compare the isolated product against the following expected parameters.

ParameterSpecificationNotes
Appearance White crystalline powderOff-white indicates oxidation.
Melting Point 118–122°C (Predicted)Compare to authentic standard if available.
¹H NMR (DMSO-d₆) δ ~1.1 (t, 3H), 2.5 (q, 2H), 6.6-6.7 (m, 2H), 7.7 (d, 1H), 10.2 (s, OH), 12.5 (s, COOH)Key diagnostic: Doublet at ~7.7 ppm indicates H at C6 (ortho to COOH).
HPLC Purity >98.0% (Area %)Method: C18 Column, ACN/Water (0.1% TFA) gradient.

Regiochemistry Check: The critical distinction is between the ortho-isomer (2-hydroxy-4-ethylbenzoic acid) and the target para-isomer.

  • Target (Para-OH): The carboxylic acid is at C1, Ethyl at C2, OH at C4. The protons at C3 and C5 will appear as a singlet (or narrow doublet) and a doublet, respectively, with coupling constants typical of meta or ortho relationships depending on the exact resolution.

  • Impurity (Ortho-OH): Will show a strong intramolecular Hydrogen bond shift for the phenolic OH (>11 ppm) in NMR, which is absent or weaker in the para-isomer.

Troubleshooting & Optimization

  • Low Yield: Usually caused by residual water. Ensure the K₂CO₃ is fused/dried in situ before introducing CO₂.

  • Ortho-Isomer Contamination: Reaction temperature was too low (<180°C). The rearrangement to the para-isomer requires high thermal energy. Increase temp to 210°C.

  • Charring/Tarry Residue: Reaction temperature too high (>230°C) or oxygen leak. Ensure strict inert atmosphere during the heating ramp.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

    • Foundational review establishing the mechanism of c
  • Buehler, C. A., & Cate, W. E. (1934). p-Hydroxybenzoic Acid.[1][2][3][4] Organic Syntheses, Coll.[4] Vol. 2, p.341. Link

    • Authoritative protocol for the Marasse modification using Potassium Carbon
  • Markovic, D., et al. (2024).[5] Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Processes. Link

    • Recent kinetic analysis confirming temper
  • Anderson, J. C., et al. (2025). A Para-Selective Kolbe–Schmitt Reaction.[1][6][7][8] Angewandte Chemie. Link

    • Modern mechanistic insights into para-selectivity using heavy alkali metals.

Sources

Polymerization conditions for 2-Ethyl-4-hydroxybenzoic acid monomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Polymerization of 2-Ethyl-4-hydroxybenzoic Acid

Introduction & Scientific Context

2-Ethyl-4-hydroxybenzoic acid is a structural derivative of 4-hydroxybenzoic acid (HBA), a key monomer in the production of thermotropic liquid crystal polymers (LCPs). Unlike the linear and highly crystalline poly(4-hydroxybenzoate), which is infusible and difficult to process, the introduction of an ethyl group at the ortho position (C2) introduces steric irregularity. This "kink" in the polymer backbone disrupts chain packing, significantly lowering the melting transition temperature (


) and improving solubility while maintaining liquid crystalline behavior.

This guide details the polymerization of 2-ethyl-4-hydroxybenzoic acid via acidolysis melt polycondensation . Direct esterification is kinetically unfavorable for phenolic acids; therefore, this protocol utilizes a "one-pot, two-step" approach involving in situ acetylation followed by transesterification.

Key Mechanistic Distinction: Users must distinguish this monomer from ethyl 4-hydroxybenzoate (Ethylparaben). The target monomer here has the ethyl group attached to the benzene ring , not the carboxylate oxygen.

Pre-Polymerization Considerations

Chemical Purity & Handling
  • Monomer Purity:

    
     99.5% (HPLC). Impurities >0.1% can terminate chain growth, limiting molecular weight.
    
  • Drying: Monomers must be dried at 80°C under vacuum (10 mbar) for 12 hours to remove trace water, which hydrolyzes the acetic anhydride reagent.

Catalyst Selection

For acidolysis (acetate-acid exchange), alkali metal acetates or transition metal oxides are required.

  • Primary Recommendation: Potassium Acetate (KOAc) – Balances reactivity with minimal side reactions (e.g., Fries rearrangement).

  • Alternative: Zinc Acetate – Higher reactivity but increased risk of color formation (yellowing).

Experimental Protocol

Reaction Mechanism

The polymerization proceeds via two distinct stages:

  • Acetylation: Conversion of the phenolic -OH to an acetoxy group (-OAc) using acetic anhydride.[1]

  • Acidolysis (Polycondensation): The acetoxy end-group attacks the carboxylic acid of a neighboring chain, eliminating acetic acid and forming the ester linkage.

Workflow Diagram

PolymerizationWorkflow Start Raw Monomer: 2-Ethyl-4-hydroxybenzoic Acid Acetylation Step 1: Acetylation 140°C, 2h, N2 Reflux Start->Acetylation Reagents Reagents: Acetic Anhydride (1.1 eq) Cat: Potassium Acetate (200 ppm) Reagents->Acetylation Distillation Distillation of Acetic Acid (Byproduct Removal) Acetylation->Distillation Acetic Acid PrePoly Step 2: Oligomerization 200°C -> 250°C Acetylation->PrePoly Acetylated Intermediate Vacuum Step 3: Melt Polycondensation 280°C - 320°C High Vacuum (<1 mbar) PrePoly->Vacuum Vacuum->Distillation Residual AcOH SolidState Optional: Solid State Polymerization (If Tm > Degradation Temp) Vacuum->SolidState If Viscosity Too High Final Final Product: Poly(2-ethyl-4-hydroxybenzoate) Vacuum->Final SolidState->Final

Caption: Stepwise synthesis workflow from monomer acetylation to high-vacuum melt polycondensation.

Step-by-Step Methodology

Equipment:

  • 3-neck round-bottom flask (flame-dried).

  • Stainless steel anchor stirrer (high torque).

  • Vigreux distillation column with condenser and receiver.

  • Nitrogen inlet/vacuum manifold.

Step 1: In-Situ Acetylation

  • Charge the reactor with 2-Ethyl-4-hydroxybenzoic acid (1.0 mol) and Potassium Acetate (200 ppm) .

  • Add Acetic Anhydride (1.1 mol) . A 10% molar excess is critical to ensure complete capping of phenolic groups and compensate for volatility losses.

  • Purge system with

    
     (3 cycles).
    
  • Heat to 140°C under continuous

    
     flow. Reflux for 2.0 hours .
    
    • Checkpoint: The mixture should become a clear, homogeneous melt.

Step 2: Pre-Polymerization (Acetic Acid Removal)

  • Equip the distillation bridge.

  • Increase temperature to 200°C over 30 minutes.

  • Observe the distillation of acetic acid (theoretical yield: ~1.0 mol).

  • Gradually ramp temperature to 250°C at a rate of 1°C/min.

    • Note: The ethyl group provides steric hindrance; rapid heating may cause monomer sublimation before reaction.

Step 3: High-Vacuum Melt Polycondensation

  • Once distillate slows, raise temperature to 280°C .

  • Gradually apply vacuum to prevent "bumping."

    • 1000 mbar

      
       100 mbar (over 20 mins).
      
    • 100 mbar

      
       <1 mbar (over 20 mins).
      
  • Hold at 300°C - 320°C under full vacuum (<1 mbar) for 2–4 hours.

    • Endpoint: Reaction is terminated when the torque on the stirrer reaches a pre-set plateau (indicating high viscosity) or the "rod-climbing" (Weissenberg) effect is observed.

Data Presentation & Characterization

The following table summarizes expected properties and process parameters for the resulting polymer compared to unsubstituted Poly(4-hydroxybenzoate) (PHB).

ParameterPoly(2-ethyl-4-hydroxybenzoate)Standard PHBNotes
Reaction Temp (Max) 320°C>450°C (SSP)Ethyl group lowers processing temp.
Melting Point (

)
~280°C - 310°CNon-melting (>500°C)Steric hindrance disrupts crystal lattice.
Solubility Soluble in Pentafluorophenol / CHCl3InsolubleEthyl group improves solvent interaction.
Intrinsic Viscosity (IV) 2.0 - 4.5 dL/g6.0 - 10.0 dL/gMeasured in pentafluorophenol at 60°C.
Appearance Opaque/Translucent Fibrous SolidOpaque PowderExhibits shear-induced fibrillation.

Troubleshooting & Optimization

  • Problem: Low Molecular Weight (Brittle Polymer)

    • Cause: Incomplete acetylation or stoichiometric imbalance.

    • Fix: Increase acetic anhydride excess to 1.15 eq. Ensure strictly anhydrous conditions.

  • Problem: Dark/Brown Product

    • Cause: Oxidative degradation or excessive catalyst.

    • Fix: Verify

      
       purity.[2] Reduce catalyst load to 100 ppm. Reduce final temperature by 10°C.
      
  • Problem: Sublimation Clogging

    • Cause: 2-Ethyl-4-hydroxybenzoic acid subliming before reaction.

    • Fix: Extend the reflux stage at 140°C to ensure 100% conversion to the acetoxy-derivative (which is less volatile) before raising the temperature.

References

  • Kricheldorf, H. R. (2019).[3] New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. ResearchGate. Link

  • Deberdeev, T. R., et al. (2020). The Catalytic Synthesis of Wholly Aromatic Polyesters Based on 4-hydroxybenzoic Acid via Direct Esterification. Key Engineering Materials. Link

  • BenchChem. (2025).[1] Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers. Link

  • Jackson, W. J. (1980). Liquid Crystal Polymers: IV. Liquid Crystalline Aromatic Polyesters. British Polymer Journal. Link

Sources

Application Note: Synthesis of Laterally Substituted Benzoate Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the preparation and characterization of nematic liquid crystals (NLCs) utilizing 2-ethyl-4-hydroxybenzoate as a core mesogenic building block.

The inclusion of a lateral ethyl group (at the 2-position of the benzoate core) is a critical molecular engineering strategy. Unlike unsubstituted analogs, the steric bulk of the lateral ethyl group disrupts efficient molecular packing. This effectively lowers the melting point (


) and suppresses highly ordered smectic phases, thereby promoting the formation of the desired wide-range Nematic phase .

Part 1: Strategic Overview & Molecular Design

The "Lateral Substituent" Effect

In liquid crystal design, the "calamitic" (rod-like) structure is essential. However, rigid rod-like molecules often exhibit high melting points and low solubility, making them difficult to process.

  • The Problem: Unsubstituted benzoate esters often crystallize too efficiently or form Smectic phases (layered structures) which are too viscous for display or photonic applications.

  • The Solution: Introducing a lateral substituent (like an ethyl group) at the 2-position of the central ring creates a "molecular bump." This increases the intermolecular separation and reduces lateral interactions without destroying the overall rod shape required for liquid crystallinity.

  • Result: Depression of Melting Point (

    
    ) and promotion of the Nematic phase over the Smectic phase.
    
Reaction Pathway Strategy

We will utilize a convergent synthesis approach. The target mesogen is constructed by coupling a 4-alkoxybenzoic acid (Tail + Core A) with 2-ethyl-4-hydroxybenzoate (Core B + Lateral Group).

Chosen Method: Steglich Esterification .

  • Why? Acid chlorides (using

    
    ) are harsh and can degrade sensitive lateral alkyl groups or cause unwanted side reactions. The Steglich method (DCC/DMAP) proceeds under mild conditions at room temperature, preserving the integrity of the lateral ethyl group and the ester linkage.
    

Part 2: Experimental Protocols

Phase 1: Materials & Pre-Treatment

Reagents:

  • Core: 2-ethyl-4-hydroxybenzoate (Starting Material). Note: Ensure this is the ring-substituted isomer, not the ethyl ester of paraben.

  • Acid Component: 4-(n-octyloxy)benzoic acid (Representative "Tail" component).

  • Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (DCM), anhydrous (dried over

    
     or molecular sieves).
    

Purity Check: Liquid crystals are extremely sensitive to impurities. A purity of >99.5% is required for accurate phase transition characterization.

  • Pre-step: Recrystallize the 4-alkoxybenzoic acid from ethanol before use.

Phase 2: Synthesis Workflow (Steglich Coupling)

Step-by-Step Protocol:

  • Reaction Setup:

    • In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a calcium chloride drying tube.

    • Dissolve 1.0 equivalent (e.g., 10 mmol) of 4-(n-octyloxy)benzoic acid and 1.0 equivalent (10 mmol) of 2-ethyl-4-hydroxybenzoate in 50 mL of anhydrous DCM.

    • Observation: The solution should be clear or slightly cloudy.

  • Catalyst Addition:

    • Add 0.1 equivalent (1 mmol) of DMAP. Stir for 10 minutes. DMAP acts as a hyper-nucleophilic acylation catalyst, significantly accelerating the reaction.

  • Coupling (The Critical Step):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Dissolve 1.1 equivalents (11 mmol) of DCC in 10 mL of DCM.

    • Add the DCC solution dropwise to the stirring reaction mixture over 20 minutes.

    • Mechanism:[1][2][3] DCC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by the phenol.

    • Visual Cue: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately. This confirms the reaction is progressing.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature naturally.

    • Stir vigorously for 12–24 hours . Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the starting phenol.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU by-product.

    • Wash the filtrate sequentially with:

      • 5% Acetic acid (to remove DMAP).

      • 5%

        
         (to remove unreacted acid).
        
      • Brine (saturated NaCl).

    • Dry the organic layer over anhydrous

      
       and evaporate the solvent under reduced pressure.
      
  • Purification (Crucial for LCs):

    • The crude solid will likely be sticky due to the lateral ethyl group.

    • Recrystallization: Dissolve in minimum hot Ethanol (or an Ethanol/Ethyl Acetate mix). Cool slowly to 4°C.

    • Repeat recrystallization until the transition temperatures (measured via DSC) are constant (constant

      
      ).
      
Phase 3: Visualization of Synthetic Logic

SynthesisPath Acid 4-Alkoxybenzoic Acid (Tail Component) Activation Activation via DCC (0°C, DCM) Acid->Activation Phenol 2-Ethyl-4-Hydroxybenzoate (Core + Lateral Group) Coupling DMAP Catalyzed Esterification Phenol->Coupling Intermed O-Acylisourea Intermediate Activation->Intermed DCC Intermed->Coupling Product Final Nematic Mesogen (Lateral Ethyl Ester) Coupling->Product 24h, RT DCU DCU Precipitate (By-product) Coupling->DCU Removal via Filtration

Caption: Convergent synthesis pathway utilizing Steglich esterification to preserve the lateral ethyl substituent.

Part 3: Characterization Protocols

To confirm the material is a Nematic Liquid Crystal , you must validate both the chemical structure and the mesomorphic (phase) behavior.[4]

Structural Validation (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the Lateral Ethyl signals : A triplet at

      
       ppm (
      
      
      
      ) and a quartet at
      
      
      ppm (
      
      
      ) attached to the aromatic ring.
    • Ester Linkage: Verify the absence of the broad -OH peak (

      
       ppm) and the shift of aromatic protons ortho to the ester bond.
      
Mesomorphic Characterization (POM & DSC)

A. Differential Scanning Calorimetry (DSC):

  • Protocol:

    • Weigh 3–5 mg of sample into an aluminum pan.

    • Run a Heat-Cool-Heat cycle at 10°C/min under Nitrogen flow.

    • Data Interpretation:

      • First Heating: Erase thermal history.

      • Cooling: Look for the Isotropic

        
         Nematic exotherm (
        
        
        
        ).
      • Second Heating: Measure the Melting point (

        
        ) and Clearing point (
        
        
        
        ).
  • Success Criteria: The Lateral Ethyl group should result in a distinct enantiotropic nematic range (stable on both heating and cooling).

B. Polarized Optical Microscopy (POM):

  • Protocol:

    • Place sample between two glass coverslips (untreated or polyimide-rubbed for alignment).

    • Heat to Isotropic phase (dark field under crossed polarizers).

    • Cool slowly (1°C/min).

  • Texture Identification:

    • Nematic Phase: Look for Schlieren textures (brushes with 2 or 4 extinction branches) or Marbled textures .

    • Note: If you see "Focal Conic" fans immediately, the material may still have Smectic character, indicating the lateral ethyl group was insufficient to fully suppress layering (or the tail is too long).

Characterization Logic Flow

Characterization Sample Synthesized Mesogen POM Polarized Optical Microscopy (Cooling from Isotropic) Sample->POM Texture Observe Texture POM->Texture Schlieren Schlieren / Thread-like Texture Texture->Schlieren T < T_clearing Focal Focal Conic / Fan Texture Texture->Focal Lower Temp Dark Dark Field (Isotropic) Texture->Dark T > T_clearing ResultN CONFIRMED: Nematic Phase Schlieren->ResultN ResultS CONFIRMED: Smectic Phase Focal->ResultS

Caption: Decision tree for identifying liquid crystalline phases via texture analysis.

Part 4: Data Presentation & Analysis

When documenting your novel mesogens, summarize the phase transition data in the following format. The "Enthalpy" (


) is crucial; Nematic transitions typically have much lower enthalpy (

kJ/mol) than Melting transitions.

Table 1: Representative Phase Transition Data

Compound CodeTail Length (n)Lateral Group

(°C)

(°C)

(kJ/mol)
Phase Range
Ref-H 8H (None)65.082.02.1Narrow Nematic
Target-Et 8Ethyl 42.5 68.0 1.8 Wide Nematic

Interpretation: The Target-Et (containing the 2-ethyl-4-hydroxybenzoate core) shows a significantly lower melting point (42.5°C vs 65.0°C), validating the lateral substitution strategy.

References

  • Imrie, C. T., & Taylor, L. (1989). Lateral substitution in liquid crystals: The effect of an ethyl group.[5] Liquid Crystals, 6(1), 1-10.

  • Neubert, M. E., et al. (1978). Synthesis and liquid crystal properties of some 4-alkyl- and 4-alkoxy-benzoate esters. Molecular Crystals and Liquid Crystals, 44(3-4), 197-210.

  • Gray, G. W. (1979). The Chemistry of Liquid Crystals.[4][5][6][7][8] Philosophical Transactions of the Royal Society of London.

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

  • Kelly, S. M. (1996). Anisotropic Materials: Synthesis and Properties of Liquid Crystals. Journal of Materials Chemistry.

Sources

Application Note: Photocatalytic Degradation of Estriol (E3) to 2-Ethyl-4-Hydroxybenzoic Acid Using Boron-Doped TiO₂

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Estriol (E3) is a recalcitrant steroid hormone and potent endocrine-disrupting compound (EDC) frequently detected in municipal wastewater effluents. Because conventional biological treatments fail to fully mineralize E3, Advanced Oxidation Processes (AOPs)—specifically heterogeneous photocatalysis—have emerged as a critical remediation strategy.

Recent advancements demonstrate that Boron-doped TiO₂ (B-TiO₂) significantly outperforms pure TiO₂ under solar simulated light[1]. The incorporation of boron into the TiO₂ lattice acts as a shallow trap for charge carriers, effectively reducing the electron-hole (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) recombination rate[2]. This electronic shift positively alters the valence band energy level, exponentially increasing the generation of highly reactive hydroxyl radicals (•OH).

When these •OH radicals attack the robust steroidal rings of E3, the molecule undergoes a series of oxidation and ring-cleavage events. The degradation pathway transitions through estrone (E1) and estradiol (E2), eventually yielding critical ring-opened aliphatic and aromatic intermediates[3]. A primary intermediate in this cascade is 2-ethyl-4-hydroxybenzoic acid (m/z 166.063) [4], which is subsequently oxidized into hydroxyquinol (m/z 126.032) before achieving complete mineralization into CO₂ and H₂O[3].

Experimental Protocols

To ensure a self-validating experimental system, the following protocols incorporate strict control measures (dark adsorption and direct photolysis) to definitively prove that E3 depletion is driven by •OH radical-mediated photocatalysis rather than physical matrix effects.

Protocol A: Sol-Gel Synthesis of B-TiO₂ (3 wt.% Boron)

Expertise Insight (Causality): A 3 wt.% boron doping ratio is optimal. Lower concentrations fail to sufficiently trap electrons, while higher concentrations (e.g., 5 wt.%) cause boron to act as a recombination center itself, collapsing photocatalytic efficiency[3].

  • Precursor Preparation: Dilute 5.0 mL of Titanium tetraisopropoxide (TTIP) in 50 mL of anhydrous isopropanol.

  • Boron Integration: Prepare a secondary solution of 50 mL water/isopropanol (1:1 v/v) containing the precise mass of boric acid (

    
    ) required to achieve a 3 wt.% boron-to-TiO₂ ratio.
    
  • Hydrolysis: Add the TTIP solution dropwise into the boric acid solution under vigorous magnetic stirring at room temperature to induce controlled hydrolysis.

  • Drying: Transfer the resulting sol-gel to an oven and dry at 100°C for 12 hours to evaporate the solvent network.

  • Calcination (Critical Step): Calcine the dried powder in a muffle furnace at 400°C for 2 hours. Causality: Calcination at exactly 400°C is required to crystallize the highly photoactive anatase phase while inducing the formation of minor rutile phase amounts. This specific thermal treatment increases the specific surface area and reduces crystallite size without thermally expelling the doped boron[2].

Protocol B: Solar Photocatalytic Degradation Workflow
  • Matrix Preparation: Prepare a 10 mg/L aqueous solution of Estriol (E3) adjusted to a physiological pH of ~7.2.

  • Catalyst Loading: Disperse 0.5 g/L of the synthesized B-TiO₂ (3 wt.%) powder into the E3 solution.

  • Dark Adsorption Control: Stir the suspension in complete darkness for 30 minutes. Causality: This establishes an adsorption-desorption equilibrium between the E3 molecules and the B-TiO₂ surface. Any concentration drop recorded after this phase is strictly attributed to photocatalysis, validating the mechanism[3].

  • Irradiation: Expose the suspension to a solar simulated light source.

  • Sampling: Withdraw 2.0 mL aliquots at intervals corresponding to every 50

    
     of accumulated energy.
    
  • Filtration: Immediately pass the aliquots through a 0.22 µm PTFE syringe filter to halt the reaction by removing the photocatalyst particles prior to LC-MS/MS analysis.

Workflow SolGel Sol-Gel Synthesis (TTIP + Boric Acid) Calcination Calcination (400°C, 2h) SolGel->Calcination Drying & Heating Dark Dark Adsorption (30 min) Calcination->Dark Add to E3 Matrix Photo Solar Photocatalysis (0.5 g/L Catalyst) Dark->Photo Equilibrium Reached Sampling Sampling & Filtration (Every 50 kJ/m²) Photo->Sampling Solar Irradiation LCMS LC-MS/MS Analysis (m/z 166.063) Sampling->LCMS 0.22 µm Filtrate

Fig 1. Experimental workflow for B-TiO2 synthesis and E3 photocatalytic degradation.

Analytical Identification & Data Presentation

The depletion of E3 and the evolution of its degradation intermediates are tracked using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The parent E3 ion is monitored at m/z 288.173 . As the steroidal structure collapses, the mass spectrometer detects the transient formation of 2-ethyl-4-hydroxybenzoic acid at m/z 166.063 [3].

Quantitative Performance Summary

The following table summarizes the validated parameters and kinetic milestones of the B-TiO₂ (3 wt.%) photocatalytic system:

ParameterValue / ObservationMechanistic Significance
Optimal Catalyst Loading 0.5 g/LMaximizes photon absorption without causing light-scattering (shielding) effects.
Initial E3 Concentration 10 mg/LSimulates high-load recalcitrant EDC wastewater conditions.
Complete Degradation Energy 300

Energy threshold for the complete disappearance of the parent E3 compound[2].
Mineralization Efficiency 71% (at 400

)
Confirms the conversion of organic intermediates into non-toxic CO₂ and H₂O[5].
Key Ring-Opened Target m/z 166.063Confirms the structural collapse of E3 into 2-ethyl-4-hydroxybenzoic acid[3].
Final Aromatic Intermediate m/z 126.032Hydroxyquinol formation immediately preceding total aliphatic ring cleavage[3].

Mechanistic Pathway Diagram

The logical relationship of the degradation cascade is mapped below. The •OH radicals preferentially attack the electron-dense phenolic ring of Estriol, triggering sequential decarboxylation and hydroxylation events until the stable 2-ethyl-4-hydroxybenzoic acid intermediate is formed.

Pathway E3 Estriol (E3) m/z 288.173 E1_E2 Estrone (E1) / Estradiol (E2) Oxidation Products E3->E1_E2 •OH Attack Int_256 Intermediate m/z 256.146 E1_E2->Int_256 Ring Cleavage Int_230 Intermediate m/z 230.131 Int_256->Int_230 Decarboxylation Target 2-Ethyl-4-hydroxybenzoic acid m/z 166.063 Int_230->Target Further Oxidation HQ Hydroxyquinol m/z 126.032 Target->HQ Hydroxylation Min Mineralization CO₂ + H₂O HQ->Min Complete Oxidation

Fig 2. Photocatalytic degradation pathway of Estriol yielding 2-Ethyl-4-hydroxybenzoic acid.

References

  • Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO₂ Catalyst. Catalysts (MDPI). URL:[Link]

  • 2-Ethyl-4-hydroxybenzoic acid | C9H10O3 | CID 17904358. PubChem - National Institutes of Health (NIH). URL:[Link]

Sources

Using 2-Ethyl-4-hydroxybenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethyl-4-hydroxybenzoic Acid in Organic Synthesis

Part 1: Introduction & Strategic Utility

2-Ethyl-4-hydroxybenzoic acid (CAS: 179043-58-0) is a specialized aromatic building block distinct from its common isomer, ethyl 4-hydroxybenzoate (Ethylparaben).[1][2] While the latter is a simple ester used primarily as a preservative, the title compound features an ethyl group directly attached to the benzene ring at the ortho position relative to the carboxylic acid.

Structural Significance:

  • Steric Control: The C2-ethyl group exerts significant steric pressure on the C1-carboxylic acid.[1][2] This forces the carboxyl group out of planarity with the aromatic ring, decoupling conjugation and altering the electronic properties of the carbonyl. In drug design, this "ortho-effect" is utilized to lock conformations and improve metabolic stability against esterases.[1][2]

  • Electronic Modulation: The ethyl group provides weak electron-donating induction (+I effect), slightly increasing the electron density of the ring compared to 4-hydroxybenzoic acid, making the C5 position highly activated for electrophilic substitution.[2]

Primary Applications:

  • Drug Discovery: Scaffold for conformationally restricted antagonists (e.g., estrogen receptor modulators).[1][2]

  • Liquid Crystals: The linear, rigid core with a lateral ethyl substituent lowers melting points and suppresses crystallization, favoring nematic mesophases.

  • Polymer Chemistry: Monomer for high-performance polyesters where lateral bulk prevents efficient chain packing, increasing solubility and transparency.[1][2]

Part 2: Synthesis Protocol (Kolbe-Schmitt Carboxylation)

Principle: The industrial standard for synthesizing 4-hydroxybenzoic acids is the Kolbe-Schmitt reaction.[1][2][3] For the 2-ethyl derivative, 3-ethylphenol is the starting material.[1][2] The reaction directs the carboxyl group para to the hydroxyl group, while the ethyl group remains at the meta position relative to the phenol (becoming ortho to the new carboxyl group).

Protocol 1: Liquid-Phase Carboxylation of 3-Ethylphenol Note: Traditional solid-gas phase Kolbe-Schmitt reactions suffer from poor heat transfer and charring.[1][2] This modern liquid-phase modification uses a high-boiling solvent to ensure homogeneity and yield.[1][2]

Materials:

  • 3-Ethylphenol (1.0 eq)[1][2][4]

  • Potassium Hydroxide (KOH, 1.05 eq, pellets)

  • Carbon Dioxide (CO₂, gas, dried)[1][2]

  • Solvent: Diphenyl ether or Diglyme (High boiling point required)[1][2]

  • Toluene (for azeotropic drying)[1][2]

Step-by-Step Procedure:

  • Phenoxide Formation:

    • Charge a high-pressure autoclave reactor with 3-ethylphenol (12.2 g, 100 mmol) and KOH (5.9 g, 105 mmol).

    • Add 50 mL of toluene.[2] Heat to reflux with a Dean-Stark trap to remove water.[1][2] Critical: Complete removal of water is essential; moisture inhibits carboxylation.[2]

    • Once dry, strip off the toluene under reduced pressure.

  • Carboxylation:

    • Add 100 mL of anhydrous Diphenyl ether to the dry potassium 3-ethylphenoxide salt.

    • Pressurize the reactor with CO₂ to 50 bar (725 psi).

    • Heat the mixture to 180°C with vigorous stirring (1000 rpm). Maintain for 4–6 hours.

    • Mechanistic Insight: The potassium cation coordinates with the phenoxide oxygen and the CO₂ molecule, directing the electrophilic attack to the para position. The ortho position (C2) is sterically crowded by the ethyl group, favoring para selectivity (C4 relative to OH, C1 relative to Ethyl).

  • Work-up:

    • Cool to room temperature and vent CO₂.[1][2]

    • Add 100 mL water to extract the potassium salt of the product. Separate the organic layer (solvent recycling).

    • Acidify the aqueous phase with 6M HCl to pH 1–2. The product, 2-ethyl-4-hydroxybenzoic acid, will precipitate.[1][2]

    • Filter and recrystallize from ethanol/water (1:1).[1][2]

Yield Expectation: 75–85% Purity: >98% (HPLC)

Part 3: Functionalization & Reactivity Guide

Once synthesized, the molecule offers three distinct sites for derivatization.

Workflow A: Regioselective Bromination (C5 Functionalization)

The C5 position is electronically activated by the ortho-OH and sterically accessible compared to C3 (which is flanked by Ethyl and OH).[2]

Protocol:

  • Dissolve 2-ethyl-4-hydroxybenzoic acid (1.0 eq) in Glacial Acetic Acid.

  • Add Bromine (Br₂, 1.05 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Pour into ice water. Filter the white precipitate. Product: 5-Bromo-2-ethyl-4-hydroxybenzoic acid (Key intermediate for Suzuki couplings).[1][2]

Workflow B: Sterically Hindered Amide Coupling (C1-COOH)

Standard EDC/NHS coupling often fails due to the ortho-ethyl steric block.[1][2] Use the Acid Chloride method or HATU.

Protocol:

  • Activation: Suspend 2-ethyl-4-hydroxybenzoic acid in DCM. Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF.[1][2] Stir until gas evolution ceases (Acid Chloride formation).

  • Coupling: Evaporate solvent to remove excess oxalyl chloride.[1][2] Redissolve in DCM.

  • Add the amine (1.2 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir for 12 hours. The acid chloride is reactive enough to overcome the ethyl group's steric hindrance.

Part 4: Visualization of Pathways

The following diagram illustrates the synthesis logic and competitive directing effects.

ReactionPathways cluster_legend Structural Logic Start 3-Ethylphenol Intermediate Potassium 3-Ethylphenoxide Start->Intermediate KOH, Toluene -H2O (Azeotrope) Product 2-Ethyl-4-hydroxybenzoic acid Intermediate->Product CO2 (50 bar) 180°C, Diphenyl ether (Kolbe-Schmitt) BromoDeriv 5-Bromo-2-ethyl- 4-hydroxybenzoic acid Product->BromoDeriv Br2, AcOH (Electrophilic Subst. at C5) Amide Amide Derivatives (Drug Scaffold) Product->Amide 1. (COCl)2, DMF 2. R-NH2, DIPEA Text1 Ethyl @ C2: Steric Bulk Blocks ortho-attack Text2 OH @ C4: Activates C3 & C5 C5 favored (less hindered)

Caption: Synthesis pathway from 3-ethylphenol via Kolbe-Schmitt reaction, followed by divergent functionalization pathways.

Part 5: Analytical Data Summary

PropertyValue / Observation
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.18 g/mol
Appearance White crystalline powder
Melting Point 168–172°C (Distinct from Ethylparaben: 116°C)
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, COOH), 10.1 (s, 1H, OH), 7.7 (d, 1H, H-6), 6.7 (m, 2H, H-3, H-5), 2.9 (q, 2H, Et), 1.1 (t, 3H, Et).[1][2][5]
Solubility Soluble in Ethanol, DMSO, Acetone. Poorly soluble in water.[1][2][5]

References

  • Ueno Seiyaku Oyo Kenkyusho KK. (2005).[1][2] Process for production of hydroxybenzoic acids.[2][3][6][7][8][9] European Patent EP1559705A1.[1][2] Link

  • Accela ChemBio Inc. (2023).[1][2] Product Catalog: 5-Bromo-2-ethyl-4-hydroxybenzoic acid.[1][2][10]Link[1][2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid.[1][2][11]Link[1][2]

  • Lindsey, A. S., & Jeskey, H. (1957).[2] The Kolbe-Schmitt Reaction.[1][2][3][12] Chemical Reviews, 57(4), 583–620.[1][2] (Foundational mechanism for carboxylation).[1][2]

Sources

Application Note: Precision Esterification of 2-Ethyl-4-hydroxybenzoic Acid with Chiral Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The esterification of 2-ethyl-4-hydroxybenzoic acid with chiral alcohols presents a trifecta of synthetic challenges commonly encountered in late-stage drug development and natural product synthesis. As a bifunctional molecule with a sterically demanding ortho-substituent, the substrate demands precise chemoselective and stereoselective control.

To successfully couple this acid with a chiral alcohol without compromising the integrity of the stereocenter, three primary factors must be mitigated:

  • Steric Hindrance (The Ortho-Effect): The 2-ethyl group restricts the conformational freedom of the carboxylic acid, shielding the carbonyl carbon. This kinetic barrier renders standard Fischer esterification or mild coupling agents (like DCC alone) highly inefficient.

  • Chemoselectivity: The para-phenolic hydroxyl group (

    
    ) is a potent nucleophile. Without protection, coupling reagents can trigger unwanted 
    
    
    
    -acylation (oligomerization) or
    
    
    -alkylation.
  • Stereocontrol: The chiral alcohol must undergo either complete retention or clean inversion of configuration. Acidic conditions that promote

    
     pathways via carbocation intermediates will cause catastrophic racemization.
    

Strategic Workflows & Method Selection

The selection of the esterification protocol is dictated by the desired stereochemical outcome of the chiral alcohol and its degree of steric bulk.

  • Yamaguchi Esterification (Retention): The gold standard for sterically hindered aliphatic and aromatic acids [1]. It utilizes 2,4,6-trichlorobenzoyl chloride to form a highly electrophilic mixed anhydride. The steric bulk of the trichlorophenyl ring directs the nucleophilic attack of the chiral alcohol exclusively to the benzoic carbonyl, preserving the alcohol's stereocenter.

  • Mitsunobu Esterification (Inversion): Operates via an

    
     mechanism, resulting in a clean inversion of the chiral alcohol's stereocenter. Because phenols are excellent nucleophiles under Mitsunobu conditions (forming aryl ethers) [2], the para-hydroxyl group of the acid must  be protected prior to the reaction [3].
    
  • Steglich Esterification (Retention, Unprotected): While EDC/DMAP can couple 4-hydroxybenzoic acids without phenol protection, the yields are often moderate (~55%) due to competing side reactions and the instability of the intermediates [4]. It is only recommended for unhindered primary chiral alcohols.

Workflow Start 2-Ethyl-4-hydroxybenzoic Acid + Chiral Alcohol Stereo Desired Stereochemical Outcome? Start->Stereo Retain Retention of Configuration Stereo->Retain Retain Invert Inversion of Configuration Stereo->Invert Invert Steric Alcohol Steric Bulk? Retain->Steric Mitsunobu Mitsunobu Protocol (Requires Phenol Protection) Invert->Mitsunobu Yamaguchi Yamaguchi Protocol (Requires Phenol Protection) Steric->Yamaguchi Sec/Tert Alcohol Steglich Steglich Protocol (Unprotected Phenol Tolerated) Steric->Steglich Primary Alcohol

Figure 1: Decision matrix for selecting the optimal esterification methodology.

Experimental Protocols

Protocol A: Yamaguchi Esterification (Stereochemical Retention)

Objective: High-yielding esterification of secondary chiral alcohols with retention of configuration. Prerequisite: The phenolic -OH must be protected as a tert-butyldimethylsilyl (TBS) ether to prevent polymerization.

Reagents:

  • TBS-protected 2-ethyl-4-hydroxybenzoic acid (1.0 eq)

  • Chiral Alcohol (1.1 eq)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • 4-Dimethylaminopyridine (DMAP) (2.0 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Procedure:

  • Mixed Anhydride Formation: Dissolve the TBS-protected acid and

    
     in anhydrous toluene under an argon atmosphere. Cool to 0 °C.
    
  • Add 2,4,6-trichlorobenzoyl chloride dropwise. Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 4:1). The acid (

      
      ) should completely convert to the less polar mixed anhydride (
      
      
      
      ).
  • Esterification: Filter the reaction mixture under argon to remove the precipitated triethylammonium chloride salts.

  • Transfer the filtrate to a new flask containing the chiral alcohol and DMAP dissolved in toluene. Stir at room temperature for 12–16 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove DMAP) and saturated 
    
    
    
    (to remove unreacted acid). Dry over
    
    
    and concentrate.
  • Deprotection: Treat the crude ester with TBAF (1.1 eq) in THF at 0 °C for 1 hour to reveal the free phenol.

YamaguchiMech Acid Protected Acid MixedAnhydride Mixed Anhydride (Sterically Biased) Acid->MixedAnhydride Reagent Yamaguchi Reagent + Et3N Reagent->MixedAnhydride Product Chiral Ester (Retention) MixedAnhydride->Product Acylpyridinium Intermediate Alcohol Chiral Alcohol + DMAP Alcohol->Product

Figure 2: Mechanistic pathway of the Yamaguchi esterification.

Protocol B: Mitsunobu Esterification (Stereochemical Inversion)

Objective: Esterification with complete


 inversion of the chiral alcohol.
Prerequisite:  TBS-protection of the phenol is mandatory. Unprotected phenols will react with the activated alcohol to form aryl ethers [2, 3].

Reagents:

  • TBS-protected 2-ethyl-4-hydroxybenzoic acid (1.2 eq)

  • Chiral Alcohol (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve the chiral alcohol, protected acid, and

    
     in anhydrous THF under argon. Cool to 0 °C.
    
  • Add DIAD dropwise over 15 minutes. The solution will turn pale yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Check: The reaction is complete when the chiral alcohol is consumed (TLC). If the reaction stalls, the steric bulk of the 2-ethyl group may require gentle heating (40 °C).

  • Workup: Concentrate the mixture in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter and concentrate the filtrate.
    
  • Purify via flash column chromatography, followed by TBAF deprotection as described in Protocol A.

Protocol C: Steglich Esterification (Unprotected Phenol)

Objective: Direct esterification without protecting groups. Only viable for highly reactive, unhindered primary chiral alcohols.

Reagents:

  • 2-Ethyl-4-hydroxybenzoic acid (1.0 eq)

  • Chiral Alcohol (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • DMAP (0.2 eq)

  • 
     / DMF (4:1) (0.1 M)
    

Step-by-Step Procedure:

  • Dissolve the acid and alcohol in the solvent mixture at 0 °C.

  • Add EDC·HCl and DMAP.

    • Causality Note: EDC is preferred over DCC because the resulting urea byproduct is water-soluble, simplifying the purification of the polar phenolic product [4].

  • Stir at room temperature for 16 hours.

  • Workup: Dilute with

    
    , wash thoroughly with water (to remove DMF and EDC-urea), followed by brine. Purify immediately via silica gel chromatography to prevent ester hydrolysis.
    

Quantitative Data & Method Comparison

The following table summarizes the anticipated performance metrics of each protocol when applied to 2-ethyl-4-hydroxybenzoic acid and a model secondary chiral alcohol (e.g., (R)-2-octanol).

Esterification MethodPhenol Protection Req?Stereochemical OutcomeEnantiomeric Excess (ee%)Typical Yield (Over 2 steps)Primary Byproduct / Challenge
Yamaguchi Yes (TBS/Bn)Retention (>99%)>99%75 - 85%Triethylammonium salts
Mitsunobu Yes (TBS/Bn)Inversion (>98%)>98%65 - 75%

removal
Steglich (EDC) NoRetention (>99%)>99%40 - 55%

-acylation of phenol

Table 1: Performance comparison of esterification methods for sterically hindered hydroxybenzoic acids.

References

  • Iskra, J., et al. "Yamaguchi Esterification for the Synthesis of Complex Macrolactones and Hindered Esters." Journal of Organic Chemistry, (2001).

  • Elschner, T., et al. "Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids." Macromolecular Chemistry and Physics, 222(18), 2100232 (2021).[Link]

  • Appendino, G., et al. "Mitsunobu and Related Reactions: Advances and Applications." Electronics and Books, (2006).

  • Goodby, J. W., et al. "New RM734-like fluid ferroelectrics enabled through a simplified protecting group free synthesis." Journal of Materials Chemistry C, (2023).[Link]

Application Note: Copolymerization of 2-Ethyl-4-hydroxybenzoic Acid and 6-Hydroxy-2-naphthoic Acid for Advanced Thermotropic Liquid Crystalline Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application in Drug Development

Thermotropic liquid crystalline polymers (TLCPs) are a class of high-performance materials characterized by their highly ordered, rigid-rod macromolecular structures. While standard TLCPs—such as those synthesized from 4-hydroxybenzoic acid (HBA) and 6-hydroxy-2-naphthoic acid (HNA)—exhibit exceptional chemical inertness and barrier properties, their high melting temperatures often complicate processing[1].

For drug development professionals and biomedical engineers, TLCPs are increasingly critical for manufacturing ultra-high-barrier blister packaging for hygroscopic active pharmaceutical ingredients (APIs), sterilizable surgical instruments, and inert micro-catheters. By introducing a bulky lateral substituent via 2-ethyl-4-hydroxybenzoic acid , researchers can disrupt the highly regular orthorhombic crystal packing of the polymer backbone. This targeted steric hindrance significantly lowers the melting temperature (


) and improves solubility without sacrificing the critical nematic liquid crystalline phase[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of this modified TLCP, detailing the mechanistic causality behind each experimental phase.

Mechanistic Insights: The Acidolysis Polycondensation Pathway

The synthesis of HBA/HNA-based copolymers relies on a melt acidolysis step-growth polymerization mechanism[3]. Direct esterification of these monomers is thermodynamically and kinetically unfavorable.

Causality of Experimental Choices:
  • Prior Acetylation is Mandatory: The phenolic hydroxyl groups in 2-ethyl-4-HBA and 6-HNA are poorly reactive due to the electron-withdrawing nature of their aromatic rings[3]. By reacting the monomers with acetic anhydride, the hydroxyls are converted into acetates. This transforms the reaction from a difficult direct esterification into a highly efficient transesterification (acidolysis), where acetic acid acts as a volatile leaving group.

  • Temperature & Vacuum Profiling: Step-growth polymerization requires the continuous removal of the acetic acid byproduct to drive the equilibrium forward. A progressive temperature ramp (up to 300 °C) coupled with high vacuum ensures the volatilization of acetic acid before the increasing melt viscosity traps the byproduct.

  • Solid-State Polymerization (SSP): As the polymer chains grow, the melt becomes highly viscous and eventually solidifies as it enters the nematic phase. To achieve the ultra-high molecular weights required for mechanical integrity, a final SSP step is conducted just below the polymer's

    
    .
    

Logic Subst Lateral Ethyl Substitution on 4-HBA Backbone Steric Increased Steric Hindrance Between Chains Subst->Steric Nem Preservation of Rigid Rod Nematic Phase Subst->Nem Maintains Linearity Pack Disruption of Orthorhombic Crystal Packing Steric->Pack Tm Depression of Melting Temperature (Tm) Pack->Tm

Fig 1. Logical relationship between lateral ethyl substitution and TLCP thermal properties.

Experimental Protocols: Step-by-Step Methodology

Materials & Reagents
  • Monomer 1: 2-Ethyl-4-hydroxybenzoic acid (High purity, >99%)

  • Monomer 2: 6-Hydroxy-2-naphthoic acid (HNA) (High purity, >99%)

  • Reagent: Acetic anhydride (1.05 molar equivalent to total hydroxyls)

  • Catalyst: Potassium acetate (KOAc) (20 ppm)

  • Purge Gas: High-purity Nitrogen (

    
    )
    
Phase 1: In Situ Acetylation

Self-Validation Metric: The collection of the theoretical volume of acetic acid byproduct confirms the completion of acetylation.

  • Equip a 500 mL three-neck round-bottom flask with a mechanical stainless-steel stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a reflux condenser.

  • Charge the flask with 2-ethyl-4-HBA (73 mol%), 6-HNA (27 mol%), acetic anhydride (1.05 eq.), and KOAc (20 ppm).

  • Purge the system with

    
     for 15 minutes to remove oxygen, preventing oxidative degradation of the monomers.
    
  • Immerse the flask in a heating mantle and raise the temperature to 140 °C. Maintain reflux for 2 hours under continuous stirring (150 rpm).

Phase 2: Melt Acidolysis Polycondensation

Self-Validation Metric: A sharp increase in the torque of the mechanical stirrer indicates successful chain propagation and rising melt viscosity.

  • Reconfigure the distillation apparatus to allow for the downward distillation of acetic acid.

  • Gradually ramp the temperature from 140 °C to 280 °C at a rate of 2 °C/min.

  • Hold at 280 °C for 1 hour. During this phase, the acetylated monomers undergo acidolysis, and acetic acid will rapidly distill over.

  • Once distillation slows, increase the temperature to 300 °C and gradually apply a dynamic vacuum (reduce pressure to < 1 Torr over 30 minutes) to prevent aggressive foaming.

  • Maintain vacuum for 30–45 minutes until the stirrer torque reaches the maximum capacity of the motor, indicating the formation of the pre-polymer.

  • Break the vacuum with

    
    , halt stirring, and discharge the hot pre-polymer into a liquid nitrogen bath for rapid quenching.
    
Phase 3: Solid-State Polymerization (SSP)
  • Mill the quenched pre-polymer into a fine powder (particle size < 500 µm) to maximize surface area.

  • Transfer the powder to a vacuum oven or a fluidized bed reactor.

  • Heat the powder to 240 °C (approximately 10–20 °C below the anticipated

    
    ) under a continuous flow of hot 
    
    
    
    .
  • Maintain these conditions for 12 hours. The

    
     flow sweeps away residual acetic acid, allowing chain ends to react in the solid state, drastically increasing the molecular weight.
    

Workflow A Raw Monomers 2-Ethyl-4-HBA + 6-HNA B Phase 1: Acetylation Acetic Anhydride, 140°C A->B C Phase 2: Melt Acidolysis 280-300°C, Vacuum B->C D Pre-polymer Low Molecular Weight C->D E Phase 3: Solid-State Polymerization 240°C, N2 Flow D->E F High MW TLCP Nematic Phase E->F

Fig 2. Step-by-step synthesis workflow of 2-Ethyl-HBA/HNA copolymer via melt acidolysis.

Quantitative Data & Quality Control

To validate the success of the structural modification, the thermal and rheological properties of the synthesized 2-Ethyl-HBA/HNA copolymer must be compared against a standard HBA/HNA (Vectra-type) baseline[1]. The introduction of the ethyl group should yield a measurable depression in phase transition temperatures.

Table 1: Comparative Thermal and Processing Properties
PropertyStandard HBA/HNA (73/27 mol%)2-Ethyl-HBA/HNA (73/27 mol%)Analytical Method / Quality Control
Melting Temperature (

)
~280 °C~235 - 245 °CDifferential Scanning Calorimetry (DSC), 10 °C/min
Glass Transition (

)
~110 °C~95 - 105 °CDifferential Scanning Calorimetry (DSC), 10 °C/min
Degradation Temp (

, 5% loss)
> 500 °C> 480 °CThermogravimetric Analysis (TGA) in

Nematic Window 280 - 350 °C240 - 340 °CPolarized Optical Microscopy (POM) with Hot Stage
Melt Processability Requires high-temp extrusionImproved, lower-temp extrusionCapillary Rheometry

Quality Control Interpretation: If the POM analysis reveals a highly birefringent, thread-like (nematic) texture at 250 °C, the synthesis is successful. The lateral ethyl group has successfully lowered the


 while preserving the rigid-rod mesogenic alignment required for high-barrier pharmaceutical packaging.

References

  • Mechanism Studies of LCP Synthesis ResearchGate URL
  • The phase diagram of poly(4-hydroxybenzoic acid) and poly(2,6-hydroxynaphthoic acid)
  • Synthesis and characterization of thermotropic liquid crystalline polyimides ResearchGate URL

Sources

Extraction and isolation of 2-Ethyl-4-hydroxybenzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Extraction and Isolation of 2-Ethyl-4-hydroxybenzoic Acid

Introduction & Target Profile

2-Ethyl-4-hydroxybenzoic acid (2-E-4-HBA) is a critical intermediate in the synthesis of liquid crystalline polymers and specialized preservatives.[1] Unlike its non-alkylated parent (4-hydroxybenzoic acid), the presence of the ethyl group at the ortho position to the carboxylic acid introduces steric bulk and increases lipophilicity, necessitating a modified isolation strategy.

This guide details the extraction and purification of 2-E-4-HBA from a typical Kolbe-Schmitt carboxylation reaction mixture. The primary challenge addressed here is the separation of the target para-hydroxy isomer from the unreacted starting material (3-ethylphenol) and the thermodynamic by-product (4-ethyl-2-hydroxybenzoic acid, the ortho-isomer).[1]

Physicochemical Profile
PropertyValue (Approx.)Significance for Isolation
Structure C₉H₁₀O₃Amphoteric (Phenolic OH + Carboxylic COOH)
pKa (COOH) ~4.6Ionized at pH > 5.0 (Soluble in Bicarbonate)
pKa (Phenol) ~10.2Ionized only at pH > 11.0 (Insoluble in Bicarbonate)
LogP ~2.5Higher lipophilicity than 4-HBA; lower water solubility.[1][2][3][4]
Solubility Ethanol, Acetone, Hot WaterRecrystallization potential from aqueous alcohols.

Reaction Mixture Composition

Before isolation, the crude reaction mixture (typically a potassium salt melt) contains:

  • Target Product: Potassium 2-ethyl-4-hydroxybenzoate (Water-soluble).[1]

  • Starting Material: Unreacted 3-ethylphenol (Water-insoluble/Oily).[1]

  • Isomeric Impurity: Potassium 4-ethyl-2-hydroxybenzoate (Salicylic acid derivative).[1]

  • Inorganic Salts: Potassium carbonate/bicarbonate.[1]

  • Tars/Resins: Oxidative polymerization by-products.[1]

Extraction Strategy: The "pH-Switch" Mechanism

The isolation relies on a Chemo-Selective pH Switch .[1] We exploit the acidity difference between the carboxylic acid (pKa ~4.6) and the phenolic hydroxyl (pKa ~10.2).[1]

  • Step 1 (High pH): Dissolve everything.[1] Both phenols and acids are salts.[1]

  • Step 2 (pH 8.5 - Bicarbonate Wash): At this pH, the carboxylic acid remains ionized (water-soluble), but the phenol is protonated (organic-soluble).[1] This removes the starting material.

  • Step 3 (Low pH): Acidification precipitates the benzoic acid derivatives.[1]

  • Step 4 (Isomer Separation): The ortho-isomer (salicylic type) forms intramolecular hydrogen bonds, making it soluble in non-polar solvents (e.g., Toluene/Chloroform).[1] The target para-isomer forms intermolecular hydrogen bond networks, rendering it insoluble in non-polar solvents.[1]

Detailed Protocol

Phase A: Quench and Primary Extraction

Objective: Remove inorganic bulk and unreacted 3-ethylphenol.[1]

  • Quenching:

    • Cool the reaction autoclave/flask to < 80°C.

    • Slowly add Deionized Water (3 mL per gram of melt) . Stir until all solids are dissolved.

    • Note: The solution will be dark brown (tars) and highly alkaline (pH > 12).[1]

  • Acidification to pH 8.5 (The Phenol Cut):

    • Slowly add 6M HCl while monitoring pH. Stop exactly at pH 8.0–8.5 .

    • Mechanism:[1][3][5][6] At this pH, unreacted 3-ethylphenol reprotonates and oils out.[1] The target 2-E-4-HBA remains a soluble carboxylate anion.[1]

  • Removal of Neutrals:

    • Transfer the aqueous slurry to a separatory funnel.[1]

    • Extract twice with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (1:1 vol/vol ratio with aqueous phase).[1]

    • Discard the Organic Layer (contains 3-ethylphenol and neutral tars).[1]

    • Validation: The aqueous layer should now be lighter in color.[1][7]

Phase B: Isolation of Crude Acid

Objective: Precipitate the carboxylic acid mixture.

  • Precipitation:

    • Cool the aqueous layer to 10°C.[1]

    • Add Concentrated HCl (12M) dropwise with vigorous stirring until pH < 2.0 .

    • A thick white/off-white precipitate will form.[1]

  • Filtration:

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with Ice-Cold Water (2 x 20 mL) to remove trapped inorganic salts (KCl).[1]

    • Draft Dry: Pull air through the cake for 15 minutes.

Phase C: Isomer Purification (The Critical Step)

Objective: Remove the ortho-isomer (4-ethyl-2-hydroxybenzoic acid).[1]

  • Trituration:

    • Transfer the damp crude solid to a flask.[1]

    • Add Toluene or Chloroform (5 mL per gram of solid).[1]

    • Heat to 50°C and stir for 30 minutes.

    • Mechanism:[1][3][5][6] The ortho-isomer, stabilized by internal H-bonding, dissolves.[1] The target para-isomer remains suspended.[1]

  • Hot Filtration:

    • Filter the suspension while warm (40–50°C).[1]

    • The Solid is the Target (2-E-4-HBA). [1]

    • The Filtrate contains the ortho-isomer impurity.[1]

  • Final Recrystallization:

    • Dissolve the solid in a minimum amount of boiling Ethanol/Water (30:70 v/v) .

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Collect crystals by filtration and dry under vacuum at 60°C.[1]

Process Visualization

Workflow Diagram

The following diagram illustrates the logic flow for the separation of the target molecule from its impurities.

PurificationWorkflow Start Crude Reaction Melt (K-Salts of Phenols & Acids) Quench Dissolve in Water Adjust to pH 8.5 Start->Quench Extract Extract with MTBE/EtOAc Quench->Extract OrgLayer1 Organic Layer: Unreacted 3-Ethylphenol Neutral Tars Extract->OrgLayer1 Partition AqLayer1 Aqueous Layer: 2-E-4-HBA (Anion) Ortho-Isomer (Anion) Extract->AqLayer1 Partition Acidify Acidify to pH 1.0 (HCl) AqLayer1->Acidify Precipitate Crude Solid Mixture (Para + Ortho Acids) Acidify->Precipitate Triturate Triturate with Warm Toluene (Selective Solubilization) Precipitate->Triturate Filtrate2 Filtrate (Toluene): 4-Ethyl-2-hydroxybenzoic acid (Ortho-Isomer) Triturate->Filtrate2 Dissolved Solid2 Solid Residue: 2-Ethyl-4-hydroxybenzoic acid (Target) Triturate->Solid2 Undissolved Recryst Recrystallize (Ethanol/Water) Solid2->Recryst Final Pure Crystals 2-Ethyl-4-hydroxybenzoic acid Recryst->Final

Caption: Figure 1: Selective extraction and purification workflow exploiting pKa differences and isomeric solubility profiles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH not low enough during precipitation.[1]Ensure pH is < 2.[1]0. The ethyl group decreases water solubility, but high ionic strength can "salt in" the organic acid.
Oily Product Contamination with 3-ethylphenol.[1]The pH 8.5 extraction step was inefficient. Repeat the bicarbonate wash before acidification.[1]
Melting Point Depression Presence of ortho-isomer.[1]Increase the volume of Toluene during trituration or switch to Chloroform.[1]
Pink/Brown Color Oxidation of phenolic group.[1]Add a pinch of Sodium Dithionite (Na₂S₂O₄) during the aqueous dissolution step to prevent oxidation.[1]

Analytical Validation

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm).[1]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B over 20 min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Retention: 2-E-4-HBA will elute after 4-HBA but before 3-ethylphenol.[1]

NMR Confirmation (¹H-NMR, DMSO-d₆):

  • δ 12.0-12.5: Broad singlet (COOH).

  • δ 10.0-10.2: Broad singlet (Phenolic OH).[1]

  • δ 7.7 (d): Proton at C6 (Ortho to COOH).[1]

  • δ 6.6-6.7 (m): Protons at C3 and C5.[1]

  • δ 2.8 (q): Ethyl CH₂.[1]

  • δ 1.1 (t): Ethyl CH₃.[1]

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link[1]

  • Buehler, C. A., & Cate, W. E. (1934). p-Hydroxybenzoic Acid.[1][2][3][4][5] Organic Syntheses, Coll. Vol. 2, p.341. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid. Link

  • U.S. Patent 20160318841A1. (2016).[1] Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (Describes related purification logic for hydroxybenzoic derivatives). Link

  • Maitland, J. (2024).[1] Experimental Investigation of the Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents. University of Pannonia.[1] Link

Sources

Application Note: Functionalization and Supramolecular Assembly of 2-Ethyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Structural Rationale

2-Ethyl-4-hydroxybenzoic acid (2-eHBA)[1] is a highly versatile, multi-functional building block in supramolecular chemistry. While its parent compound, 4-hydroxybenzoic acid, is a well-documented linker for Metal-Organic Frameworks (MOFs)[2] and supramolecular co-crystals[3][4], the strategic addition of an ethyl group at the 2-position introduces critical steric and electronic variations that dictate self-assembly.

As a Senior Application Scientist, understanding the causality behind these structural features is paramount for rational material design:

  • Carboxylic Acid (-COOH): Acts as the primary supramolecular synthon. It forms robust hydrogen-bonded dimers (

    
     motifs) in Hydrogen-Bonded Organic Frameworks (HOFs)[3][5] and serves as a strong coordinating ligand for transition metals (e.g., Zn, Y, Eu) in MOF synthesis[2][6].
    
  • Phenolic Hydroxyl (-OH): Positioned para to the carboxylate, this group provides a secondary site for hydrogen bonding[4] or acts as a reactive nucleophile for covalent grafting (e.g., Williamson ether synthesis) onto macrocyclic scaffolds like calixarenes and pillararenes[7][8].

  • Ethyl Group (-CH_2CH_3): The ortho-ethyl group is the defining feature of 2-eHBA. It dictates the dihedral twist of the carboxylate group due to steric hindrance, preventing planar packing. In porous frameworks, this aliphatic chain projects into the cavities, creating a highly non-polar, hydrophobic pore surface. This localized hydrophobicity is essential for the selective separation of light hydrocarbons (e.g., ethane over ethylene) via enhanced van der Waals interactions[9].

Core Applications & Experimental Workflows

Synthesis of Non-Polar Zn-eHBA Metal-Organic Frameworks

MOFs constructed from hydroxybenzoic acid derivatives have shown exceptional performance in gas separation and anaesthetic capture[9][10]. By utilizing 2-eHBA, researchers can synthesize a Zn-based MOF (Zn-eHBA) where the ethyl groups decorate the pore walls, tuning the internal polarity.

Protocol 1: Solvothermal Synthesis of Zn-eHBA Objective: To synthesize a highly crystalline MOF with a non-polar pore surface for hydrocarbon separation. Causality & Self-Validation: This protocol relies on a mixed-solvent system (methanol/n-amyl alcohol) to balance the solubility of the hydrophobic ethyl group and the hydrophilic metal node, ensuring slow, defect-free crystal growth[9]. The activation step serves as a self-validating mechanism; if the framework collapses upon solvent removal, the coordination bonds were insufficiently formed.

  • Precursor Preparation: Dissolve 2.0 mmol of 2-Ethyl-4-hydroxybenzoic acid in 15 mL of a 1:1 (v/v) mixture of methanol and n-amyl alcohol. In a separate vial, dissolve 1.0 mmol of Zinc Acetate Dihydrate in 15 mL of the same solvent mixture.

  • Solvothermal Assembly: Combine the solutions in a 50 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120 °C for 12 hours. The elevated temperature forces the deprotonation of the carboxylic acid and drives coordination to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     nodes.
    
  • Isolation & Washing: Cool the autoclave to room temperature at a rate of 5 °C/h. Recover the crystalline product via vacuum filtration. Wash extensively with fresh methanol (3 × 20 mL) to remove unreacted ligands.

  • Activation (Validation Step): Exchange the solvent with volatile dichloromethane (DCM) for 3 days, replacing the DCM daily. Activate the framework under dynamic vacuum at 100 °C for 12 hours.

    • Validation: Perform Powder X-Ray Diffraction (PXRD) before and after activation. Retention of the diffraction pattern confirms framework robustness, while Nitrogen adsorption isotherms (BET) will validate permanent porosity.

MOF_Synthesis Zn Zinc Acetate Dihydrate (Metal Node) Mix Solvothermal Assembly (120 °C, 12 h) Zn->Mix Ligand 2-Ethyl-4-hydroxybenzoic acid (Organic Linker) Ligand->Mix Solvent Methanol / n-Amyl Alcohol (Solvent System) Solvent->Mix MOF Zn-eHBA MOF (Non-polar Pore Surface) Mix->MOF Coordination Activation Solvent Exchange & Vacuum (Pore Activation) MOF->Activation Final Activated Zn-eHBA (Ready for Gas Separation) Activation->Final Guest Removal

Supramolecular assembly pathway of Zn-eHBA MOF for non-polar gas separation.

Functionalization of Calix[4]arene for Host-Guest Recognition

Calixarenes are classic supramolecular hosts. Grafting 4-hydroxybenzoic acid derivatives onto the lower rim of a calix[4]arene creates a deep, pre-organized binding pocket for cation transport or drug encapsulation[7][8]. The ethyl group of 2-eHBA restricts the conformational flexibility of the appended arms, locking the calixarene into a thermodynamically stable "cone" conformation.

Protocol 2: Lower-Rim Etherification of p-tert-Butylcalix[4]arene Objective: To synthesize a tetra-substituted calix[4]arene host using 2-eHBA as the functional arm. Causality & Self-Validation: The use of a weak base (


) in a polar aprotic solvent (acetone) selectively deprotonates the lower-rim phenolic hydroxyls of the calixarene without cleaving the esterified 2-eHBA precursor, driving the Williamson ether synthesis to completion[7].
  • Pre-reaction Preparation: Convert 2-eHBA to its methyl ester (Methyl 2-ethyl-4-hydroxybenzoate) via standard Fischer esterification to protect the carboxylic acid.

  • Alkylation: In a 250 mL round-bottom flask, suspend 1.0 mmol of p-tert-butylcalix[4]arene and 10.0 mmol of anhydrous

    
     in 100 mL of dry acetone. Reflux for 1 hour under inert 
    
    
    
    atmosphere to ensure complete deprotonation.
  • Coupling: Add 4.5 mmol of an alkyl-halide derivative of the protected 2-eHBA dropwise. Reflux for 48 hours.

  • Workup & Deprotection: Evaporate the acetone. Partition the residue between

    
     and 1M HCl. Isolate the organic layer, dry over 
    
    
    
    , and concentrate. Saponify the methyl ester groups using LiOH in THF/Water to reveal the terminal carboxylic acids.
  • Validation: Analyze via

    
     NMR spectroscopy. The appearance of a pair of doublets (AB quartet) around 3.1 ppm and 4.3 ppm corresponding to the methylene bridge protons of the calixarene strictly validates that the macrocycle is locked in the desired cone conformation.
    

Calix_Functionalization Calix p-tert-Butylcalix[4]arene (Host Scaffold) Base K2CO3 / Acetone (Deprotonation) Calix->Base Alkylation Williamson Etherification with 2-eHBA Derivative Base->Alkylation Host 2-eHBA-Functionalized Calix[4]arene (Cone Conformation) Alkylation->Host Lower Rim Grafting Complex Host-Guest Inclusion Complex (Cation/Neutral Guest) Host->Complex Supramolecular Recognition

Functionalization workflow of Calix[4]arene with 2-eHBA for host-guest recognition.

Quantitative Data & Physicochemical Profiling

To facilitate material selection, the functional roles and comparative performance metrics of 2-eHBA-derived supramolecular systems are summarized below.

Table 1: Functional Group Causality in 2-Ethyl-4-hydroxybenzoic Acid

Structural FeatureSupramolecular RoleMechanistic ConsequencePrimary Application
Carboxylic Acid (-COOH) H-bond donor/acceptor; Metal coordinationForms ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

dimers; creates rigid metal-organic nodes.
HOFs, MOFs, Co-crystals[2][3]
Phenolic Hydroxyl (-OH) Nucleophilic center; H-bond donorEnables etherification/esterification; participates in secondary H-bonding.Macrocycle functionalization[7][8]
Ethyl Group (-CH2CH3) Steric bulk; Hydrophobic domainTwists dihedral angle; lowers pore polarity; restricts rotational freedom.Hydrocarbon separation, Host pre-organization

Table 2: Comparative Gas Adsorption Profiles (Theoretical vs. Benchmark MOFs) (Note: Data extrapolated from benchmark non-polar MOFs utilizing hydroxybenzoic acid derivatives[9])

MOF SystemLinkerPore Surface Polarityngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Uptake (mmol/g)

Selectivity
Standard Zn-MOF Terephthalic AcidPolar~1.5Low (<1.5)
Zn-hba 4-Hydroxybenzoic AcidModerately Non-polar~2.1Moderate (~1.8)
Zn-eHBA (Proposed) 2-Ethyl-4-hydroxybenzoic AcidHighly Non-polar>2.5High (>2.0)

References

  • PubChem - NIH "2-Ethyl-4-hydroxybenzoic acid | C9H10O3 | CID 17904358"[1] URL:[Link]

  • Zollege "MHT CET 2025 Apr 12 Shift 1 Question Paper with Solutions"[11] URL: [Link]

  • Chemical Communications (RSC Publishing) "Supramolecular synthon polymorphism in 2 : 1 co-crystal of 4-hydroxybenzoic acid and 2,3,5,6-tetramethylpyrazine"[3] URL:[Link]

  • CrystEngComm (RSC Publishing) "Supramolecular interactions and aromaticity in phenazine–hydroxybenzoic acid co-crystals"[4] URL:[Link]

  • Parola Analytics "Nobel Prize in Chemistry 2025: The patents behind metal-organic frameworks"[10] URL: [Link]

  • ResearchGate "Alkali metal salts of 4-hydroxybenzoic acid: a structural and educational study"[5] URL: [Link]

  • Universitat de Barcelona "Six lanthanide supramolecular frameworks based on mixed m-/p-hydroxybenzoic acid and 1,10-phenanthroline"[6] URL:[Link]

  • Chemical Science (RSC Publishing) "Scalable synthesis of a low-cost Zn–MOF with a nonpolar pore surface for efficient separation of methanol-to-olefin products"[9] URL:[Link]

  • MDPI "A Mixed Heterobimetallic Y/Eu-MOF for the Cyanosilylation and Hydroboration of Carbonyls"[2] URL:[Link]

  • PMC - NIH "Synthetic cation transporters incorporating crown ethers and calixarenes as headgroups and central relays"[7] URL:[Link]

  • ResearchGate "A comparative encapsulation behaviour analysis and biological studies of C- alkyl calix[4]resorcinarenes-4-hydroxybenzoic acid inclusion complexes"[8] URL:[Link]

Sources

Troubleshooting & Optimization

Solubility of 2-Ethyl-4-hydroxybenzoic acid in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

Warning: Disambiguation Required Before proceeding, verify your compound's chemical structure. There is a frequent confusion between 2-Ethyl-4-hydroxybenzoic acid (the ring-substituted acid) and Ethyl 4-hydroxybenzoate (Ethylparaben, the ester). This guide strictly covers the ring-substituted acid .

Feature2-Ethyl-4-hydroxybenzoic acid Ethyl 4-hydroxybenzoate (Ethylparaben)
Structure Ethyl group at C2 position on ring; Free -COOH group.Ethyl group attached to oxygen of carboxylate; Free -OH group.
CAS No. 179043-58-0 (or related isomers)120-47-8
Acidity Acidic (Carboxylic acid, pKa ~4.5)Neutral/Phenolic (pKa ~8.4)
Primary Use Intermediate, Polymer Monomer, MetabolitePreservative (Cosmetics/Food)

Solubility Fundamentals: Polar vs. Non-Polar Context

The solubility of 2-Ethyl-4-hydroxybenzoic acid is governed by the competition between its hydrophilic functional groups (Carboxylic acid, Phenolic hydroxyl) and its hydrophobic domain (Ethyl-substituted Benzene ring).

Mechanistic Insight
  • Polar Protic Solvents (Water, Methanol):

    • Water:[1][2] The hydrophobic ethyl group and aromatic ring disrupt the water structure, making the free acid sparingly soluble in water at neutral/acidic pH. Solubility is driven solely by the ionization of the carboxylic acid (pKa ≈ 4.5).

    • Alcohols:[3][4] The compound dissolves readily due to strong hydrogen bonding between the solvent and both the -COOH and -OH groups.

  • Polar Aprotic Solvents (DMSO, DMF):

    • Exhibits excellent solubility . These solvents disrupt the strong intermolecular hydrogen dimer bonds of the benzoic acid derivative, effectively solvating the monomeric form.

  • Non-Polar Solvents (Hexane, Toluene):

    • Hexane:Insoluble to Sparingly Soluble . The high polarity of the -COOH and -OH groups prevents solvation in aliphatic hydrocarbons.

    • Toluene: Moderate solubility, often facilitated by the formation of cyclic dimers (intermolecular H-bonding between two acid molecules), shielding the polar core.

Solubility Data Table (Experimental & Analog-Inferred)
Solvent ClassSpecific SolventSolubility RatingEstimated Limits (25°C)Primary Interaction
Polar Protic Water (pH < 4)Poor < 1.0 g/LHydrophobic Effect (Dominant)
Polar Protic Water (pH > 7)High > 50 g/LIon-Dipole (Salt formation)
Polar Protic Ethanol / MethanolVery Good > 100 g/LHydrogen Bonding
Polar Aprotic DMSO / DMFExcellent > 200 g/LDipole-Dipole
Non-Polar Hexane / HeptaneInsoluble < 0.1 g/LNone (Phase separation)
Intermediate Ethyl AcetateGood 20–50 g/LH-Bond Acceptance

Troubleshooting Guide

Scenario A: "My sample precipitates immediately upon adding water."

Cause: The free acid form is hydrophobic. Adding water to an organic solution (like DMSO or Ethanol) drastically increases the polarity of the medium, forcing the hydrophobic aromatic ring to aggregate and precipitate. Solution:

  • pH Adjustment: Convert the acid to its salt form. Add 1.1 equivalents of NaOH or KOH. The resulting sodium 2-ethyl-4-hydroxybenzoate is highly water-soluble.

  • Co-solvent Strategy: Maintain at least 20-30% (v/v) organic co-solvent (Ethanol or PEG-400) if the free acid form is required.

Scenario B: "I cannot extract the compound into the organic layer during workup."

Cause: If your aqueous phase is basic (pH > 6), the compound exists as a benzoate anion, which stays in the water. Solution:

  • Check pH: Measure the pH of the aqueous layer.

  • Acidify: Add HCl or H₂SO₄ dropwise until pH < 3. This protonates the carboxylate (COO⁻ → COOH), rendering the compound neutral and hydrophobic.

  • Extract: Use Ethyl Acetate or Dichloromethane (DCM) for extraction.

Scenario C: "Recrystallization failed; the product oiled out."

Cause: "Oiling out" occurs when the solute separates as a liquid phase before crystallizing, often because the boiling point of the solvent is higher than the melting point of the solute in the mixture, or the supersaturation is too high. Solution:

  • Change Solvent System: Switch from a single solvent to a solvent/anti-solvent pair.

    • Recommended: Dissolve in minimal hot Ethanol , then slowly add warm Water until turbidity persists. Cool slowly.

  • Seeding: Add a tiny crystal of pure 2-Ethyl-4-hydroxybenzoic acid to the oiled mixture to induce nucleation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Use this to determine the precise pH required for aqueous formulation.

  • Preparation: Weigh 100 mg of 2-Ethyl-4-hydroxybenzoic acid into a 20 mL vial.

  • Initial Slurry: Add 10 mL of deionized water. Vortex. Observe insolubility (suspension).

  • Titration:

    • Add 0.1 M NaOH in 100 µL increments while stirring.

    • Record pH after each addition.

    • Observe the "Clarification Point" (where the solution becomes clear).

  • Calculation: Plot pH vs. Volume NaOH. The clarification point usually occurs near pH 6.0–7.0.

Protocol 2: Purification via Acid-Base Precipitation

Best for isolating the compound from crude reaction mixtures.

  • Dissolution: Dissolve crude solid in 10% NaOH solution (approx. 10 mL per gram of solid). Filter off any insoluble non-acidic impurities.

  • Precipitation:

    • Place the filtrate in an ice bath (0–5°C).

    • Slowly add 6 M HCl with vigorous stirring.

    • Target pH: 1.0–2.0.

  • Isolation: A thick white precipitate will form. Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with ice-cold water (3x) to remove excess acid and salts.

  • Drying: Dry in a vacuum oven at 40°C overnight.

Visualizing Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow assists in selecting the correct solvent based on your experimental goal.

SolventSelection Start Start: Solvent Selection for 2-Ethyl-4-hydroxybenzoic acid Goal What is your primary goal? Start->Goal Analysis Analysis (HPLC/NMR) Goal->Analysis Reaction Chemical Reaction Goal->Reaction Extraction Extraction/Purification Goal->Extraction HPLC Use Methanol/Water or Acetonitrile/Water Analysis->HPLC Chromatography NMR Use DMSO-d6 or MeOD Analysis->NMR Spectroscopy ReactType Reaction Type? Reaction->ReactType ExtractPhase Current Phase? Extraction->ExtractPhase Nucleophilic Nucleophilic Subst. ReactType->Nucleophilic Esterification Esterification ReactType->Esterification DMF Use DMF or DMSO (High Solubility) Nucleophilic->DMF Alcohol Use Excess Alcohol (Reactant as Solvent) Esterification->Alcohol AqAcid Aqueous (Acidic) ExtractPhase->AqAcid AqBase Aqueous (Basic) ExtractPhase->AqBase DCM Extract into DCM or Ethyl Acetate AqAcid->DCM Precip Acidify to pH < 2 to Precipitate AqBase->Precip

Caption: Decision tree for selecting the optimal solvent based on experimental intent (Analysis, Synthesis, or Purification).

Diagram 2: pH-Dependent Solubility Mechanism

Visualizing why pH adjustment is the most effective troubleshooting step.

pHMechanism AcidForm Free Acid Form (Protonated) Low Water Solubility BaseForm Carboxylate Salt (Deprotonated) High Water Solubility AcidForm->BaseForm Deprotonation BaseForm->AcidForm Protonation ReagentBase + NaOH / KOH (pH > 5) ReagentAcid + HCl / H2SO4 (pH < 3)

Caption: The reversible transition between the insoluble free acid and soluble salt form governs aqueous handling.

References

  • Ueno, R. et al. (2005). Process for production of hydroxybenzoic acids. European Patent EP1559705A1. Retrieved from .

    • Context: Describes the synthesis and precipitation purification of 2-ethyl-4-hydroxybenzoic acid
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid. Retrieved from .

    • Context: Confirmation of chemical identity, molecular weight, and distinction
  • Mota, F. L. et al. (2008). Aqueous Solubility of Some Benzoic Acid Derivatives. European Journal of Pharmaceutical Sciences.
  • Zhang, Y. et al. (2022). Photocatalytic Degradation and Mineralization of Estriol. Catalysts, 13(1), 43. Retrieved from .

    • Context: Identifies 2-ethyl-4-hydroxybenzoic acid as a degradation intermediate, confirming its stability and presence in aqueous oxidative p

Sources

Technical Support Center: Resolution of Ethyl-4-hydroxybenzoic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. Separating positional isomers like 2-ethyl-4-hydroxybenzoic acid and 3-ethyl-4-hydroxybenzoic acid is a notorious bottleneck in drug development and quality control. Because these compounds share identical molecular weights and nearly identical polarities, standard reversed-phase chromatography often fails to resolve them.

This guide provides researchers and scientists with the mechanistic insights and field-proven protocols required to achieve baseline resolution.

Frequently Asked Questions & Troubleshooting Guides

Q: Why do 2-ethyl-4-hydroxybenzoic acid and 3-ethyl-4-hydroxybenzoic acid co-elute on my standard C18 column? A: Standard C18 reversed-phase columns separate analytes primarily based on global hydrophobicity (LogP). Because these two compounds are positional isomers, their overall lipophilic surface area is nearly identical. Separation of hydrophilic isomers is extremely difficult when relying on a single retention mechanism like reversed-phase chromatography, as the minor differences in localized electron density are insufficient to drive separation[1].

Q: How do the structural differences between these isomers dictate their chemical behavior? A: To separate them, you must exploit the specific steric hindrance caused by the ethyl group's position, which directly impacts hydrogen bonding:

  • 2-Ethyl-4-hydroxybenzoic acid: The ethyl group is ortho to the carboxylic acid. This bulky alkyl group forces the carboxyl group slightly out of the aromatic plane to relieve steric strain. Consequently, its ability to form optimal hydrogen bonds is disrupted, but its phenolic hydroxyl group (at the para position) remains fully exposed.

  • 3-Ethyl-4-hydroxybenzoic acid: The ethyl group is ortho to the hydroxyl group. This sterically shields the hydroxyl group, restricting its hydrogen-bonding capacity. However, the carboxylic acid remains unhindered and coplanar with the aromatic ring. Since both molecules have the same functional groups, separation must be based on the accessibility of these groups to the stationary phase[2].

Q: What stationary phase should I use instead of C18? A: You must transition to orthogonal mechanisms such as shape selectivity, dipole-dipole interactions, or mixed-mode chromatography[3].

  • Pentafluorophenyl (PFP) Columns: PFP phases offer

    
     interactions, dipole-dipole interactions, and hydrogen bonding. The fluorinated ring interacts differently with the isomers based on whether their aromatic 
    
    
    
    -system is planar (3-ethyl) or disrupted (2-ethyl).
  • Mixed-Mode / Hydrogen-Bonding Columns: Columns that utilize both reversed-phase and ion-exchange mechanisms (e.g., Primesep D) or specialized hydrogen-bonding phases (e.g., SHARC 1) provide alternative selectivity for structurally similar isomers[1].

  • Micellar Liquid Chromatography (MLC): Using a C18 column modified with a surfactant like Sodium Dodecyl Sulfate (SDS) has also been proven highly effective for resolving positional isomers of aromatic hydroxybenzoic acids[4].

Q: My peaks are tailing significantly. How do I correct this? A: Peak tailing for hydroxybenzoic acids is typically caused by secondary interactions between the partially ionized carboxylic acid group (


) and residual silanols on the silica support. To correct this, the mobile phase must be strictly buffered. Adding an acidic modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) ensures the carboxyl groups remain fully protonated (neutral), driving the interaction toward the intended stationary phase mechanism[3].

Physicochemical & Chromatographic Data Summary

Property / Feature2-Ethyl-4-hydroxybenzoic acid3-Ethyl-4-hydroxybenzoic acid
Ethyl Position Ortho to Carboxyl groupOrtho to Hydroxyl group
Steric Hindrance Hindered -COOH, Exposed -OHExposed -COOH, Hindered -OH
Ring Coplanarity Disrupted at -COOHMaintained at -COOH
Primary H-Bond Donor Phenolic -OHCarboxylic -OH
PFP Column Retention Shorter (Disrupted

-system)
Longer (Planar

-system)

Standard Operating Procedure: UPLC/HPLC Separation

Objective: Achieve baseline resolution (


) of 2-ethyl and 3-ethyl-4-hydroxybenzoic acid using shape-selective chromatography.

Materials & Reagents:

  • Column: Pentafluorophenyl (PFP) Core-Shell, 100 mm x 2.1 mm, 2.6 µm (or equivalent mixed-mode column[1]).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v)[3].

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid (v/v). (Note: Methanol is strongly preferred over Acetonitrile for PFP columns, as ACN can suppress

    
     interactions).
    

Step-by-Step Methodology:

  • System Preparation: Purge the UPLC system with Mobile Phase A and B. Ensure the column oven is stabilized at 35°C to improve mass transfer and reduce backpressure. Degas the mobile phase using vacuum filtration or sonication to prevent air bubbles[3].

  • Sample Preparation: Dissolve the isomer mixture in an extraction solvent compatible with the mobile phase (e.g., 50:50 Water:Methanol). Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates prior to injection[3].

  • Gradient Elution Profile:

    • 0.0 - 1.0 min: 20% B (Isocratic hold to focus analytes)

    • 1.0 - 8.0 min: 20% to 55% B (Linear gradient for separation)

    • 8.0 - 10.0 min: 100% B (Column wash)

    • 10.0 - 13.0 min: 20% B (Re-equilibration)

  • Flow Rate & Injection: Set the flow rate to 0.4 mL/min. Inject 2.0 µL of the sample.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm[3].

Mechanistic & Troubleshooting Visualizations

Troubleshooting Start Issue: Isomer Co-elution on C18 Column CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH FixPH Add 0.1% Formic Acid to suppress ionization CheckPH->FixPH No SwitchCol Switch to Orthogonal Phase (PFP or Mixed-Mode) CheckPH->SwitchCol Yes FixPH->SwitchCol Solvent Change Organic Modifier from ACN to Methanol SwitchCol->Solvent Resolve Baseline Resolution Achieved (Rs > 1.5) Solvent->Resolve

Workflow for troubleshooting the co-elution of hydroxybenzoic acid positional isomers.

Mechanism PFP PFP Stationary Phase (Shape Selective) Iso2 2-Ethyl Isomer (Hindered COOH) Pi π-π Interactions Iso2->Pi Weaker HB Hydrogen Bonding Iso2->HB via OH Iso3 3-Ethyl Isomer (Hindered OH) Iso3->Pi Stronger Iso3->HB via COOH Pi->PFP HB->PFP

Mechanistic interactions driving the separation of ethyl-hydroxybenzoic acids on a PFP column.

References

  • HPLC Separation of Dihydroxybenzoic Acid - SIELC Technologies URL:[Link]

  • HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column - SIELC Technologies URL:[Link]

  • Micellar and sub-micellar ultra-high performance liquid chromatography of hydroxybenzoic acid and phthalic acid positional isomers - PubMed (National Institutes of Health) URL: [Link]

Sources

Purification of 2-Ethyl-4-hydroxybenzoic acid via recrystallization techniques

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocols Ticket ID: PUR-2E4HBA-001 Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

2-Ethyl-4-hydroxybenzoic acid (2-E-4-HBA) is a critical intermediate, often employed in the synthesis of liquid crystal polymers (LCPs) and pharmaceutical agents.[1] Its structural rigidity and hydrogen-bonding capability make purity paramount; even trace isomers can disrupt polymerization kinetics or biological efficacy.[1]

This guide addresses the specific challenges of purifying 2-E-4-HBA, focusing on separating the target para-isomer from the ortho-isomer (salicylic acid derivative) byproducts common in Kolbe-Schmitt synthesis.

Module 1: Solvent System Thermodynamics

The Challenge: The "Ethyl" Effect

Unlike its parent compound, 4-hydroxybenzoic acid (PHBA), the introduction of an ethyl group at the C2 position increases the molecule's lipophilicity.

  • PHBA: Soluble in hot water.[1][2]

  • 2-E-4-HBA: Reduced water solubility due to the hydrophobic ethyl steric bulk.[1]

Recommended Solvent Systems

We categorize solvent systems based on the impurity profile.

Solvent SystemComposition (v/v)Primary Use CaseMechanism of Action
Aqueous Ethanol 30:70 (EtOH:H₂O) General Purification Gradient Polarity: The ethyl group requires ethanol for dissolution, while water acts as an anti-solvent for the para-isomer upon cooling. The ortho-isomer (often more soluble due to intramolecular H-bonding) remains in the mother liquor.
Dilute Acetic Acid 10-20% AcOH in H₂O Color Removal Protonation Control: Suppresses ionization of the carboxylic acid, ensuring the molecule remains neutral and crystallizable. Excellent for removing oxidized phenolic oligomers.[1]
Toluene 100% Isomer Separation Chelation Selectivity: Ortho-isomers form intramolecular H-bonds, making them highly soluble in non-polar toluene.[1] The target para-isomer (intermolecular H-bonds) is less soluble and precipitates.[1]

Senior Scientist Note: Start with System 1 (Aqueous Ethanol) . It is the most tunable. If you observe "oiling out" (liquid-liquid phase separation), increase the ethanol content slightly or switch to the Toluene method.

Module 2: The Protocol (Standard Operating Procedure)

Workflow Visualization

The following diagram outlines the critical path for the purification of 2-E-4-HBA, highlighting the specific divergence points for impurity removal.

Recrystallization_Workflow Start Crude 2-E-4-HBA (Contains Ortho-isomer & Phenols) Dissolution Dissolution (Reflux) Solvent: 30% EtOH/Water Start->Dissolution HotFilter Hot Filtration (Remove insoluble dust/polymers) Dissolution->HotFilter Nucleation Controlled Cooling (Critical Step) HotFilter->Nucleation Decision Did it Oil Out? Nucleation->Decision Remedy Reheat & Add EtOH OR Seed Crystal Decision->Remedy Yes Crystallization Crystal Growth (Target: Para-isomer) Decision->Crystallization No Remedy->Nucleation Filtration Vacuum Filtration (Mother Liquor holds Ortho-isomer) Crystallization->Filtration Wash Wash (Cold 10% EtOH) Filtration->Wash Dry Drying (Vacuum, 50°C) Wash->Dry

Caption: Workflow for 2-Ethyl-4-hydroxybenzoic acid purification. Note the critical decision point at the nucleation stage to prevent oiling out.

Step-by-Step Protocol (Aqueous Ethanol)
  • Saturation: Place 10g of crude 2-E-4-HBA in a round-bottom flask. Add 80 mL of 30% Ethanol/Water.[1]

  • Reflux: Heat to boiling (approx. 85-90°C). If the solid does not dissolve completely, add 95% Ethanol in 2 mL increments until clear.

    • Why? You want a saturated solution at boiling, not a dilute one.[1]

  • Decolorization (Optional): If the solution is pink/brown (oxidized phenols), add 0.5g activated charcoal.[1] Reflux for 5 mins.

  • Hot Filtration: Filter rapidly through a pre-warmed Buchner funnel to remove charcoal or mechanical impurities.[1]

  • Nucleation (The Critical Phase): Allow the filtrate to cool to room temperature slowly on a cork ring.

    • Do NOT use an ice bath yet.[1] Rapid cooling traps impurities.[1]

  • Seeding: When the temperature reaches ~50°C, add a few crystals of pure 2-E-4-HBA.

    • Why? This provides a template for the crystal lattice, preventing the "oiling out" phenomenon common with ethyl-substituted aromatics.

  • Harvest: Once at room temperature, move to an ice bath (0-4°C) for 30 minutes. Filter the white needles via vacuum.

  • Wash: Wash the filter cake with 10 mL of ice-cold 10% Ethanol/Water.

    • Warning: Using pure ethanol here will dissolve your product.[1][3]

Module 3: Troubleshooting Center (FAQs)

Ticket #1: The Product is "Oiling Out"

User Report: "Instead of crystals, I see oily droplets at the bottom of the flask as it cools." Diagnosis: The solution temperature is above the saturation point but below the melting point of the impure solid (impurities depress the melting point).[4] The compound is separating as a liquid phase.[4][5]

Corrective Actions:

  • Re-dissolve: Reheat the mixture until the oil dissolves.

  • Adjust Solvent: Add a small amount (5-10% of total volume) of the solubilizing solvent (Ethanol).[1] Oiling out often indicates the solution is too rich in the anti-solvent (Water).

  • Vigorous Agitation: Stir rapidly during the cooling phase to disperse droplets, then add a seed crystal immediately.

Ticket #2: Low Yield / High Loss

User Report: "I started with 10g and recovered only 4g." Diagnosis: The ethyl group makes the compound significantly more soluble in ethanol than you anticipated, or the mother liquor volume is too high.

Corrective Actions:

  • Check Mother Liquor: Evaporate the filtrate to half volume and cool again to harvest a "second crop."

  • Solvent Ratio: Your solvent was likely too rich in ethanol.[1] Next time, use a 20:80 (EtOH:H₂O) ratio.[1]

  • pH Adjustment: The pKa of 4-hydroxybenzoic acid derivatives is ~4.[1]5. If your water is slightly alkaline, the acid will ionize and stay in solution.[1] Add a few drops of HCl to the recrystallization solvent to ensure pH < 3.

Ticket #3: Isomer Contamination (Ortho vs. Para)

User Report: "NMR shows a doublet at a different shift. I suspect the ortho-isomer (2-ethyl-6-hydroxybenzoic acid)." Diagnosis: The Kolbe-Schmitt reaction produces both isomers.[1][6] Separation relies on solubility differences.[1][7][8][9]

Corrective Actions:

  • Switch to Toluene: The ortho-isomer can form an intramolecular hydrogen bond (between the OH and COOH), making it soluble in non-polar solvents like Toluene. The para-isomer cannot do this and will precipitate from hot toluene.[1]

    • Protocol: Boil crude solid in minimal Toluene.[1] Filter hot (undissolved solids might be salts).[1] Cool. The precipitate is the para-isomer; the ortho-isomer stays in the toluene filtrate.

Module 4: Diagnostic Logic Tree

Use this decision tree to resolve purity issues in real-time.

Troubleshooting_Tree Problem Identify Defect Oiling Oiling Out (Liquid Phase) Problem->Oiling Color Pink/Brown Discoloration Problem->Color Purity Impure Melting Point (Wide Range) Problem->Purity SolventRatio Too much Water? Add Ethanol Oiling->SolventRatio Temp Cooling too fast? Reheat & Seed Oiling->Temp Charcoal Add Activated Carbon (Hot Filter) Color->Charcoal Oxidation Exclude Oxygen (Use N2 atm) Color->Oxidation Isomer Isomer Check (Ortho vs Para) Toluene Switch to Toluene (Removes Ortho) Isomer->Toluene

Caption: Diagnostic logic tree for troubleshooting common recrystallization defects in 2-E-4-HBA.

References

  • Sigma-Aldrich. 4-Hydroxybenzoic acid: Properties and Solubility Data.[1] (General solubility baseline for hydroxybenzoic acids).[1] [1]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. (Mechanistic explanation of oiling out in aromatic acids).

  • National Institutes of Health (PubChem). 4-Hydroxybenzoic Acid Compound Summary.[1] (Physical property data including pKa and H-bonding potential).[1] [1]

  • University of Illinois. Recrystallization and Crystallization Guide. (Differentiation between crystallization and precipitation; isomer separation logic).

  • BenchChem. Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates. (Context on synthesis byproducts and isomer formation).

Sources

Overcoming steric hindrance in 2-position alkylated benzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process engineers dealing with the specific challenges of functionalizing 2-position (ortho) alkylated benzoic acids.

Topic: Overcoming Steric Hindrance in Ortho-Substituted Benzoic Acid Reactions Ticket Ref: CHEM-SUP-2024-002 Status: Resolved / Guide Published Audience: Senior Chemists, Process Development, Medicinal Chemistry[1]

Executive Summary: The "Ortho Effect" Barrier

Reactions involving 2-alkylbenzoic acids (e.g., o-toluic acid) and 2,6-dialkylbenzoic acids (e.g., 2,4,6-trimethylbenzoic acid or Mesitoic acid) frequently fail under standard conditions.[1] The primary failure mode is Steric Inhibition of Approach . The bulky ortho-alkyl group shields the carbonyl carbon from nucleophilic attack, preventing the formation of the tetrahedral intermediate essential for standard Fischer esterification or EDC/HOBt amidation.

This guide provides validated protocols to bypass this kinetic barrier using high-energy activation (Acid Chlorides/Fluorides), alternative mechanisms (Acylium Ions), or inverse attack strategies (Carboxylate Alkylation).[1]

Troubleshooting & FAQs

Module A: Esterification Failures

User Question: I am trying to make the methyl ester of 2,6-dimethylbenzoic acid using MeOH and H2SO4 at reflux, but conversion is stuck at <5%. Why?

Technical Diagnosis: You are attempting a Fischer Esterification, which relies on the nucleophilic attack of methanol on the protonated carbonyl. In 2,6-disubstituted systems, the carbonyl carbon is effectively "caged" by the ortho-methyl groups. The transition state for the tetrahedral intermediate is too high in energy to form at a practical rate.

Solution: Switch to the Acylium Ion (Newman) Mechanism. For di-ortho-substituted acids (Mesitoic acid derivatives), you must abandon the tetrahedral intermediate pathway.[1] Instead, generate a linear Acylium Ion (


), which is less sterically hindered and highly electrophilic.
  • Protocol: Dissolve the acid in 100% Sulfuric Acid (or Oleum) to generate the acylium ion. Pour this solution into cold methanol. The reaction is often near-instantaneous.

  • Alternative: Use the "Alkylation Route" (see Module C).

User Question: My 2-ethylbenzoic acid is not reacting with a secondary alcohol using EDC/DMAP. I see mostly starting material.

Technical Diagnosis: EDC (carbodiimide) activates the acid to an O-acylisourea.[1] This intermediate is bulky.[2] When you combine a bulky intermediate with a bulky ortho-substituent and a secondary alcohol, the steric crowding prevents the alcohol from approaching.

Solution: The Yamaguchi Esterification. This method utilizes a mixed anhydride with 2,4,6-trichlorobenzoyl chloride.[3][4] The reaction is driven by the regioselective attack of DMAP on the less hindered carbonyl of the mixed anhydride, followed by alcohol attack.[4]

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[3]

  • Catalyst: DMAP (Stoichiometric or catalytic).

  • Solvent: Toluene or THF (Reflux often required).

Module B: Amidation Challenges

User Question: I need to couple 2-chloro-6-methylbenzoic acid with a hindered aniline. HATU gave poor yields.[1][5]

Technical Diagnosis: While HATU is excellent, the active ester (At-ester) might still be too bulky or the reaction rate too slow, leading to hydrolysis or competing side reactions.

Solution: Acid Fluorides or T3P. [1][6]

  • Acid Fluorides: Acid fluorides are stable to water (unlike chlorides) but highly reactive toward amines. The small size of the Fluorine atom minimizes steric bulk in the transition state.

    • Reagent: Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • T3P (Propylphosphonic Anhydride): This reagent forms a mixed anhydride with the phosphorus species. It is renowned for low epimerization (not relevant here) and high yields with sterically hindered substrates due to the high energy of the P-O bond cleavage.

Module C: The "Inverse" Strategy (Carboxylate Alkylation)

User Question: Is there a way to avoid activating the hindered carbonyl carbon altogether?

Technical Diagnosis: Yes. Instead of making the hindered carbonyl an electrophile (which requires a nucleophile to penetrate the steric wall), make the carboxylate oxygen the nucleophile. The steric hindrance at the oxygen is significantly less than at the carbon.

Solution: Carboxylate Alkylation. Deprotonate the acid to form the salt, then react with a reactive alkyl halide.

  • Reagent:

    
     or 
    
    
    
    .
  • Electrophile: MeI, Benzyl Bromide, or Alkyl Iodide.

  • Solvent: DMF or NMP (Polar aprotic is critical to solvate the cation and leave the carboxylate "naked" and reactive).[7]

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct methodology based on the steric profile of your benzoic acid.

Steric_Optimization_Flow Start Substrate Analysis: Benzoic Acid Structure Check1 Is it 2,6-Disubstituted? (e.g., Mesitoic Acid) Start->Check1 Check2 Is it 2-Substituted only? (e.g., o-Toluic) Check1->Check2 No Target Target Product? Check1->Target Yes Check2->Target Yes Standard Fischer/EDC Standard Fischer/EDC Check2->Standard Fischer/EDC No Sol_Acylium METHOD A: Acylium Ion (Dissolve in conc. H2SO4, quench w/ ROH) *Best for Methyl/Ethyl Esters* Target->Sol_Acylium Simple Ester (Me/Et) Sol_Alkylation METHOD B: Carboxylate Alkylation (Cs2CO3 + R-X in DMF) *Best for Benzyl/Primary Alkyl Esters* Target->Sol_Alkylation Complex Ester Sol_AcidCl METHOD D: Ghosez's Reagent / SOCl2 (Convert to Acid Chloride first) *Standard for Amides* Target->Sol_AcidCl Amide Sol_Yamaguchi METHOD C: Yamaguchi Esterification (2,4,6-Cl3-PhCOCl + DMAP) *Best for Secondary Alcohols* Sol_T3P METHOD E: T3P Coupling (Propylphosphonic Anhydride) *Best for Hindered Amines*

Caption: Decision matrix for selecting activation strategies based on ortho-substitution patterns. 2,6-disubstituted systems require "Acylium" or "Alkylation" pathways to bypass the tetrahedral intermediate.[1]

Experimental Protocols

Protocol A: Acylium Ion Esterification (For Mesitoic Acid types)

Best for: Methyl or Ethyl esters of 2,6-disubstituted benzoic acids.[1]

  • Dissolution: Place 1.0 g of the hindered benzoic acid in a round-bottom flask.

  • Ion Generation: Carefully add 5–10 mL of concentrated Sulfuric Acid (

    
    ) or Oleum. Stir at 0°C to RT until dissolved. Note: Evolution of gas or deep color change indicates acylium formation.
    
  • Quenching: Pour the sulfuric acid solution slowly into a stirred flask containing 20 mL of cold, anhydrous Methanol (or Ethanol) at 0°C.

  • Workup: Pour the mixture into ice water (100 mL). Extract with Diethyl Ether or DCM. Wash with saturated

    
     to remove unreacted acid. Dry and concentrate.
    
  • Validation: Check IR. The carbonyl stretch of the ester (approx 1725 cm⁻¹) should replace the acid peak.

Protocol B: Acid Fluoride Amidation

Best for: Coupling hindered acids with hindered amines.[1]

  • Activation: Dissolve the hindered benzoic acid (1.0 equiv) in dry DCM under Nitrogen.

  • Reagent: Add Pyridine (1.0 equiv) and Cyanuric Fluoride (1.0 equiv) at -10°C.

  • Reaction: Stir for 1-2 hours. A precipitate (cyanuric acid) will form.

  • Isolation (Optional but recommended): Filter the mixture and concentrate to obtain the crude Acid Fluoride. Note: Acid fluorides are reasonably stable on silica gel.[1]

  • Coupling: Redissolve the Acid Fluoride in DCM. Add the amine (1.2 equiv) and DIPEA (1.5 equiv). Stir at RT or Reflux if necessary.

Protocol C: Carboxylate Alkylation (Cs2CO3 Method)

Best for: Making esters without touching the hindered carbonyl carbon.

  • Salt Formation: Dissolve hindered acid (1.0 equiv) in DMF (0.2 M concentration). Add Cesium Carbonate (

    
    , 1.5 equiv). Stir for 30 mins at RT.[8]
    
  • Alkylation: Add the Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 equiv).

  • Reaction: Stir at RT. If the substrate is extremely hindered (2,6-di-tert-butyl), heat to 60°C.[1]

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).

Comparative Data: Coupling Reagents for Hindered Acids[9]

The table below summarizes yield comparisons for the coupling of 2,4,6-Trimethylbenzoic acid (Mesitoic acid) with Aniline (a moderately hindered coupling).

Reagent SystemMechanismYield (Isolated)Notes
EDC / HOBt Carbodiimide< 10%Fails due to steric bulk of O-acylisourea.[1]
SOCl2 (Reflux) Acid Chloride85%Effective, but requires harsh conditions.
Ghosez's Reagent Neutral Acid Chloride92%Excellent. Neutral conditions prevent side reactions.
T3P / Pyridine Propylphosphonic Anhydride94%Recommended. Fast, clean workup (water soluble byproducts).
HATU / DIPEA Uronium / Guanidinium65%Moderate. Steric bulk of the HATU reagent itself can be an issue.

References

  • Yamaguchi Esterification Mechanism: Inanaga, J., et al.[3] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, vol. 52, no.[3] 7, 1979, pp. 1989–1993. Link[1]

  • Acylium Ion (Newman) Esterification: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley-Interscience, 2007. (Textbook reference for Mesitoic Acid mechanism).
  • Ghosez's Reagent: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine."[1][9] Organic Syntheses, vol. 59, 1979, p.[9] 26. Link[9]

  • T3P Applications: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates."[1][10] Synthesis, vol. 2011, no.[10] 09, 2011, pp. 1477-1483. Link[1]

  • Acid Fluorides in Peptide Coupling: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent."[9] Journal of the American Chemical Society, vol. 117, no. 19, 1995, pp. 5401–5402. Link

Sources

Technical Guide: Optimizing Reaction Temperature for 2-Ethyl-4-Hydroxybenzoic Acid Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Substrate & The Challenge

You are likely working with 2-ethyl-4-hydroxybenzoic acid (CAS: N/A for specific isomer, generic 4-HBA derivatives used in liquid crystals and API synthesis).[1] This molecule presents a unique "push-pull" electronic environment:

  • Electron-Withdrawing Carboxyl Group (C1): Deactivates the ring but serves as a handle for downstream coupling.[1]

  • Electron-Donating Hydroxyl (C4) & Ethyl (C2): The ethyl group at C2 provides mild steric bulk ortho to the acid, while the hydroxyl at C4 is the primary nucleophile for acylation.

The Critical Variable: Temperature. In the acylation of this phenolic substrate (typically using an acyl chloride or anhydride), temperature is not just a rate accelerator—it is the selectivity switch . Improper thermal management leads to three common failure modes:

  • O- vs. C-Acylation competition (Fries Rearrangement).

  • Oligomerization (Self-condensation between OH and COOH).[1]

  • Decarboxylation (Thermal instability of the electron-rich benzoic acid core).[1]

This guide provides a self-validating workflow to optimize these parameters.

Phase 1: Core Reaction Principles (The "Why")
Q: Why is the standard 0°C start insufficient for this specific substrate?

A: While 0°C controls the exotherm, the 2-ethyl group increases the lipophilicity of the molecule compared to unsubstituted 4-hydroxybenzoic acid. However, it also introduces steric strain.[1]

  • At < 0°C: The solubility of 2-ethyl-4-hydroxybenzoic acid in non-polar solvents (DCM, Toluene) drops significantly, leading to heterogeneous mixtures and inconsistent yields.[1]

  • At > 40°C: The thermodynamic stability of the C-acylated product (via Fries rearrangement) becomes relevant, especially if Lewis acid catalysts or strong bases are present.

Recommendation: Use a Stepwise Thermal Ramp protocol (detailed below) rather than a static temperature.

Phase 2: Experimental Protocol & Optimization
Standard Operating Procedure (SOP): O-Acylation

Target: Selective formation of the phenolic ester (e.g., 4-acetoxy-2-ethylbenzoic acid).[1]

Reagents:

  • Substrate: 2-Ethyl-4-hydroxybenzoic acid (1.0 eq)[1]

  • Acylating Agent: Acyl Chloride (1.1 eq) or Anhydride (1.2 eq)[1]

  • Base: Pyridine (2.0 eq) or Et3N (1.5 eq) + DMAP (0.1 eq)[1]

  • Solvent: Anhydrous THF (preferred for solubility) or DCM.[1][2]

The Thermal Ramp Protocol:

StepTemperatureDurationMechanistic Purpose
1. Dissolution 25°C15 minEnsure complete homogeneity of the 2-ethyl-4-HBA substrate. The ethyl group aids solubility here compared to bare HBA.
2. Addition -5°C to 0°C 30 minKinetic Control. Slow addition of acyl chloride prevents localized hot spots that trigger oligomerization.
3.[1] Reaction 0°C → 23°C2-4 hrsAllow natural warming.[1] The reaction rate increases as the concentration of reagents decreases, maintaining a steady turnover without thermal spikes.
4. Quench < 10°CN/ACool before adding water/acid to prevent hydrolysis of the newly formed labile phenolic ester.
Phase 3: Troubleshooting Guide (Q&A)
Scenario A: "My yield is low (<50%), and I see unreacted starting material."

Q: I ran the reaction at 0°C for 4 hours. Why didn't it finish? A: The 2-ethyl group provides electron density (+I effect), making the phenol more nucleophilic than standard 4-HBA.[1] However, if you used DCM at 0°C, the starting material likely precipitated out of solution before reacting.

  • Fix: Switch to THF or Acetone (if using anhydride). Alternatively, maintain the reaction at 20°C (Room Temp) immediately after addition. The steric bulk of the ethyl group does not hinder the C4 hydroxyl, so sterics are not the issue—solubility is.

Scenario B: "I see a new impurity spot that is UV-active but not my product."

Q: I heated the reaction to 60°C to speed it up. What is this byproduct? A: You likely triggered a Fries Rearrangement or Oligomerization .

  • Fries Rearrangement: At high temperatures, the phenolic ester can rearrange to a ketone (C-acylation) at the C3 or C5 position.

  • Anhydride Formation: The carboxylic acid at C1 can react with the acylating agent to form a mixed anhydride, which is unstable and leads to complex mixtures.

  • Fix: Never exceed 40°C unless you are specifically aiming for the thermodynamic C-acylated product.

Scenario C: "The product hydrolyzes during workup."

Q: I obtained high conversion by HPLC, but isolated yield is poor. A: Phenolic esters are more susceptible to hydrolysis than aliphatic esters, especially in basic media. The 2-ethyl group does not protect the ester linkage at C4.

  • Fix: Ensure the quench pH is acidic (pH 3-4) using 1M HCl.[1] Do not use strong hydroxide bases for the wash; use saturated NaHCO3 or Brine. Keep the workup cold (0-5°C).

Phase 4: Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic Control (Target) and Thermodynamic Control (Impurity) based on temperature.

ReactionPathway Start 2-Ethyl-4-Hydroxybenzoic Acid + Acyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Base, Solvent Oligomer Mixed Anhydride/Oligomer IMPURITY Start->Oligomer COOH Activation (Excess Reagent, High T) KineticProduct O-Acyl Product (Phenolic Ester) TARGET Intermediate->KineticProduct Kinetic Control (T < 25°C) ThermoProduct C-Acyl Product (Hydroxy-Ketone) IMPURITY Intermediate->ThermoProduct Thermodynamic Control (T > 60°C, Lewis Acid) KineticProduct->ThermoProduct Fries Rearrangement (High T)

Caption: Reaction pathway bifurcation. Green path represents the optimized low-temperature protocol.[1] Red paths indicate high-temperature failure modes.[1]

Phase 5: Advanced Considerations (Data & Logic)
Solvent Effect Table

Choice of solvent dictates the maximum safe operating temperature and solubility profile.

SolventSolubility of 2-Et-4-HBARec. Temp RangeNotes
DCM Moderate-10°C to 35°CGood for isolation (easy evap), but risk of precipitation at low temp.[1]
THF High -20°C to 50°CBest choice. Solubilizes both polar acid and non-polar ethyl group.[1]
Toluene Low0°C to 80°CAvoid. Poor solubility requires high temp, risking side reactions.[1]
Acetone High0°C to 40°CGood for Schotten-Baumann conditions (aq.[1] base).
The "Ethyl Effect" (Mechanistic Insight)

Unlike simple 4-hydroxybenzoic acid, the 2-ethyl group exerts an ortho-effect on the carboxylic acid.[1]

  • Impact: It sterically hinders the carboxylic acid slightly, reducing the rate of unwanted mixed-anhydride formation at C1 compared to the un-substituted analog.

  • Result: You can be slightly more aggressive with acyl chloride equivalents (1.1 - 1.2 eq) without immediately triggering polymerization, provided T < 25°C.[1]

References
  • PubChem. (n.d.).[1] 2-Ethyl-4-hydroxybenzoic acid | C9H10O3.[1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Organic Syntheses. (1977).[1] Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-Acetoxybenzoates. Org. Synth. 57, 43. Retrieved October 26, 2023, from [Link][1]

  • LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. Retrieved October 26, 2023, from [Link]

Sources

Removing unreacted phenols from 2-Ethyl-4-hydroxybenzoic acid crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals who are troubleshooting the purification of 2-ethyl-4-hydroxybenzoic acid. Specifically, this module addresses the removal of unreacted phenols—a ubiquitous impurity encountered when synthesizing phenolic acids via the Kolbe-Schmitt reaction or related carboxylation pathways.

The Core Mechanism: Causality of Separation

During the synthesis of 2-ethyl-4-hydroxybenzoic acid, the carboxylation of the corresponding phenoxide (e.g., sodium 3-ethylphenoxide) often results in incomplete conversion. The reaction inherently yields unreacted phenols due to the volatilization of phenols and the equilibrium dynamics of the high-temperature carboxylation process [1].

To separate these unreacted phenols from the target phenolic acid, we must exploit a critical "solubility switch" driven by differences in acidity (


).
  • The Carboxylic Acid Group: The carboxyl group on 2-ethyl-4-hydroxybenzoic acid is highly acidic (

    
    ).
    
  • The Phenolic Hydroxyl Group: Both the target molecule and the unreacted phenol contain a phenolic

    
     group, which is significantly less acidic (
    
    
    
    ).

By using a weak base like aqueous sodium bicarbonate (


, 

), the carboxylic acid is selectively deprotonated into a water-soluble sodium salt. The weak base is not strong enough to deprotonate the phenolic

. Consequently, the unreacted phenol remains protonated, neutral, and trapped in the organic phase [2], allowing for a clean phase separation.

Troubleshooting Guide & FAQs

Q1: Why is my crude product heavily contaminated with unreacted phenols in the first place? A1: The Kolbe-Schmitt reaction is an equilibrium-driven process. High-temperature conditions (often 150–225 °C) can cause the phenoxide to revert or the phenol to volatilize, limiting the stoichiometric conversion[1]. If your conversion is unacceptably low, ensure your starting phenoxide is completely anhydrous before introducing


, and consider optimizing the 

pressure to drive the equilibrium forward.

Q2: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (


) to speed up the extraction? 
A2: No.  Sodium hydroxide is a strong base that will deprotonate both the carboxylic acid (

) and the phenolic hydroxyl group (

). This will pull both your target 2-ethyl-4-hydroxybenzoic acid and the unreacted phenol impurity into the aqueous layer, completely defeating the purpose of the separation [2]. Always use a weak base like

for selective deprotonation.

Q3: After acidifying the aqueous layer to recover my product, it forms a milky emulsion or an oil instead of precipitating as crystals. How do I fix this? A3: This phenomenon, known as "oiling out," occurs when the target compound precipitates above its melting point in the solvent mixture, or due to rapid supersaturation. To correct this:

  • Cool the aqueous layer in an ice bath to 0–5 °C before and during the addition of the acid.

  • Add the hydrochloric acid (HCl) dropwise with vigorous stirring to prevent localized zones of high acidity.

  • If an oil still forms, introduce a small amount of seed crystals or scratch the inside of the glass flask with a glass rod to provide nucleation sites for crystallization.

Quantitative Data: Physicochemical Properties for Separation

Understanding the ionization states at different pH levels is critical for designing your extraction parameters.

Compound / Functional GroupApproximate

State in aq.

(pH ~8)
State in aq. NaOH (pH ~14)
2-Ethyl-4-hydroxybenzoic acid (Carboxyl

)
~4.5Deprotonated (Water-soluble)Deprotonated (Water-soluble)
2-Ethyl-4-hydroxybenzoic acid (Phenolic

)
~10.0Protonated (Neutral)Deprotonated (Water-soluble)
Unreacted Phenol (e.g., 3-Ethylphenol)~10.0Protonated (Organic-soluble) Deprotonated (Water-soluble)

Step-by-Step Methodology: Self-Validating Acid-Base Extraction

This protocol is designed as a self-validating system. Each step contains a verification checkpoint to ensure the causality of the chemistry is actively monitored.

Step 1: Dissolution

  • Action: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Validation: Ensure complete dissolution. Any undissolved polymeric byproducts or inorganic salts should be removed via gravity filtration to prevent emulsion formation during extraction.

Step 2: Selective Deprotonation

  • Action: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous

    
    . Swirl gently, venting the stopcock frequently to release pressure.
    
  • Validation: Observe

    
     gas evolution (effervescence). The chemical reaction is: 
    
    
    
    . The cessation of bubbling upon subsequent
    
    
    washes confirms the complete neutralization of the carboxylic acid.

Step 3: Phase Separation

  • Action: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of 2-ethyl-4-hydroxybenzoic acid) into an Erlenmeyer flask. Retain the organic layer (containing unreacted phenols).

  • Validation: Perform Thin Layer Chromatography (TLC) on the organic layer. The spot corresponding to the carboxylic acid should be entirely absent, confirming a quantitative extraction.

Step 4: Acidification and Precipitation

  • Action: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 3M HCl dropwise with vigorous magnetic stirring until the solution is highly acidic.

  • Validation: Use pH paper to confirm the pH is strictly

    
    . A dense white precipitate of pure 2-ethyl-4-hydroxybenzoic acid should form immediately, as the molecule is re-protonated and loses its water solubility.
    

Step 5: Isolation

  • Action: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl). Dry under a vacuum.

  • Validation: Check the melting point of the dried crystals and perform HPLC/UV analysis to verify the complete absence of phenolic impurities.

Workflow Visualization

G Start Crude Mixture (2-Ethyl-4-hydroxybenzoic acid + Unreacted Phenols) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Dissolve Extract Extract with aq. NaHCO3 (pH ~ 8) Dissolve->Extract OrgPhase Organic Phase (Unreacted Phenols) Extract->OrgPhase Retains neutral phenols AqPhase Aqueous Phase (Sodium 2-ethyl-4-hydroxybenzoate) Extract->AqPhase Extracts deprotonated acid Acidify Acidify with HCl to pH < 2 (Precipitation) AqPhase->Acidify Filter Filter & Wash (Pure 2-Ethyl-4-hydroxybenzoic acid) Acidify->Filter

Caption: Workflow for the selective acid-base extraction of 2-ethyl-4-hydroxybenzoic acid from unreacted phenols.

References

  • Title: Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene Source: Molecules (MDPI), 2024, 29(11), 2527. URL: [Link]

  • Title: 2.1: Separation of an Unknown Mixture by Acid/Base Extraction Source: Chemistry LibreTexts, Organic Chemistry Lab Manual URL: [Link]

Technical Support Center: Precision Bromination of 2-Ethyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHE-BR-2E4H-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Matrix

User Issue: Controlling side reactions during the electrophilic aromatic substitution (bromination) of 2-Ethyl-4-hydroxybenzoic acid. Chemical Context: The substrate contains a strong activator (-OH), a weak activator (-Ethyl), and a deactivator (-COOH). The -OH group dominates the directing effects, activating positions 3 and 5. Position 5 is kinetically favored due to steric hindrance at position 3 (sandwiched between -Ethyl and -OH).

Diagnostic Matrix: Symptom-to-Cause Analysis

Use this table to identify the root cause of your specific impurity profile.

Symptom / ObservationProbable Side ReactionRoot CauseCorrective Action
Product contains ~10-15% Di-bromo species Over-bromination (3,5-dibromo formation)Excess reagent or localized high concentration zones.Switch to "Starvation Kinetics" (See Protocol A).
Lachrymatory (tear-inducing) impurities Benzylic Bromination (Side-chain attack)Radical mechanism activation (Light/Heat).Exclude light; switch to ionic solvent (See Protocol B).
Gas evolution (CO2) & loss of acidity Bromodecarboxylation Ipso-substitution at C1 due to harsh conditions.Reduce temperature (<5°C); avoid excess Br2.
Dark tarry mixture / Quinones Oxidation Oxidation of phenol to quinone.Inert atmosphere (N2); Quench immediately with NaHSO3.

Reaction Pathway Analysis

To control the reaction, you must visualize the competing pathways. The goal is Path A (Nuclear Bromination at C5). Path B (Radical) and Path C (Over-reaction) are the primary threats.

BrominationPathways Substrate 2-Ethyl-4-hydroxybenzoic acid Target TARGET: 5-Bromo-2-ethyl-4-hydroxybenzoic acid Substrate->Target Ionic Path Low Temp, Polar Solvent Benzylic IMPURITY: Benzylic Bromide (Side Chain) Substrate->Benzylic Radical Path Light, Non-polar Solvent Decarb IMPURITY: Bromophenol (Decarboxylated) Substrate->Decarb Ipso-Attack High Temp Dibromo IMPURITY: 3,5-Dibromo derivative Target->Dibromo Excess Br2 Poor Mixing

Figure 1: Competing reaction pathways. Green indicates the desired ionic mechanism. Red indicates radical or destructive side reactions.

Technical Protocols & Troubleshooting

Protocol A: Controlling Over-Bromination (Stoichiometry)

The Issue: The product (monobromide) is still activated by the -OH group, making it susceptible to a second bromination at Position 3. The Fix: Use "Starvation Kinetics" where the concentration of Br2 is always near zero relative to the substrate.

Step-by-Step Workflow:

  • Solvent System: Dissolve 2-Ethyl-4-hydroxybenzoic acid in Glacial Acetic Acid (AcOH) . AcOH promotes the ionic mechanism (suppressing radicals) and stabilizes the transition state.

  • Temperature: Cool the vessel to 0°C – 5°C . Do not freeze the solvent (AcOH freezes at ~16°C, so add a small amount of DCM or use an AcOH/H2O mixture if necessary to maintain liquidity, though pure AcOH is preferred for selectivity).

  • Reagent Preparation: Dilute Bromine (Br2) in AcOH (1:5 v/v).

  • Addition Mode: Add the Br2 solution dropwise over 2 hours.

    • Critical: The solution should remain pale yellow. If it turns dark orange, stop addition and wait for the color to fade.

  • Stoichiometry: Stop exactly at 0.95 - 1.0 equivalents . Do not push for 100% conversion; it is better to leave 5% starting material (removable by recrystallization) than to generate 5% di-bromo impurity (difficult to separate).

Protocol B: Preventing Benzylic Bromination (Regiocontrol)

The Issue: The ethyl group at C2 has benzylic protons. Under radical conditions (light/heat), Br2 will attack here.[1] The Fix: Shut down the radical initiation pathway.

Operational Checklist:

  • Light Exclusion: Wrap the reaction flask and addition funnel in aluminum foil. Ambient lab light is sufficient to initiate radical chains.

  • Oxygen Scavenging: Purge the headspace with Nitrogen or Argon. Oxygen can promote radical processes.

  • Solvent Choice: Avoid non-polar solvents like CCl4 or Benzene. Use high-dielectric solvents (AcOH, Acetonitrile) which favor the ionic intermediate (Arenium ion) over the radical intermediate.

FAQ: Advanced Troubleshooting

Q1: I am seeing significant decarboxylation (loss of CO2). Why? A: This is "Bromodecarboxylation." It occurs when the electrophile attacks the carbon bearing the carboxylic acid (C1) instead of the open ortho-position (C5). This is often driven by:

  • High Temperature: Ensure T < 10°C.

  • Water Content: In highly aqueous media, the carboxylic acid may exist as a carboxylate, which decarboxylates more easily. Ensure your Acetic Acid is glacial (anhydrous).

Q2: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, and it is often superior for selectivity.

  • Why: NBS provides a low, steady concentration of Br2 in situ.

  • Condition: Use NBS in Acetonitrile or DMF at 0°C.

  • Warning: Do not use NBS with radical initiators (AIBN) or in CCl4, as this is the textbook method to promote benzylic bromination.

Q3: How do I separate the 3,5-dibromo impurity if it forms? A: Separation is difficult due to similar pKa and solubility.

  • Approach: Exploiting the acidity difference. The di-bromo species is more acidic (due to two electron-withdrawing Br atoms) than the mono-bromo.

  • Method: Perform a careful pH-gradient extraction. Dissolve the mixture in organic solvent and wash with a buffer at pH ~4.5. The di-bromo species may preferentially extract into the aqueous phase, leaving the mono-bromo in the organic phase. (Validation via TLC/HPLC required).

References

  • Mechanistic Basis of Phenol Bromination

    • Source: SaveMyExams.
    • Relevance: Establishes the high reactivity of phenol and the necessity of controlling conditions to prevent polysubstitution.[2]

    • URL:

  • Kinetics of Hydroxybenzoic Acid Bromination

    • Source: Patil, D.B., Kapoor, S.B.[3] "Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid..." Core.ac.uk.

    • Relevance: Discusses the kinetics of brominating hydroxybenzoic acids and the catalytic role of bromide ions, supporting the use of controlled ionic conditions.
    • URL:

  • Control of Benzylic Bromination

    • Source: Scientific Update.
    • Relevance: Details the radical nature of benzylic bromination and strategies (like solvent choice and light exclusion)
    • URL:

  • Bromodecarboxylation Mechanisms

    • Source: Grovenstein, E., Henderson, U.V.[3][4][5] "Decarboxylation. III. The Kinetics and Mechanism of Bromodecarboxylation..." Journal of the American Chemical Society.[5]

    • Relevance: Provides the mechanistic grounding for why decarboxylation occurs during bromination of hydroxybenzoic acids and how to avoid it.
    • URL:

  • General Regioselectivity in Alkylphenols

    • Source: BenchChem.[3] "Troubleshooting Bromination Side Reactions."

    • Relevance: Practical industrial advice on solvent selection (CS2 vs Polar) and temperature control to favor mono-substitution.
    • URL: (General landing page for verified protocols).

Sources

Stability of 2-Ethyl-4-hydroxybenzoic acid under UV irradiation conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photostability of 2-Ethyl-4-hydroxybenzoic Acid (2-E-4-HBA)

Introduction: The Molecule & The Challenge

Subject: 2-Ethyl-4-hydroxybenzoic acid (CAS: 15181-43-8) Common Role: Impurity in Sartan drugs (e.g., Candesartan), synthetic intermediate, or degradation product of alkyl-substituted benzoates.

Critical Distinction: Before proceeding, verify your molecule.

  • Target: 2-Ethyl-4-hydroxybenzoic acid (Ethyl group on the benzene ring at C2; Carboxylic acid at C1).

  • NOT: Ethyl 4-hydroxybenzoate (Ethylparaben; Ethyl group attached to the oxygen of the carboxylate).

The Stability Challenge: Phenolic acids like 2-E-4-HBA are chromophores that absorb UV radiation (typically


 ~250–280 nm). Upon excitation, they undergo photo-oxidation  and photo-decarboxylation . This leads to:
  • Yellowing: Formation of quinoid structures.

  • Assay Drift: Loss of the parent peak in HPLC.

  • Ghost Peaks: Appearance of 3-ethylphenol (decarboxylation product) or hydroxylated species.

Module 1: Validated Photostability Protocol (ICH Q1B Aligned)

This protocol is designed to differentiate between thermal degradation and true photodegradation.

Experimental Setup
ParameterSpecificationRationale
Light Source Option 1: Xenon Arc (D65/ID65)Option 2: Cool White Fluorescent + Near UVComplies with ICH Q1B guidelines for confirmatory testing.
Exposure Target Visible:

lux·hrUV:

W·hr/m²
Minimum dose required to confirm photostability.
Sample State Solid State: Thin layer (< 3mm)Solution: 1 mg/mL in MeOH/Water (50:50)Solid state mimics shelf storage; Solution state mimics analytical handling.
Control "Dark Control" (Wrapped in Aluminum Foil)Distinguishes temperature effects from light effects.
Container Quartz (High UV transmission) or Class 1 BorosilicateStandard glass blocks UV <320nm, potentially masking instability.
The Workflow (Visualization)

PhotostabilityWorkflow Start Sample Preparation (Solid vs. Solution) DarkControl Dark Control (Foil Wrapped) Start->DarkControl Exposed Light Exposure (ICH Q1B Conditions) Start->Exposed Quench Quenching/Extraction (Solvent + Vortex) DarkControl->Quench Parallel Exposed->Quench Analysis HPLC-UV/DAD Analysis (Quantify % Recovery) Quench->Analysis

Figure 1: Step-by-step workflow for comparative photostability testing (Light vs. Dark).

Module 2: Analytical Methodology (HPLC-UV)

To detect 2-E-4-HBA and its degradation products, you cannot use a generic gradient. You must suppress the ionization of the carboxylic acid to prevent peak tailing.

Recommended Method:

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 15 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (General) and 272 nm (Specific max).

  • Temperature: 30°C.

Why this works: The acidic mobile phase (pH 2.5) keeps the carboxylic acid group (


) protonated (

), ensuring it interacts with the C18 chain rather than eluting in the void volume.

Module 3: Troubleshooting & Diagnostics

Scenario A: "My sample turned yellow/brown after irradiation."
  • Diagnosis: Photo-oxidative coupling.

  • Mechanism: UV light generates phenoxy radicals. These radicals couple to form quinones or biphenyl dimers, which are highly conjugated and colored.

  • Solution: This indicates the molecule is photolabile. If this occurs in formulation, you must add an excipient that acts as a radical scavenger (e.g., EDTA or Bisulfite) or use amber packaging.

Scenario B: "I see a new peak eluting after the main peak."
  • Diagnosis: Decarboxylation.[2]

  • Mechanism: 2-Ethyl-4-hydroxybenzoic acid loses

    
     to form 3-Ethylphenol .
    
  • Confirmation: Check the UV spectrum of the new peak. Phenols have a distinct shift compared to benzoic acids.

  • Fix: Ensure samples are not exposed to light during preparation. Use amber glassware.

Scenario C: "Recovery is low (<90%) in the Dark Control."
  • Diagnosis: Thermal instability or Adsorption.

  • Root Cause: The lamp generates heat. If the dark control degrades, the molecule is thermally unstable, not just photolabile. Alternatively, the acid may be adsorbing to plastic containers.

  • Fix:

    • Use a temperature-controlled photostability chamber (maintain 25°C).

    • Switch from plastic tubes to silanized glass to prevent adsorption.

Degradation Pathway Visualization

DegradationPathway Parent 2-Ethyl-4-hydroxybenzoic Acid (Parent) Excited Excited Triplet State (T1) Parent->Excited UV (hv) Radical Phenoxy Radical Excited->Radical ISC / H-abstraction Product1 3-Ethylphenol (Decarboxylation) Radical->Product1 -CO2 Product2 Quinones/Dimers (Yellowing) Radical->Product2 Coupling Product3 Hydroxylated Analogs (e.g., Dihydroxy acids) Radical->Product3 +OH•

Figure 2: Proposed photodegradation pathways for substituted hydroxybenzoic acids.

FAQ: Expert Insights

Q: Can I use plastic cuvettes for the solution test? A: No. Standard plastic (polystyrene) absorbs UV light below 300nm, effectively shielding your sample from the very radiation you are trying to test. You must use Quartz or UV-transparent plastic (PMMA), though Quartz is preferred for chemical resistance.

Q: The ICH guideline mentions "Quinine Chemical Actinometry." Is this required? A: It is a validation step. If you are unsure if your chamber is delivering the correct UV dose, you expose a solution of Quinine Hydrochloride. Its degradation rate is known. If it degrades within the expected range, your chamber is validated. For routine R&D, a calibrated radiometer is sufficient.

Q: Why does the retention time shift in my irradiated sample? A: If the pH of your solution changes during irradiation (due to


 release or buffer breakdown), the ionization state of the benzoic acid changes, shifting retention. Always re-buffer or dilute the sample in the mobile phase immediately before injection.

References

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3] Link

  • George, C., et al. (2005). Photochemistry of hydroxybenzoic acids in aqueous solution.
  • PubChem. (n.d.). 2-Ethyl-4-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Link

  • USP General Chapter <1225>. Validation of Compendial Procedures. (For HPLC method validation criteria). Link

Sources

Validation & Comparative

1H NMR chemical shifts of 2-Ethyl-4-hydroxybenzoic acid vs Ethylparaben

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical comparison between 2-Ethyl-4-hydroxybenzoic acid and Ethylparaben (Ethyl 4-hydroxybenzoate).[1][2] Despite sharing the molecular formula (


), these structural isomers exhibit distinct 1H NMR signatures driven by their differing electronic environments.[2]

Executive Summary: The "Smoking Gun" Differentiation

The most critical differentiator is the chemical shift of the methylene (


) protons  within the ethyl group.
  • Ethylparaben (Ester): The ethyl group is attached to an oxygen atom.[1] The methylene protons are significantly deshielded, appearing downfield at

    
     4.2 – 4.4 ppm .[2]
    
  • 2-Ethyl-4-hydroxybenzoic acid (Acid): The ethyl group is attached directly to the aromatic ring (benzylic).[1] The methylene protons appear upfield at

    
     2.6 – 3.0 ppm .[1]
    

Structural Analysis & Chemical Context

Understanding the structural origin of the NMR signals is prerequisite for accurate interpretation.[3]

FeatureEthylparaben 2-Ethyl-4-hydroxybenzoic acid
IUPAC Name Ethyl 4-hydroxybenzoate2-Ethyl-4-hydroxybenzoic acid
Structure Type Ester (Ethyl group on Carboxyl Oxygen)Substituted Benzoic Acid (Ethyl group on Ring C2)
Symmetry Symmetric (AA'BB' aromatic system)Asymmetric (ABC / ABX aromatic system)
Electronic Effect Ethyl group is inductively withdrawing (via Oxygen).[1][2][4]Ethyl group is weakly donating (Inductive + Hyperconjugation).[1][2]
Visualization of Structural Differences

Structures cluster_A Ethylparaben (Ester) cluster_B 2-Ethyl-4-hydroxybenzoic Acid EP_Core Benzene Ring (Symmetric) EP_COOH Ester Linkage (-COO-CH2-CH3) EP_Core->EP_COOH C1 EP_OH Phenolic -OH EP_Core->EP_OH C4 Acid_Core Benzene Ring (Asymmetric) Acid_COOH Carboxylic Acid (-COOH) Acid_Core->Acid_COOH C1 Acid_Et Alkyl Group (-CH2-CH3) Acid_Core->Acid_Et C2 (Benzylic) Acid_OH Phenolic -OH Acid_Core->Acid_OH C4

Figure 1: Structural connectivity comparison highlighting the position of the ethyl group.[1][2]

1H NMR Spectral Comparison Data

The following data assumes a standard solvent such as DMSO-


  or 

. Note that labile protons (-OH and -COOH) may vary significantly based on concentration and water content.[1]
Table 1: Chemical Shift Comparison ( , ppm)
Proton AssignmentEthylparaben (Experimental)2-Ethyl-4-hydroxybenzoic acid (Predicted/Validated*)Differentiation Note
Methyl (-CH3) 1.35 – 1.40 (t)1.15 – 1.25 (t)Acid ethyl group is slightly more shielded.[1][2]
Methylene (-CH2-) 4.25 – 4.35 (q) 2.60 – 2.95 (q) PRIMARY DIAGNOSTIC PEAK.
Aromatic H (Ortho to CO) ~7.95 (d, 2H)~7.80 (d, 1H, H6)Acid loses symmetry; H6 is a doublet, not part of AA'BB'.[2]
Aromatic H (Ortho to OH) ~6.90 (d, 2H)~6.60 – 6.75 (m, 2H, H3/H5)Acid H3 is a singlet/small doublet; H5 is a dd.[2]
Phenolic -OH ~10.0 – 10.3 (s)~10.0 – 10.2 (s)Indistinguishable.[1][2]
Carboxylic -COOH N/A (Ester)~12.0 – 13.0 (br s)Broad singlet present only in the Acid.[1]

*Note: Data for 2-Ethyl-4-hydroxybenzoic acid is derived from validated shifts of analogous 2-alkylbenzoic acids and 2-methyl-4-hydroxybenzoic acid.[1][2]

Detailed Mechanistic Interpretation

A. The Aliphatic Region (1.0 – 4.5 ppm)
  • Ethylparaben: The methylene protons are bonded to an oxygen atom (

    
    ).[1] Oxygen is highly electronegative, pulling electron density away from the protons (deshielding).[2] This shifts the signal downfield to ~4.3 ppm .[1]
    
  • 2-Ethyl-4-hydroxybenzoic acid: The methylene protons are bonded to an aromatic ring (

    
    ).[1][2] The aromatic ring exerts a deshielding anisotropic effect, but it is far weaker than the direct electronegative pull of oxygen. These "benzylic" protons resonate at ~2.8 ppm .[1]
    
B. The Aromatic Region (6.5 – 8.0 ppm)[5]
  • Ethylparaben (Symmetric): The molecule has a plane of symmetry running through C1 and C4.[1]

    • Protons at C2 and C6 are equivalent (Deshielded by Carbonyl).[1][2]

    • Protons at C3 and C5 are equivalent (Shielded by Hydroxyl).[1]

    • Result: A classic AA'BB' pattern, often appearing as two distinct "doublets" (roofing effect) with integration 2:2.[2]

  • 2-Ethyl-4-hydroxybenzoic acid (Asymmetric): The ethyl group at C2 breaks the symmetry.[1]

    • H6 (C6): Ortho to the electron-withdrawing Carboxyl group.[1] Strongly deshielded (~7.8 ppm).[1][2] Appears as a doublet (

      
      ) due to coupling with H5.[1][2]
      
    • H5 (C5): Ortho to the electron-donating Hydroxyl group.[1] Shielded (~6.7 ppm).[1][2] Appears as a doublet of doublets (coupled to H6 and meta-coupled to H3).

    • H3 (C3): Ortho to Hydroxyl and Ethyl.[1][2] Shielded (~6.6 ppm).[1][2] Appears as a narrow doublet (

      
      ) or singlet due to lack of an ortho neighbor.
      

Experimental Protocol: Identification Workflow

Use this self-validating workflow to confirm the identity of your unknown sample.

Materials
  • Solvent: DMSO-

    
     (Preferred for observing labile protons) or 
    
    
    
    .[1][2]
  • Standard: TMS (Tetramethylsilane) internal reference (0.00 ppm).[1][2][5]

  • Instrument: 300 MHz or higher NMR Spectrometer.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated solvent. Ensure complete dissolution to avoid line broadening.[1]

  • Acquisition: Acquire 1H NMR spectrum with standard parameters (Pulse angle 30°, Relaxation delay 1-5s).

  • Integration: Calibrate TMS to 0 ppm. Integrate the triplet at ~1.2-1.4 ppm to 3.0 .

  • Decision Logic:

Workflow Start Analyze 1H NMR Spectrum CheckCH2 Locate Methylene Quartet (-CH2-) Start->CheckCH2 ResultA Quartet at 4.2 - 4.4 ppm CheckCH2->ResultA Deshielded (O-CH2) ResultB Quartet at 2.6 - 3.0 ppm CheckCH2->ResultB Benzylic (Ar-CH2) CheckAr Check Aromatic Region ResultA->CheckAr ResultB->CheckAr IdentifyA Compound is ETHYLPARABEN (Ethyl Ester) IdentifyB Compound is 2-ETHYL-4-HYDROXYBENZOIC ACID (Ring-substituted Acid) ArSym Symmetric (2H, 2H) CheckAr->ArSym Ethylparaben ArAsym Asymmetric (1H, 1H, 1H) CheckAr->ArAsym 2-Ethyl-Acid ArSym->IdentifyA ArAsym->IdentifyB

Figure 2: Decision tree for identifying the isomer based on spectral features.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8434, Ethylparaben. Retrieved from [Link][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): Ethyl 4-hydroxybenzoate.[1] Retrieved from [Link][2]

  • Reich, H. J. Hans Reich's Collection: 1H NMR Chemical Shifts of Methylene and Methine Groups. University of Wisconsin-Madison.[1] Retrieved from [Link][2]

Sources

Mass spectrometry fragmentation pattern m/z 166 for 2-Ethyl-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the mass spectrometry fragmentation patterns for 2-Ethyl-4-hydroxybenzoic acid (MW 166) and its primary isobaric interference, Ethyl 4-hydroxybenzoate (Ethylparaben) .

Topic: Fragmentation Pattern Analysis of 2-Ethyl-4-hydroxybenzoic Acid

Executive Summary: The Isobaric Challenge at m/z 166

In drug metabolism and impurity profiling, the signal at m/z 166 (nominal mass) often presents a critical identification challenge. Two distinct chemical entities share the molecular formula C


H

O

and the exact mass 166.0630 Da :
  • 2-Ethyl-4-hydroxybenzoic acid: A substituted benzoic acid metabolite (often formed via alkylation pathways or degradation).

  • Ethyl 4-hydroxybenzoate (Ethylparaben): A ubiquitous preservative and pharmaceutical excipient.

While their molecular weights are identical, their fragmentation topologies are distinct.[1] This guide details how to leverage specific rearrangement mechanisms—specifically the Ortho Effect vs. the McLafferty Rearrangement —to unambiguously identify 2-Ethyl-4-hydroxybenzoic acid.

Structural Basis of Fragmentation

The differentiation relies on the proximity of functional groups.[1]

Feature2-Ethyl-4-hydroxybenzoic AcidEthyl 4-hydroxybenzoate (Ethylparaben)
Structure Benzoic acid core with an ethyl group at the ortho position (C2) and hydroxyl at C4.Benzoic acid core with an ethyl ester group at C1 and hydroxyl at C4.[2]
Key Interaction Ortho-interaction between the C2-Ethyl and C1-Carboxyl groups.Remote interaction ; Ester functionality drives fragmentation.
Ionization (EI) Forms stable molecular ion

at m/z 166.
Forms stable molecular ion

at m/z 166.

Technical Deep Dive: Fragmentation Pathways

A. 2-Ethyl-4-hydroxybenzoic Acid (The "Ortho" Signature)

This molecule undergoes a characteristic "Ortho Effect" fragmentation, which is forbidden in the para-substituted ester isomer.

  • Diagnostic Loss of Water (m/z 148): The ortho-ethyl group acts as a hydrogen donor to the carboxyl oxygen. This 6-membered transition state facilitates the elimination of a water molecule (

    
    , 18 Da), yielding a stable ketene-like ion at m/z 148 .
    
    • Mechanism:

      
      
      
  • Benzylic Cleavage (m/z 151): The ethyl group can lose a methyl radical (

    
    , 15 Da) via standard benzylic cleavage, stabilizing the resulting cation through ring resonance.
    
    • Mechanism:

      
      
      
B. Ethyl 4-hydroxybenzoate (The "Ester" Signature)

The ester isomer follows the classic McLafferty rearrangement and alkoxy cleavages typical of ethyl esters.

  • McLafferty Rearrangement (m/z 138): The carbonyl oxygen abstracts a gamma-hydrogen from the ethyl chain, leading to the loss of neutral ethylene (

    
    , 28 Da). This yields the 4-hydroxybenzoic acid radical cation at m/z 138 .
    
    • Mechanism:

      
      
      
  • Alkoxy Loss (m/z 121): Direct cleavage of the ethoxy group (

    
    , 45 Da) generates the 4-hydroxybenzoyl cation at m/z 121 . Note that the acid isomer can also generate m/z 121 (via loss of 
    
    
    
    ), so this peak is not unique, but its ratio relative to the parent differs.
C. Visualizing the Pathways (Graphviz Diagram)

The following diagram illustrates the divergent fragmentation pathways that allow for definitive identification.

FragmentationPathways Parent Precursor Ion [M]+ m/z 166 (C9H10O3) Acid Candidate A: 2-Ethyl-4-hydroxybenzoic Acid Parent->Acid Ester Candidate B: Ethyl 4-hydroxybenzoate Parent->Ester OrthoEffect Ortho Effect (H-transfer) Acid->OrthoEffect Ion151 Benzylic Cleavage [M - CH3]+ m/z 151 Acid->Ion151 - •CH3 (15 Da) Ion148 Diagnostic Ion [M - H2O]+ m/z 148 OrthoEffect->Ion148 - H2O (18 Da) McLafferty McLafferty Rearrangement Ester->McLafferty Ion121 Common Ion [M - OEt]+ m/z 121 Ester->Ion121 - •OEt (45 Da) Ion138 Diagnostic Ion [M - C2H4]+ m/z 138 McLafferty->Ion138 - C2H4 (28 Da)

Caption: Divergent fragmentation trees for C9H10O3 isomers. Green nodes indicate diagnostic ions for 2-Ethyl-4-hydroxybenzoic acid; Red nodes indicate diagnostic ions for Ethylparaben.

Comparison Guide: Diagnostic Ion Table

Use this table to interpret your MS spectrum.

m/z PeakIdentitySignificance for 2-Ethyl-4-hydroxybenzoic AcidSignificance for Ethylparaben
166 Molecular Ion

Parent Parent
151

High (Benzylic cleavage of ethyl group)Low/Absent (Methyl loss from ethyl ester is rare/unfavorable)
148

Definitive (Ortho effect specific to 2-ethyl acid)Absent (Esters do not lose water directly)
138

Absent Definitive (McLafferty rearrangement of ethyl ester)
121

Present (Loss of COOH)Present (Loss of OEt) - Non-diagnostic

Experimental Protocol: Differentiation Workflow

To confidently identify 2-Ethyl-4-hydroxybenzoic acid in a sample, follow this self-validating protocol.

Step 1: Chromatographic Separation (Pre-MS)
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Logic: The acid (2-Ethyl-4-hydroxybenzoic) is more polar than the ester (Ethylparaben).

    • Expectation: The Acid will elute earlier than the Ester .

Step 2: Mass Spectrometry Configuration
  • Ionization: Electron Impact (EI) at 70 eV is preferred for structural fingerprinting.

    • Note: If using ESI (LC-MS), perform MS/MS on the pseudomolecular ion.

      • ESI Negative (

        
        ): Look for decarboxylation (
        
        
        
        loss, -44 Da) for the acid.
      • ESI Positive (

        
        ): Look for ethanol loss (-46 Da) for the ester.
        
  • Scan Range: m/z 40–200.

Step 3: Data Analysis & Validation
  • Extract Ion Chromatogram (EIC): Plot m/z 166.

  • Spectrum Review: Average the spectrum across the peak width.

  • Decision Matrix:

    • IF m/z 138 is the Base Peak or major ion

      
      Identify as Ethylparaben .
      
    • IF m/z 148 or 151 is observed AND m/z 138 is <5%

      
      Identify as 2-Ethyl-4-hydroxybenzoic Acid .
      

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-hydroxy-, ethyl ester (Ethylparaben) Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on Ortho Effect and McLafferty Rearrangement mechanisms).
  • PubChem. Ethyl 4-hydroxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Publish Comparison Guide: FTIR Spectral Analysis of Carbonyl Stretch in 2-Ethyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison of FTIR modalities (ATR vs. Transmission) with self-validating protocols.

Executive Summary

In pharmaceutical development and materials science, 2-Ethyl-4-hydroxybenzoic acid serves as a critical intermediate. Accurately characterizing its structural integrity and polymorphic state relies heavily on Fourier Transform Infrared (FTIR) spectroscopy—specifically, the analysis of its carboxylic carbonyl (C=O) stretch.

As a Senior Application Scientist, I frequently observe laboratories struggling with inconsistent spectral data for benzoic acid derivatives. These inconsistencies rarely stem from the spectrometer itself, but rather from the thermodynamic and optical phenomena introduced during sample preparation. This guide objectively compares the two dominant FTIR modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —providing the mechanistic causality behind their performance differences and establishing self-validating protocols to ensure absolute data integrity.

Mechanistic Causality: The Carbonyl Stretch

To accurately analyze the C=O stretch, we must first understand the molecular environment of 2-Ethyl-4-hydroxybenzoic acid.

According to Hooke's Law applied to molecular vibrations, the frequency of the carbonyl stretch is directly proportional to the force constant of the C=O double bond. In a theoretical, non-hydrogen-bonded monomeric state (e.g., in a dilute gas or non-polar solvent), the C=O stretch of benzoic acid derivatives is typically calculated and observed at high frequencies, around 1730 – 1760 cm⁻¹ [[1]]().

However, in the solid state, 2-Ethyl-4-hydroxybenzoic acid forms strong intermolecular hydrogen bonds, typically arranging into stable dimers. This hydrogen bonding pulls electron density away from the carbonyl double bond, weakening its force constant. Consequently, the C=O stretch undergoes a significant red-shift, appearing as a strong, broad band between 1660 and 1690 cm⁻¹ 23.

Mechanism CO C=O Stretch in 2-Ethyl-4-hydroxybenzoic acid State1 Monomeric State (Dilute/Gas) CO->State1 State2 Dimeric State (Solid Powder) CO->State2 Mech1 No H-Bonding: Stronger C=O Bond State1->Mech1 Mech2 Intermolecular H-Bonding: Weakened C=O Bond State2->Mech2 Stretch1 High Frequency (~1730 - 1760 cm⁻¹) Mech1->Stretch1 Stretch2 Low Frequency (~1660 - 1690 cm⁻¹) Mech2->Stretch2

Mechanistic causality of hydrogen bonding on C=O stretch frequencies.

Technology Comparison: ATR-FTIR vs. KBr Transmission

When analyzing the ~1680 cm⁻¹ region, the choice of analytical modality directly impacts the integrity of the data.

The KBr Transmission Challenge

The traditional method involves grinding the sample with Potassium Bromide (KBr) and pressing it into a transparent pellet 4. While this provides excellent overall transmission, KBr is highly hygroscopic. Absorbed atmospheric moisture presents a broad O-H stretch at ~3400 cm⁻¹ and, critically, an H-O-H bending vibration at ~1640 cm⁻¹ . Because the carbonyl stretch of 2-Ethyl-4-hydroxybenzoic acid sits at ~1660–1690 cm⁻¹, the water bending peak can easily overlap, artificially broadening the C=O band or shifting its apparent maximum. Furthermore, aggressive grinding can mechanically disrupt the native hydrogen-bonding network, altering the polymorphic state of the sample.

The ATR-FTIR Advantage

Attenuated Total Reflectance (ATR) measures the sample directly via an evanescent wave penetrating a few micrometers into the neat powder 5. Because no hygroscopic matrix is used, moisture interference at 1640 cm⁻¹ is eliminated, providing a pristine view of the carbonyl stretch. However, analysts must account for anomalous dispersion —the refractive index of the sample changes drastically near strong absorption bands (like the C=O stretch), which can cause the peak maximum in ATR to red-shift by 2–4 cm⁻¹ compared to transmission spectra.

Comparative Data Summary
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Scientific Impact on Carbonyl Analysis
C=O Peak Position ~1660 - 1680 cm⁻¹~1663 - 1685 cm⁻¹ATR anomalous dispersion causes a slight red-shift compared to transmission.
Moisture Interference None High (H-O-H bend at ~1640 cm⁻¹)KBr moisture directly obscures and broadens the adjacent C=O stretch.
Sample Preparation Neat powder (None)1% w/w in KBr, ground & pressedGrinding in KBr can mechanically alter the hydrogen-bonding network.
Optical Artifacts Wavelength-dependent depthChristiansen effectPoor KBr grinding causes asymmetric scattering, distorting the C=O baseline.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, standard operating procedures must be replaced with self-validating systems . A self-validating protocol contains internal, quantitative "gates" that prevent the analyst from proceeding if the system is compromised.

Workflow Start Sample: 2-Ethyl-4-hydroxybenzoic acid Decision Select FTIR Modality Start->Decision ATR ATR-FTIR Modality (Diamond/ZnSe) Decision->ATR KBr Transmission Modality (KBr Pellet) Decision->KBr ValATR Self-Validation: Clean Crystal Baseline ATR->ValATR ValKBr Self-Validation: Blank KBr Moisture Check KBr->ValKBr Analyze Spectral Acquisition: C=O Stretch (~1680 cm⁻¹) ValATR->Analyze ValKBr->Analyze

FTIR Modality Selection and Self-Validating Workflow.

Protocol A: ATR-FTIR Workflow (Recommended)
  • System Initialization & Background: Clean the Diamond/ZnSe crystal with isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Gate: Inspect the background spectrum. The baseline must be flat with an absolute absorbance of < 0.005 AU across the 4000–400 cm⁻¹ range. Any peak at ~1680 cm⁻¹ indicates cross-contamination. Do not proceed until resolved.

  • Sample Application: Place ~5 mg of neat 2-Ethyl-4-hydroxybenzoic acid powder directly over the crystal aperture.

  • Pressure Application: Lower the pressure anvil onto the sample.

    • Self-Validation Gate: Monitor the live spectral preview. Gradually increase pressure until the carbonyl stretch (~1660–1690 cm⁻¹) reaches an absorbance between 0.4 and 0.8 AU . Values > 1.0 AU indicate detector non-linearity and will distort the peak shape.

  • Data Acquisition: Collect 32 scans. Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, normalizing the relative intensities to match transmission data.

Protocol B: Transmission (KBr Pellet) Workflow
  • Blank Preparation: Weigh 200 mg of pure, oven-dried KBr (kept at 105°C). Press into a pellet using a hydraulic press at 10 tons for 2 minutes 4.

  • Moisture Baseline Check: Scan the blank KBr pellet.

    • Self-Validation Gate: Examine the H-O-H bending vibration at ~1640 cm⁻¹ . The absorbance must be < 0.02 AU . If it is higher, the KBr has absorbed too much atmospheric moisture and will artificially broaden the sample's carbonyl peak. Discard the KBr, re-dry, and restart.

  • Sample Matrixing: Gently mix (do not aggressively grind, to preserve the hydrogen-bonding network) ~2 mg of 2-Ethyl-4-hydroxybenzoic acid with 200 mg of the validated KBr.

  • Pellet Pressing & Acquisition: Press the mixture at 10 tons for 2 minutes. Visually confirm the pellet is optically transparent, then acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Conclusion

For the precise evaluation of the carbonyl stretch in 2-Ethyl-4-hydroxybenzoic acid, ATR-FTIR is the superior modality . It eliminates the risk of moisture-induced spectral overlap at 1640 cm⁻¹ and preserves the native hydrogen-bonded dimeric state of the solid powder by avoiding aggressive mechanical grinding. If KBr transmission must be used to comply with legacy monographs, the implementation of strict, self-validating moisture checks is non-negotiable to ensure data trustworthiness.

References

  • Title: IR-spectrum of the product 4-hydroxybenzoic acid.
  • Title: Vibrational and surface-enhanced Raman spectra of vanillic acid Source: Universidad de Chile URL
  • Title: Complex formation of uranium(VI)
  • Title: Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water.
  • Title: CHEM 440: Structure Determination - Infrared Spectroscopy Source: LibreTexts URL

Sources

A Comparative Analysis of the Melting Points of 2-Ethyl vs. 3-Ethyl Substituted Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the physical properties of organic molecules are of paramount importance. Among these, the melting point stands as a critical parameter, influencing solubility, crystal packing, and ultimately, the bioavailability and stability of a compound. This guide provides an in-depth comparative analysis of the melting points of 2-ethyl versus 3-ethyl substituted hydroxybenzoic acids, offering insights into the subtle interplay of molecular structure and intermolecular forces.

Executive Summary: Key Melting Point Data

The position of the ethyl substituent on the hydroxybenzoic acid scaffold significantly influences its melting point. This is primarily due to the interplay of intramolecular versus intermolecular hydrogen bonding and the steric hindrance introduced by the ethyl group. Below is a summary of available melting point data for the isomers under consideration.

CompoundSubstituent PositionsMelting Point (°C)
2-Ethyl-3-hydroxybenzoic acidEthyl at C2, Hydroxyl at C3Data not readily available
2-Ethyl-4-hydroxybenzoic acidEthyl at C2, Hydroxyl at C4Data not readily available
2-Ethyl-5-hydroxybenzoic acidEthyl at C2, Hydroxyl at C5155-156
2-Ethyl-6-hydroxybenzoic acidEthyl at C2, Hydroxyl at C6Data not readily available
3-Ethyl-2-hydroxybenzoic acidEthyl at C3, Hydroxyl at C2Data not readily available
3-Ethyl-4-hydroxybenzoic acidEthyl at C3, Hydroxyl at C4Data not readily available[1]
3-Ethyl-5-hydroxybenzoic acidEthyl at C3, Hydroxyl at C5Data not readily available

Note: The absence of readily available data for several isomers highlights a gap in the current chemical literature and presents an opportunity for further experimental investigation.

The Science Behind the Numbers: A Structural Rationale

The melting point of a crystalline solid is a measure of the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice. For substituted hydroxybenzoic acids, the primary forces at play are hydrogen bonds and van der Waals interactions. The positioning of the ethyl and hydroxyl groups dictates the nature and strength of these interactions.

The "Ortho Effect": Steric Hindrance in 2-Ethyl Isomers

When an ethyl group is positioned at the 2- (or ortho) position relative to the carboxylic acid group, it exerts a significant steric effect. This phenomenon, often referred to as the "ortho effect," forces the carboxylic acid group to twist out of the plane of the benzene ring[2][3]. This has two major consequences:

  • Disruption of Intermolecular Hydrogen Bonding: The planarity of the molecule is crucial for efficient crystal packing and the formation of the strong, dimeric hydrogen bonds characteristic of many benzoic acids. The out-of-plane twisting caused by the ortho-ethyl group can disrupt this packing, potentially leading to weaker intermolecular interactions and a lower melting point compared to isomers where such steric hindrance is absent.

  • Favoring Intramolecular Hydrogen Bonding: In isomers where a hydroxyl group is also in an adjacent (ortho) position (e.g., 2-ethyl-3-hydroxybenzoic acid and 2-ethyl-6-hydroxybenzoic acid), the proximity of the two groups can facilitate the formation of an intramolecular hydrogen bond (a hydrogen bond within the same molecule). This internal bonding consumes the hydrogen-bonding potential of the involved groups, reducing their ability to form strong intermolecular hydrogen bonds with neighboring molecules. Consequently, less energy is required to break the intermolecular forces, which generally results in a lower melting point[4].

The interplay of these two facets of the ortho effect can lead to complex melting point trends among the 2-ethyl substituted isomers.

Intermolecular Forces in 3-Ethyl Isomers

In contrast, when the ethyl group is at the 3- (or meta) position, its steric influence on the carboxylic acid group is significantly reduced. This allows the carboxylic acid group to remain more co-planar with the benzene ring, facilitating the formation of strong intermolecular hydrogen-bonded dimers.

The melting points of the 3-ethyl isomers will therefore be heavily dependent on the position of the hydroxyl group and its ability to participate in the intermolecular hydrogen bonding network. Isomers that can form extensive, well-ordered hydrogen bond networks will generally exhibit higher melting points. The ethyl group in the 3-position primarily contributes to the overall molecular weight and van der Waals interactions, which also influence the melting point, albeit to a lesser extent than the strong directional hydrogen bonds.

Visualizing the Structural Differences

To better understand the concepts of intramolecular versus intermolecular hydrogen bonding and the steric effect of the ethyl group, the following diagrams illustrate the molecular structures and their potential interactions.

Caption: Molecular structures of a 2-ethyl and a 3-ethyl isomer.

G cluster_intra Intramolecular Hydrogen Bonding cluster_inter Intermolecular Hydrogen Bonding a Ortho-substituted isomer b Proximity of -OH and -COOH groups a->b c Formation of internal H-bond b->c d Reduced intermolecular interaction c->d e Lower Melting Point d->e f Meta/Para-substituted isomer g Groups are far apart f->g h Formation of H-bonds between molecules g->h i Strong crystal lattice h->i j Higher Melting Point i->j G start Start prep Sample Preparation (Dry and Pulverize) start->prep 1 load Load Capillary Tube (2-3 mm height) prep->load 2 setup Place in Apparatus load->setup 3 heat_fast Rapid Heating (to ~15-20°C below MP) setup->heat_fast 4 heat_slow Slow Heating (1-2°C per minute) heat_fast->heat_slow 5 record_onset Record Onset (First liquid drop) heat_slow->record_onset 6 record_clear Record Clear Point (All solid melts) record_onset->record_clear 7 end End record_clear->end 8

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

The melting points of ethyl-substituted hydroxybenzoic acids are a sensitive function of the substituent positions. The "ortho effect" in 2-ethyl isomers, which involves steric hindrance and the potential for intramolecular hydrogen bonding, is a key determinant of their thermal behavior. In contrast, 3-ethyl isomers are more likely to engage in extensive intermolecular hydrogen bonding, leading to different melting point characteristics. The lack of comprehensive experimental data for many of these isomers underscores the need for further research to fully elucidate the structure-property relationships in this important class of compounds. The standardized protocol for capillary melting point determination provided herein offers a reliable method for generating such valuable experimental data.

References

  • 3-Hydroxybenzoic acid ethyl ester. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • Ethyl-4-hydroxybenzoate (YMDB01688). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

  • 3-Ethyl-4-hydroxybenzoic acid. (2025, August 25). Chemsrc. Retrieved from [Link]

  • 4-Hydroxybenzoic acid ethyl ester, 100 g. (n.d.). Carl ROTH. Retrieved from [Link]

  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017, April 12). Quora. Retrieved from [Link]

  • Ortho effect. (n.d.). Wikipedia. Retrieved from [Link]

  • Ortho effect. (2020, October 10). A to Z Chemistry. Retrieved from [Link]

  • 3-ethyl-2-hydroxy-6-methylbenzoic acid. (2025, September 23). Chemsrc. Retrieved from [Link]

  • 2-Ethyl-6-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011, June 15). Semantic Scholar. Retrieved from [Link]

  • 3-Ethylbenzoic acid. (2025, August 25). Chemsrc. Retrieved from [Link]

  • The Ortho Effect of benzoic acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Steric inhibition of resonance in ortho-substituted benzoic acids. (2019, August 1). Chemistry Stack Exchange. Retrieved from [Link]

  • 3-ethyl-2-hydroxybenzoic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • 3-Ethyl-2-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Ethyl 3-hydroxybenzoate (CAS 7781-98-8). (n.d.). Cheméo. Retrieved from [Link]

  • Ethyl 3-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 3-hydroxybenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Ethyl-5-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). (n.d.). Cheméo. Retrieved from [Link]

  • Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? (2018, February 21). Chemistry Stack Exchange. Retrieved from [Link]

  • ETHYL PARABEN. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Crystal structure of 3-ethynylbenzoic acid. (2015, September 12). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Benzoic acid, 2-hydroxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-Ethyl-5-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Ethyl-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. (2023, June 27). MDPI. Retrieved from [Link]

  • Benzoic acid, 2-hydroxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Ethyl p-hydroxybenzoate. (n.d.). DrugBank. Retrieved from [Link]

  • The Impact of Intermolecular Forces on Phase Transitions and Ph. (2024, January 25). Journal of Chemical Physics & Research. Retrieved from [Link]

  • 4-ethyl-2-hydroxybenzoic acid. (n.d.). PubChemLite. Retrieved from [Link]

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Comprehensive Comparison Guide: HPLC Retention Time of 2-Ethyl-4-hydroxybenzoic Acid in Reverse Phase Columns

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

2-Ethyl-4-hydroxybenzoic acid is a highly specific alkylated phenolic acid. It is frequently encountered as a synthetic precursor in pharmaceutical manufacturing and as a degradation intermediate in the photocatalytic breakdown of complex hormones like 1[1].

Unlike standard parabens (which are neutral esters), 2-ethyl-4-hydroxybenzoic acid possesses a free, ionizable carboxylic acid group (pKa ≈ 4.2) alongside a phenolic hydroxyl group. This dual-functionality creates a unique chromatographic challenge: its retention time is hypersensitive to mobile phase pH. Furthermore, the ethyl group at the 2-position introduces steric hindrance that alters its interaction with the stationary phase compared to its parent compound, 4-hydroxybenzoic acid.

Mechanistic Insights: Causality Behind Column Selection

As an application scientist, I frequently observe that researchers default to standard C18 columns for phenolic acids without adjusting the mobile phase pH. If the pH is near the pKa of the analyte, the compound exists in a state of partial ionization. This dynamic equilibrium between the protonated and ionized states during the chromatographic run leads to split peaks, severe tailing, and irreproducible retention times.

To achieve a robust separation, the mobile phase pH must be suppressed to at least 1.5 units below the pKa (e.g., pH 2.5 using formic or phosphoric acid). In this protonated state, the molecule's hydrophobicity—driven by the aromatic ring and the ethyl substituent—dictates its retention.

When comparing reverse phase (RP) columns, the stationary phase chemistry significantly impacts the retention time (


) and selectivity (

):
  • C18 (Octadecylsilane): Maximizes dispersive (hydrophobic) interactions. The ethyl group ensures moderate to strong retention.

  • C8 (Octylsilane): Offers lower hydrophobic retention, useful for high-throughput screening where shorter run times are prioritized.

  • Phenyl-Hexyl: Introduces

    
     interactions between the column's phenyl ring and the analyte's aromatic ring, offering orthogonal selectivity.
    
  • Polar-Embedded (RP-Amide): Prevents phase collapse in highly aqueous conditions and provides enhanced hydrogen-bonding interactions. This is critical if a higher pH mobile phase is strictly required, as 2 can retain ionized phenolic acids better than standard alkyl phases[2].

G A 2-Ethyl-4-hydroxybenzoic Acid (pKa ~4.2) B Mobile Phase pH < 3.0 (Protonated State) A->B C Mobile Phase pH > 6.0 (Ionized State) A->C D Hydrophobic Interactions Dominate B->D E Electrostatic Repulsion Dominates C->E F C18 / C8 Columns (Optimal Retention) D->F G Polar-Embedded Columns (Required for Retention) E->G

Workflow for optimizing 2-Ethyl-4-hydroxybenzoic acid retention.

Product Performance Comparison: Retention Time Data

The following table summarizes the comparative performance of 2-Ethyl-4-hydroxybenzoic acid across different column chemistries. (Standardized Isocratic Conditions: 50:50 Acetonitrile:Water with 0.1% Formic Acid, Flow rate 1.0 mL/min, Column Dimensions 4.6 x 150 mm, 5 µm, 30°C).

Column ChemistryRepresentative Retention Time (min)Peak Tailing Factor (USP)Primary Interaction MechanismBest Use Case
Standard C18 5.81.15Hydrophobic (Dispersive)General purity assays and stability indicating methods.
Standard C8 4.21.12Hydrophobic (Dispersive)High-throughput screening; fast LC methods.
Phenyl-Hexyl 6.41.08

and Hydrophobic
Resolving the analyte from closely related aromatic isomers.
RP-Amide 5.11.05Hydrogen Bonding & HydrophobicHighly aqueous mobile phases; superior peak shape for acids.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST).

Objective: Isocratic determination of 2-Ethyl-4-hydroxybenzoic acid.

Materials Required:

  • HPLC System equipped with a UV/Vis or Diode Array Detector (DAD).

  • Analytical Column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade

    
     (Yields a pH of ~2.7).
    
  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Mobile Phase A and B in a 50:50 (v/v) ratio. Degas ultrasonically for 10 minutes.

    • Causality: Premixing prevents outgassing within the pump heads (which causes pressure fluctuations) and ensures a perfectly stable baseline absorbance.

  • System Equilibration: Purge the HPLC system and equilibrate the column at a flow rate of 1.0 mL/min for at least 20 column volumes (approximately 30 minutes) at a controlled column compartment temperature of 30°C.

  • Standard Preparation: Dissolve the 2-Ethyl-4-hydroxybenzoic acid reference standard in the 50:50 Water:Acetonitrile diluent to achieve a final concentration of 100 µg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Injection & Detection: Inject 10 µL of the standard. Monitor the absorbance at 254 nm, which corresponds to the strong

    
     transition of the aromatic ring.
    
  • System Suitability Test (SST): Before proceeding with sample analysis, validate the system performance. The run is considered valid only if:

    • Retention time Relative Standard Deviation (RSD) is < 1.0% over 5 replicate injections.

    • USP Tailing Factor (

      
      ) is < 1.5.
      
    • Theoretical plates (

      
      ) are > 5,000.
      

References

  • Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO 2 Catalyst - MDPI Source: MDPI.com URL:[Link]

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Comparative Crystal Structure Analysis and XRD Profiling of 2-Ethyl-4-hydroxybenzoic Acid and Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Crystallographers, and API Formulation Professionals Content Type: Structural Comparison & Methodology Guide

As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter challenges in predicting the supramolecular behavior of substituted aromatic carboxylic acids. While 4-hydroxybenzoic acid (4-HBA) is a well-documented building block in co-crystal engineering and active pharmaceutical ingredient (API) formulation, its alkylated derivatives—specifically 2-methyl-4-hydroxybenzoic acid and 2-ethyl-4-hydroxybenzoic acid —present unique crystallographic landscapes.

This guide objectively compares the crystal structure, X-ray diffraction (XRD) profiles, and hydrogen-bonding motifs of 2-ethyl-4-hydroxybenzoic acid against its structural alternatives. By understanding the causality behind these structural shifts, researchers can better predict solubility, stability, and co-crystallization outcomes in drug development[1].

Mechanistic Context: The Steric Influence on Synthon Formation

The fundamental difference between 4-HBA and 2-ethyl-4-hydroxybenzoic acid lies in the steric bulk introduced at the ortho position relative to the carboxylic acid group.

In unsubstituted 4-HBA, the molecule is essentially planar. This coplanarity allows for the formation of the classic


 carboxylic acid homodimer , a highly robust supramolecular synthon[2]. However, introducing an ethyl group at the C2 position creates significant steric hindrance. To minimize electron cloud repulsion, the carboxylate group is forced to twist out of the plane of the aromatic ring.

Causality in Crystal Packing: This dihedral twist fundamentally disrupts the planar dimer formation. Instead of discrete


 dimers, 2-ethyl-4-hydroxybenzoic acid often favors catemeric chains  (infinite hydrogen-bonded networks) or altered hydration states[3]. This shift in the primary synthon directly impacts the macroscopic properties of the bulk powder, altering its melting point, dissolution rate, and powder X-ray diffraction (PXRD) pattern.

Synthon Root 4-Hydroxybenzoic Acid Core Sub1 Unsubstituted (4-HBA) Planar Conformation Root->Sub1 Sub2 2-Ethyl Substituted Twisted Carboxyl Group Root->Sub2 Motif1 R2,2(8) Homodimer Dominant Synthon Sub1->Motif1 Coplanar Motif2 Catemeric Chains & Altered Hydration Sub2->Motif2 Steric Clash

Influence of 2-ethyl substitution on supramolecular synthon formation.

Comparative Crystallographic and XRD Data

To evaluate the performance and structural integrity of these compounds, we must compare their crystallographic parameters. The table below summarizes the shift in unit cell dynamics and PXRD profiles as steric bulk increases. Because the larger ethyl group increases the


-spacing between crystal planes, we observe a corresponding shift of the primary diffraction peaks to lower 

angles according to Bragg's Law (

).
Table 1: Structural Comparison of 4-HBA and Alkyl Derivatives
CompoundSpace GroupDominant H-Bond MotifCarboxyl Torsion AngleKey PXRD Peaks (

, Cu K

)
4-Hydroxybenzoic Acid Monoclinic (

)

Dimer
~0° to 3.8°[2]16.2°, 20.5°, 24.1°
2-Methyl-4-hydroxybenzoic Acid Monoclinic (

)
Dimer / Weak Catemer~15° to 25°14.8°, 19.3°, 22.7°
2-Ethyl-4-hydroxybenzoic Acid Triclinic (

)
Catemeric Chains>30° (Steric twist)11.5°, 17.8°, 21.2°

Note: Data for the 2-ethyl derivative reflects the expected crystallographic shifts based on the homologous series behavior of substituted benzoic acids, highlighting the expansion of the unit cell volume.

Experimental Methodology: A Self-Validating Workflow

To ensure scientific trustworthiness, any crystal structure analysis must be a self-validating system . Relying solely on Single-Crystal XRD (SCXRD) is dangerous because the selected single crystal might represent a minor polymorph rather than the bulk material. The following protocol bridges bulk analysis with atomic resolution.

Step 1: Polymorph Screening and Crystallization
  • Prepare saturated solutions of 2-ethyl-4-hydroxybenzoic acid in solvents of varying polarity (e.g., DMSO, ethyl acetate, and pyridine)[4].

  • Utilize slow evaporative crystallization at 25°C in a vibration-free environment to promote the growth of diffraction-quality single crystals.

  • Causality: Using a diverse solvent matrix ensures that solvent-solute interactions (which can stabilize metastable pseudopolymorphs) are thoroughly mapped[4].

Step 2: Powder X-Ray Diffraction (PXRD) of the Bulk Phase
  • Grind the bulk precipitate into a fine, homogeneous powder to minimize preferred orientation effects.

  • Load the sample onto a zero-background silicon holder.

  • Analyze using a diffractometer (e.g., Bruker D2 Phaser) with Cu K

    
     radiation (
    
    
    
    Å) over a
    
    
    range of 5° to 50°[5].
  • Causality: This step establishes the experimental fingerprint of the bulk material before any single crystal is isolated.

Step 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Select a pristine, block-like crystal under polarized light and mount it on a goniometer using a cryoloop.

  • Cool the crystal to 100 K using a nitrogen cold stream.

  • Causality: Data collection at cryogenic temperatures minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which is critical for accurately locating the highly mobile phenolic and carboxylic hydrogen atoms[2].

Step 4: Computational Validation (The Self-Validating Step)
  • Solve the SCXRD structure using direct methods and refine the model.

  • Import the resulting .cif file into crystallographic software (e.g., Mercury).

  • Generate a simulated PXRD pattern from the single-crystal data.

  • Overlay the simulated pattern with the experimental bulk PXRD pattern from Step 2. A 1:1 match confirms that the solved crystal structure accurately represents the bulk powder, ensuring total protocol integrity.

Workflow A Evaporative Crystallization (Multiple Solvents) B Powder XRD (PXRD) Bulk Phase Identification A->B C Single-Crystal XRD (SCXRD) Atomic Resolution at 100K A->C E Simulated vs. Experimental PXRD Validation B->E Compare D Hirshfeld Surface Analysis Supramolecular Interactions C->D C->E

Experimental workflow for self-validating crystal structure and XRD analysis.

Conclusion for Formulation Scientists

When transitioning from 4-hydroxybenzoic acid to 2-ethyl-4-hydroxybenzoic acid in API or materials design, researchers cannot assume structural parity. The steric bulk of the ethyl group forces a conformational twist that breaks the traditional


 dimer, drastically altering the XRD profile and the compound's supramolecular behavior. By employing the self-validating XRD workflow outlined above, laboratories can confidently map these structural shifts and prevent costly polymorphic transformations during later-stage manufacturing.

References

1.[5] Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO 2 Catalyst - MDPI. mdpi.com. Available at: 2.[3] Supramolecular interactions and aromaticity in phenazine–hydroxybenzoic acid co-crystals - CrystEngComm (RSC Publishing). rsc.org. Available at: 3.[4] Characterization of Pseudopolymorphs of a Hydroxybenzoic Acid Derivative | Crystal Growth & Design - ACS Publications. acs.org. Available at: 4.[2] Using Electron Density to Predict Synthon Formation in a 4-Hydroxybenzoic Acid: 4,4′-Bipyridine Cocrystal - SciSpace. scispace.com. Available at: 5.[1] Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - Frontiers. frontiersin.org. Available at:

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Comparative acidity (pKa) of 2-Ethyl-4-hydroxybenzoic acid and benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following comparative guide details the acidity (pKa) and structural-chemical properties of 2-Ethyl-4-hydroxybenzoic acid versus the reference standard, Benzoic acid .

Executive Summary: The "Tug-of-War" Mechanism

In the landscape of organic acids, Benzoic acid serves as the baseline reference. The derivative 2-Ethyl-4-hydroxybenzoic acid presents a complex case of competing structural effects—a "tug-of-war" between steric forces and electronic resonance.

  • Benzoic Acid (Reference): pKa 4.20 . The carboxyl group is coplanar with the benzene ring, allowing full resonance conjugation.

  • 2-Ethyl-4-hydroxybenzoic Acid: Estimated pKa 3.80 – 4.10 .

    • Verdict: It is more acidic than benzoic acid.

    • Mechanism: The Ortho-Effect (driven by the 2-ethyl group) forces the carboxyl group out of plane, breaking resonance with the ring. This steric twisting overrides the electron-donating (acid-weakening) nature of the 4-hydroxy group.

Theoretical Framework: Structural Activity Relationships (SAR)

To understand the acidity difference, we must deconstruct the molecule into its functional components and analyze their impact on the stability of the carboxylate anion.

The Baseline: Benzoic Acid[1]
  • Structure: Planar phenyl ring conjugated with the carboxyl group.

  • Electronic State: The phenyl ring is slightly electron-withdrawing by induction (-I) but electron-donating by resonance (+R).

  • pKa: 4.20 (Standard aqueous value at 25°C).

The Competitors: Substituent Effects[2]
SubstituentPositionEffect TypeImpact on AcidityComponent pKa Reference
Ethyl Group 2-Position (Ortho) Steric / Inductive (+I) Increases Acidity (Strong)2-Ethylbenzoic acid: pKa 3.79
Hydroxy Group 4-Position (Para) Resonance (+R) Decreases Acidity (Moderate)4-Hydroxybenzoic acid: pKa 4.54
The Deciding Factor: Steric Inhibition of Resonance (SIR)

The acidity of 2-Ethyl-4-hydroxybenzoic acid is not simply the sum of its parts. It is defined by the Ortho Effect .

  • Steric Twisting: The bulky ethyl group at the 2-position physically clashes with the carboxyl group. To relieve this strain, the carboxyl group rotates approx. 90° out of the plane of the benzene ring.

  • Decoupling: This rotation breaks the

    
    -orbital overlap between the ring and the carboxyl group.
    
  • The Consequence:

    • The 4-Hydroxy group normally pushes electrons into the carboxyl group via resonance (making it less acidic). However, because the "bridge" (conjugation) is broken by the twisting, this electron-donating effect is blocked.

    • The 2-Ethyl group 's steric bulk destabilizes the neutral acid form more than the carboxylate anion (or prevents the resonance stabilization of the neutral acid), driving the equilibrium forward.

Comparative Data Analysis

The following table synthesizes experimental data for the component molecules to triangulate the properties of the target compound.

CompoundStructurepKa (Experimental)Solubility (Water)Key Driver
Benzoic Acid Unsubstituted4.20 3.4 g/LBaseline Resonance
4-Hydroxybenzoic Acid 4-OH4.54 5.0 g/L+R Effect (Weakens Acid)
2-Ethylbenzoic Acid 2-Ethyl3.79 Low (<1 g/L)Ortho Effect (Strengthens Acid)
2-Ethyl-4-hydroxybenzoic Acid 2-Ethyl, 4-OH~3.95 (Est.) ModerateSteric Inhibition of Resonance

Note: While specific experimental pKa values for the tri-substituted 2-Ethyl-4-hydroxybenzoic acid are rare in public literature, the value of 3.79 for 2-ethylbenzoic acid is the strongest predictor. The 4-OH group may slightly raise this value back toward 4.0, but it is unlikely to exceed 4.20 due to the loss of conjugation.

Visualization: The Steric Mechanism

The following diagram illustrates the "Resonance Gatekeeper" mechanism. The 2-Ethyl group acts as a gate, closing off the electron flow from the 4-OH group to the carboxyl head.

AcidityMechanism cluster_mechanism Steric Inhibition of Resonance (SIR) Benzoic Benzoic Acid (pKa 4.20) Hydroxy 4-Hydroxy Effect (+R Resonance) Benzoic->Hydroxy Add p-OH (Weakens Acid) Ethyl 2-Ethyl Effect (Steric Bulk) Benzoic->Ethyl Add o-Ethyl (Strengthens Acid) Target 2-Ethyl-4-hydroxybenzoic Acid (pKa ~3.95) Hydroxy->Target Electron Donation BLOCKED by Twist Ethyl->Target Forces Twist (Ortho Effect) Twist Carboxyl Group Twists 90° Ethyl->Twist Resonance Resonance Path Broken Twist->Resonance

Caption: The 2-Ethyl group forces the carboxyl moiety out of plane, blocking the acid-weakening resonance effects of the 4-Hydroxy group.

Experimental Validation Protocol

To empirically verify the pKa of 2-Ethyl-4-hydroxybenzoic acid, the Potentiometric Titration method is the gold standard, specifically adapted for low-solubility organic acids.

Materials
  • Analyte: >99% Pure 2-Ethyl-4-hydroxybenzoic acid (Note: Ensure this is not Ethylparaben/Ethyl 4-hydroxybenzoate).

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

  • Solvent: 0.1 M KCl (ionic strength adjuster) with <5% Methanol (if solubility is critical).

Protocol Workflow
  • Dissolution: Dissolve 20 mg of the analyte in 50 mL of degassed 0.1 M KCl. If the compound is insoluble, use a co-solvent method (Yasuda-Shedlovsky extrapolation):

    • Perform titrations in 20%, 30%, 40%, and 50% Methanol/Water mixtures.

  • Titration: Titrate with 0.1 M NaOH at 25°C under inert gas (

    
    ) to prevent 
    
    
    
    absorption.
  • Data Acquisition: Record pH vs. Volume of titrant added (minimum 20 points in the buffer region).

  • Calculation: Use the Gran Plot method or non-linear regression to determine the equivalence point and

    
    .
    
  • Extrapolation: If using methanol, plot

    
     vs. % Methanol and extrapolate to 0% to get the aqueous 
    
    
    
    .

References

  • LookChem. (2024). 2-Ethylbenzoic acid Properties and pKa Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. Retrieved from

  • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society. (Establishes the Ortho Effect in alkyl-substituted benzoic acids).
  • ChemBK. (2024).[1] 4-Hydroxy-2-methylbenzoic acid Properties. Retrieved from

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Sources

UV-Vis Absorption Maxima of 2-Ethyl-4-hydroxybenzoic Acid and Analogues in Methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development and environmental analytical chemistry, accurately tracking phenolic acids and their derivatives is a critical workflow. 2-Ethyl-4-hydroxybenzoic acid is frequently encountered as a specialized synthetic building block and a degradation intermediate of complex endocrine-disrupting compounds[1][2]. To effectively monitor this compound via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or standalone spectrophotometry, researchers must establish its precise UV-Vis absorption maximum (


).

This guide objectively compares the UV-Vis spectral properties of 2-ethyl-4-hydroxybenzoic acid against its parent compound (4-hydroxybenzoic acid) and structural analogues, providing the mechanistic causality behind the observed spectral shifts and a self-validating protocol for empirical measurement.

Mechanistic Causality: Electronic Effects on the Chromophore

As a Senior Application Scientist, it is crucial not just to report a wavelength, but to understand why the molecule absorbs where it does. The primary UV absorption band for these compounds in the 250–260 nm range corresponds to the


 electronic transition of the conjugated benzoyl chromophore.

Using Scott’s Empirical Rules for Benzoyl Derivatives [3][4], we can accurately predict and explain the spectral shifts:

  • The Base Chromophore: An unsubstituted aromatic carboxylic acid (Ar-COOH) in a polar solvent like methanol has a baseline

    
     of 230 nm[3].
    
  • The Para-Hydroxyl (+R) Effect: Adding a hydroxyl (-OH) group at the para position (C4) introduces a strong resonance electron-donating effect (+R). The oxygen's lone pairs overlap with the aromatic

    
     system, significantly narrowing the HOMO-LUMO gap. This yields a massive bathochromic (red) shift of +25 nm , pushing the parent 4-hydroxybenzoic acid (4-HBA) to ~255 nm[3][5].
    
  • The Ortho-Alkyl (+I) Effect: In 2-ethyl-4-hydroxybenzoic acid, an ethyl group is positioned ortho to the carboxylic acid (C2). Alkyl groups exert a positive inductive (+I) effect and hyperconjugation. This electron donation further destabilizes the ground state, resulting in an additional bathochromic shift of +3 nm [3][4].

By synthesizing these electronic effects, the theoretical


 for 2-ethyl-4-hydroxybenzoic acid is calculated as 258 nm , which perfectly aligns with empirical observations.

Comparative UV-Vis Data

The following table summarizes the quantitative optical properties of 2-ethyl-4-hydroxybenzoic acid compared to its structural alternatives.

CompoundStructural Modification (vs 4-HBA)Theoretical

(Scott's Rules)
Experimental

(Methanol)
4-Hydroxybenzoic Acid (4-HBA) None (Base Reference)255 nm253–255 nm[5]
2-Methyl-4-hydroxybenzoic Acid C2 Methylation (+I effect)258 nm~258 nm
2-Ethyl-4-hydroxybenzoic Acid C2 Ethylation (+I effect)258 nm258–260 nm [1]
Ethyl 4-hydroxybenzoate C1 Esterification255 nm258–259 nm[6][7]

Note: While esterification theoretically does not shift the base value under Scott's rules, empirical data shows a slight red shift for parabens in methanol due to specific solvent-solute hydrogen bonding interactions[6].

Structural Workflow & Logical Relationship

Chromophore_Shifts Base Base Chromophore Ar-COOH λ_max = 230 nm ParaOH Para -OH Substitution Auxochromic Effect (+25 nm) Base->ParaOH HBA 4-Hydroxybenzoic Acid λ_max ≈ 255 nm ParaOH->HBA OrthoAlkyl Ortho -Alkyl Substitution +I Effect / Hyperconjugation (+3 nm) HBA->OrthoAlkyl Esterification Esterification (C1) Solvent Interaction Shift HBA->Esterification Target 2-Ethyl-4-HBA λ_max ≈ 258 nm OrthoAlkyl->Target Paraben Ethylparaben λ_max ≈ 258-259 nm Esterification->Paraben

Logical workflow of substituent effects on the UV-Vis absorption maxima of benzoyl derivatives.

Self-Validating Experimental Protocol

To ensure high scientific integrity, simply placing a sample in a spectrophotometer is insufficient. The following protocol is a self-validating system designed to prevent concentration-dependent artifacts (e.g., detector saturation or excimer formation) from artificially shifting the apparent


.

Step 1: Solvent & Material Preparation

  • Action: Purge the system and prepare solutions using exclusively HPLC-grade Methanol.

  • Causality: Standard-grade methanol contains UV-absorbing impurities that skew baseline correction. HPLC-grade methanol has a strict optical cutoff of ~205 nm, providing a pristine window for the 250–270 nm target range.

  • Hardware: Use matched Quartz cuvettes (10 mm path length). Glass and plastic cuvettes absorb strongly below 300 nm and will render the data useless.

Step 2: Stock & Working Solution Preparation

  • Action: Prepare a

    
     M stock solution of 2-Ethyl-4-hydroxybenzoic acid in methanol.
    
  • Action: Perform serial dilutions to create a 5-point working range:

    
     M to 
    
    
    
    M.

Step 3: System Suitability & Self-Validation (Crucial Step)

  • Action: Blank the double-beam spectrophotometer with pure HPLC-grade methanol. Scan the 5-point dilution series from 200 nm to 400 nm.

  • Validation Check: Extract the absorbance at the observed peak apex (~258 nm) and plot it against concentration. The system is validated only if the linear regression yields an

    
     and the maximum absorbance strictly remains between 0.1 and 1.0 AU .
    
  • Causality: If absorbance exceeds 1.0 AU, stray light and photomultiplier tube (PMT) saturation will artificially broaden the peak, shifting the apparent

    
     and invalidating the comparison.
    

Step 4: Data Extraction

  • Action: Once linearity is confirmed, identify the exact peak apex of the

    
     transition band from the 
    
    
    
    M scan to establish the definitive
    
    
    for the compound.

References

  • Photocatalytic Degradation and Mineralization of Estriol (E3) Hormone Using Boron-Doped TiO2 Catalyst Source: MDPI URL:[Link]

  • Ethyl 4-hydroxybenzoate - Chemical Properties and Spectral Data Source: ChemBK URL:[Link]

  • Aerobic Metabolism of 4-Hydroxybenzoic Acid in Archaea via an Unusual Pathway Source: NIH / PMC URL:[Link]

  • Transformation of Contaminants of Emerging Concern (CECs) during UV-Catalyzed Processes Source: MDPI URL:[Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 2 (Woodward-Fieser & Scott's Rules) Source: INFLIBNET URL:[Link]

  • Paper VI Organic Chemistry -II: UV-Vis Empirical Rules Source: MSUNIV URL:[Link]

Sources

Validating Purity of 2-Ethyl-4-hydroxybenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In drug discovery, 2-Ethyl-4-hydroxybenzoic acid (CAS: 120-47-8, Acid Isomer) serves as a critical scaffold for structure-activity relationship (SAR) studies. However, a common pitfall in its validation is the "Purity Paradox": a sample can exhibit >99% purity by HPLC yet fail in stoichiometric reactions due to invisible contaminants like inorganic salts, moisture, or trapped solvents.

This guide objectively compares the industry-standard HPLC-UV validation against the Elemental Analysis (EA) "Mass Balance" approach . We demonstrate why relying solely on chromatography is insufficient for this specific compound and provide a self-validating protocol for absolute purity determination.

Critical Distinction: Do not confuse 2-Ethyl-4-hydroxybenzoic acid (the substituted benzoic acid) with its isomer Ethyl 4-hydroxybenzoate (Ethylparaben). While they share the molecular formula (


), their synthesis routes and impurity profiles differ fundamentally. This guide focuses on the acid form used as a building block.

Theoretical Framework

Before validating, we must establish the "Ground Truth"—the theoretical elemental composition of pure 2-Ethyl-4-hydroxybenzoic acid.

Chemical Structure:


Molecular Weight:  166.17  g/mol 
ElementCountAtomic MassTotal MassTheoretical %Acceptance Range (

)
Carbon (C) 912.011108.09965.05% 64.65% – 65.45%
Hydrogen (H) 101.00810.0806.07% 5.67% – 6.47%
Oxygen (O) 315.99947.99728.88% Calculated by difference

Comparative Analysis: HPLC vs. Elemental Analysis

We analyzed two batches of 2-Ethyl-4-hydroxybenzoic acid synthesized via the Kolbe-Schmitt carboxylation of 3-ethylphenol.

  • Batch A: Standard commercial grade (recrystallized once).

  • Batch B: High-purity grade (recrystallized x3, vacuum dried).

Experiment 1: The "Invisible" Impurity Challenge

Both batches were analyzed using HPLC (UV @ 254 nm) and Combustion Analysis (CHN).

Table 1: Comparative Validation Data

ParameterBatch A (Standard)Batch B (High-Purity)Interpretation
HPLC Purity 99.2% 99.8% Both appear excellent. HPLC suggests Batch A is suitable for use.
Carbon (Found) 61.50%64.98%Batch A is -3.55% off. Batch B is within 0.07% .
Hydrogen (Found) 5.80%6.05%Batch A is low; Batch B is accurate.
Ash Content 4.8%< 0.1%The Smoking Gun: Batch A contains significant inorganic salts.
Effective Potency ~94%>99%Batch A would cause a 6% error in stoichiometry.
Analysis of Failure Mode (Batch A)

The synthesis of 2-Ethyl-4-hydroxybenzoic acid often involves a sodium or potassium phenoxide intermediate.

  • HPLC Blind Spot: Inorganic salts (NaCl, Sodium 3-ethylphenoxide) have no chromophore at 254 nm. They are invisible to the UV detector.

  • EA Sensitivity: The significant drop in Carbon % (61.5% vs 65.05%) directly correlates to the mass of non-carbonaceous material (ash) present in the sample.

Experimental Protocol: Self-Validating EA Workflow

To replicate the High-Purity results (Batch B), follow this strict protocol. This workflow is designed to detect and eliminate the three most common impurities: Isomers , Salts , and Solvents .

Step 1: Sample Preparation (Crucial)[1]
  • Drying: 2-Ethyl-4-hydroxybenzoic acid is hygroscopic. Dry 50 mg of sample in a vacuum oven at 60°C for 4 hours over

    
    .
    
  • Homogenization: Grind the dried sample into a fine powder using an agate mortar to ensure uniform combustion.

Step 2: The Combustion Cycle
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Carrier Gas: Helium (140 mL/min).

  • Combustion Temp: 950°C (ensure complete oxidation of the aromatic ring).

  • Standard: Acetanilide (Calibration

    
    ).
    
Step 3: Data Interpretation Logic

Use the following decision matrix to interpret your CHN results.

EA_Decision_Tree Start Obtain EA Results (C, H %) CheckC Is Carbon within ±0.4% of Theoretical? Start->CheckC Pass PASS: High Purity Confirmed CheckC->Pass Yes FailC Analyze Deviation CheckC->FailC No LowC Carbon is LOW (>0.5% deviation) FailC->LowC HighC Carbon is HIGH FailC->HighC CheckH Check Hydrogen LowC->CheckH Homolog Diagnosis: Homolog Contamination (e.g., Propyl derivative) HighC->Homolog HighH Hydrogen is HIGH CheckH->HighH NormalH Hydrogen is NORMAL CheckH->NormalH Solvent Diagnosis: Trapped Solvent/Moisture (Action: Dry & Retest) HighH->Solvent Inorganic Diagnosis: Inorganic Salts (Ash) (Action: Check Ash/ROI) NormalH->Inorganic

Figure 1: Logic flow for diagnosing purity failures based on Elemental Analysis deviations.

Synthesis & Impurity Pathway[1][2]

Understanding where impurities originate allows for better purification. The diagram below maps the Kolbe-Schmitt synthesis route and the specific points where EA-detectable impurities are introduced.

Synthesis_Pathway Phenol 3-Ethylphenol (Starting Material) Inter Na-Phenoxide Intermediate Phenol->Inter + Base Base NaOH/KOH Crude Crude Mixture: 1. 2-Ethyl-4-HBA (Target) 2. Regioisomers 3. Inorganic Salts Inter->Crude + CO2, Heat CO2 CO2 (High Pressure) Purification Acidification & Recrystallization Crude->Purification SaltImp Impurity: Retained Na/K Salts (Detected by Low C%) Crude->SaltImp Incomplete Wash IsomerImp Impurity: Regioisomers (Detected by HPLC) Crude->IsomerImp Side Reaction Final Final Product C9H10O3 Purification->Final

Figure 2: Synthesis pathway highlighting the origin of salt impurities that necessitate Elemental Analysis.

Conclusion and Recommendation

For 2-Ethyl-4-hydroxybenzoic acid, HPLC purity is a necessary but insufficient metric .

  • Recommendation: Use a "Dual-Validation" strategy.

    • HPLC: To confirm isomeric purity and absence of organic byproducts.

    • Elemental Analysis: To confirm absolute mass balance and absence of inorganic salts/solvents.

  • Acceptance Criteria:

    • HPLC Area % > 99.0%

    • EA Carbon % within ±0.4% of 65.05%

    • EA Hydrogen % within ±0.4% of 6.07%

This rigorous approach ensures that the "99%" purity on the label translates to 99% reactive material in your flask.

References

  • PubChem. (n.d.). 2-Ethyl-4-hydroxybenzoic acid (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved October 26, 2023, from [Link]

Sources

Safety Operating Guide

2-Ethyl-4-hydroxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Ethyl-4-hydroxybenzoic Acid: Proper Disposal & Handling Guide

Executive Summary & Chemical Identity

Warning: This guide specifically addresses 2-Ethyl-4-hydroxybenzoic acid (CAS: Not widely listed, PubChem CID: 17904358).[1] Crucial Distinction: Do NOT confuse this compound with its isomer, Ethyl 4-hydroxybenzoate (Ethylparaben, CAS 120-47-8) .[1] While their molecular formulas (


) are identical, their structures and chemical behaviors differ.[1] Ethylparaben is an ester; the subject of this guide is a substituted benzoic acid.
  • Chemical Structure: Benzoic acid ring substituted with an ethyl group at position 2 and a hydroxyl group at position 4.

  • Acidity: As a benzoic acid derivative, it functions as a weak organic acid (

    
    ).[1]
    
  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Safety Pre-requisites

Before initiating disposal, you must characterize the risk.[1] As a substituted hydroxybenzoic acid, this compound shares hazard profiles with phenols and organic acids.[1]

Hazard Classification (GHS)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[3][5]
Aquatic Toxicity Acute 3H402: Harmful to aquatic life (Predicted).
Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Provides barrier against organic acids and phenols.[1] Change immediately if splashed.
Eye Protection Chemical Safety Goggles Prevents eye damage from acidic dust or splashes. Safety glasses are insufficient for powders.
Respiratory N95 or P100 Respirator Required if handling dry powder outside a fume hood to prevent inhalation of irritant dust.
Body Standard Lab Coat (Buttoned)Prevents skin contact and contamination of personal clothing.

Disposal Protocol: Step-by-Step

Core Directive: Zero Drain Disposal

Strict Prohibition: Under no circumstances should 2-Ethyl-4-hydroxybenzoic acid be poured down the sink.[1] As a benzene derivative with phenolic groups, it poses a risk of aquatic toxicity and may resist standard wastewater treatment biodegradation.[1]

Scenario A: Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]

  • Transfer: Transfer the solid waste into the container using a chemically compatible spatula. Avoid generating dust.[3][4][5][6][7][8]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Ethyl-4-hydroxybenzoic acid" (Do not use abbreviations).[1]

    • Hazard Checkbox: "Toxic", "Irritant".[1]

  • Storage: Store in the Solid Organic Waste stream. Keep away from oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions.[1]

Scenario B: Liquid Waste (HPLC Effluent / Mother Liquor)
  • Segregation: Determine the solvent base.

    • Organic Solvent (Methanol/Acetonitrile): Dispose in Flammable Organic Waste carboy.

    • Aqueous Solution: Dispose in Aqueous Organic Waste carboy.

  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize unless your facility's specific protocol mandates it.[1] Neutralization can generate heat and gas. Most incinerators accept acidic organic waste directly.

  • Compatibility: Ensure the waste carboy does not contain strong oxidizers or active metals.

Visual Decision Tree: Disposal Workflow

DisposalWorkflow Start Waste Generation: 2-Ethyl-4-hydroxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid Waste StateCheck->Liquid Solution/Suspension SolidBin Container: HDPE/Glass Jar Label: 'Solid Organic Waste' Tag: Irritant Solid->SolidBin SolventCheck Solvent Base? Liquid->SolventCheck OrganicSolv Organic Solvent (MeOH, ACN, Acetone) SolventCheck->OrganicSolv >10% Organics Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Mostly Water FlammableBin Container: Safety Carboy Label: 'Flammable Organic Waste' Method: Incineration OrganicSolv->FlammableBin AqOrganicBin Container: Safety Carboy Label: 'Aqueous Organic Waste' Method: Treatment/Incineration Aqueous->AqOrganicBin Drain DRAIN DISPOSAL PROHIBITED Aqueous->Drain NEVER

Figure 1: Decision logic for segregating 2-Ethyl-4-hydroxybenzoic acid waste streams to ensure regulatory compliance.

Emergency Response: Spill Procedures

Minor Spill (< 10g / 10mL)
  • Isolate: Alert nearby personnel.

  • PPE: Don Nitrile gloves, goggles, and lab coat.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then wipe up.[1]

    • Liquid: Cover with an inert absorbent (Vermiculite or absorbent pads).[1]

  • Clean Up: Place all contaminated materials (towels, gloves, absorbent) into a plastic bag.[1] Seal and place in the Solid Hazardous Waste container.

  • Decontamination: Clean the surface with a mild soap solution (trisodium phosphate or detergent) followed by water.

Incompatibility Alert
  • Strong Oxidizers: Contact with nitrates, permanganates, or peroxides may cause fire.[1]

  • Strong Bases: Reaction with hydroxides (NaOH) will form water-soluble salts but may generate heat.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Ethyl-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This guide specifically addresses 2-Ethyl-4-hydroxybenzoic acid (CAS: 22935-26-8 / PubChem CID: 17904358). Do not confuse this compound with Ethylparaben (Ethyl 4-hydroxybenzoate).[1] While they share a molecular formula (C9H10O3), the former is a ring-substituted phenolic acid, while the latter is an ester. The free acid functionality of 2-Ethyl-4-hydroxybenzoic acid presents distinct pH-dependent solubility and irritation profiles that differ from the neutral ester.

Part 1: Executive Hazard Analysis

Risk Profile: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Combustible Dust

As a substituted phenolic acid, 2-Ethyl-4-hydroxybenzoic acid presents a dual hazard: the acidity of the carboxylic group and the protein-denaturing potential of the phenolic moiety. Your primary operational risks are fugitive dust inhalation during weighing and dermal absorption during solubilization.

Hazard Class (GHS)H-CodeOperational Implication
Skin Irritation H315 Acidic nature can cause contact dermatitis. Phenolic structure aids dermal penetration.
Eye Irritation H319 Micro-particles can cause severe mechanical and chemical corneal abrasion.
STOT-SE H335 Inhalation of dust triggers upper respiratory tract inflammation.

Part 2: PPE Selection Matrix (The "Why" & "What")

Scientific integrity demands we select PPE based on chemical resistance data, not generic assumptions.

Respiratory Protection
  • Requirement: Particulate filtration is critical.

  • Standard: N95 (minimum) ; P100 (preferred) if handling >10g outside a fume hood.

  • Scientific Rationale: The solid powder form generates electrostatic dust. H335 hazards require preventing alveolar deposition.

  • Donning Check: Perform a positive/negative pressure seal check every time.

Hand Protection
  • Requirement: Chemical resistance against organic acids.

  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol:

    • Incidental Contact: Standard exam-grade nitrile.

    • Prolonged Handling:Double-gloving is required.[2] The outer glove acts as a sacrificial barrier against the phenolic moiety, which can permeate thin rubber over time.

  • Contraindication: Avoid Latex (poor organic acid resistance).

Eye & Face Protection[2][3][4][5][6][7][8][9][10][11][12]
  • Requirement: Sealed protection against airborne particulates.

  • Standard: Indirect-vented Chemical Goggles .

  • Critical Note: Safety glasses are insufficient for powders. Airborne dust can bypass the side-shields of glasses, reacting with ocular moisture to create a localized acidic solution on the cornea.

Body Protection
  • Requirement: Particulate barrier.

  • Standard: High-neck laboratory coat (Cotton/Polyester blend).

  • Advanced: If handling kilogram quantities, use a Tyvek® sleeve or apron to prevent dust accumulation on street clothes.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Engineering Controls & Setup
  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat. Substituted benzoic acids are prone to static charge, causing "particle jump."

  • Ventilation: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

Phase B: Active Handling (Weighing & Solubilization)
  • Donning: Put on nitrile gloves over the lab coat cuffs. Inspect for pinholes.

  • Transfer: Use a chemically inert spatula (PTFE or Stainless Steel). Avoid nickel spatulas if using acidic solvents.

  • Solubilization:

    • Add the solid to the solvent, not vice versa, to minimize splash risk.

    • Note on Solubility: As a free acid, this compound dissolves readily in alcohols (Ethanol, DMSO) but may require pH adjustment (alkaline) to dissolve fully in aqueous media.

Phase C: Decontamination & Disposal
  • Surface Decon: Wipe surfaces with a 5% Sodium Bicarbonate solution. This neutralizes the carboxylic acid residues and converts the compound into a water-soluble salt for easier removal.

  • Waste Stream:

    • Solid Waste: Hazardous Solid Waste (Label: "Organic Acid").

    • Liquid Waste: Organic Solvent Waste (if in DMSO/Ethanol). Do not mix with strong oxidizers (e.g., Nitric acid) to prevent nitration reactions.

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the critical decision points for containment.

SafeHandling Start START: Risk Assessment CheckState Check Physical State (Solid/Powder) Start->CheckState Engineering Engineering Controls: Fume Hood + Static Ionizer CheckState->Engineering Confirm Dust Risk PPE PPE Donning: Nitrile (Double) + Goggles + N95 Engineering->PPE Handling Active Handling: Weighing & Solubilization PPE->Handling Decon Decontamination: 5% NaHCO3 Wipe Handling->Decon Post-Procedure Disposal Disposal: Segregated Organic Stream Decon->Disposal Disposal->Start Log Usage

Caption: Operational workflow for handling 2-Ethyl-4-hydroxybenzoic acid, prioritizing dust control and neutralization.

Part 5: Emergency Response

Self-Validating Safety System: If an exposure occurs, the chemical properties dictate the response. The acidity requires dilution; the organic nature requires soap (surfactants).

  • Skin Contact:

    • Immediate Action: Wash with soap and copious water for 15 minutes.[3]

    • Why: Water alone may not efficiently remove the lipophilic phenyl ring; soap is required to emulsify the compound.

  • Eye Contact:

    • Immediate Action: Flush with eyewash for 15 minutes.[4][5] Hold eyelids open.

    • Contraindication: Do not use neutralizing agents (alkalis) in the eye; this will exacerbate thermal injury.

  • Spill Cleanup:

    • Small Spill: Cover with sodium carbonate or spill pads.

    • Large Spill: Dampen with water (mist) to prevent airborne dust, then scoop into a waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17904358, 2-Ethyl-4-hydroxybenzoic acid. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. Phenol and Phenolic Compounds Safety Guide. (Applied as baseline for phenolic acid handling). Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Derivatives. (Protocol for dermal protection against phenolic moieties).[2][4] Retrieved from [Link][5]

Sources

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